D-Phenyl alanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
phenyl (2S)-2-aminopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRMTRJXSDDOIK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Role of D-Phenylalanine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-phenylalanine, a stereoisomer of the essential amino acid L-phenylalanine, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily centered around its role in pain modulation and mood regulation. Unlike its L-counterpart, which is a fundamental building block of proteins, D-phenylalanine is not incorporated into proteins and exerts its biological effects through distinct mechanisms. This technical guide provides an in-depth exploration of the biological role of D-phenylalanine, with a focus on its mechanism of action, pharmacokinetic profile, and preclinical and clinical evidence. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
D-phenylalanine is a non-proteinogenic amino acid that has been investigated for its analgesic, antidepressant, and anti-inflammatory properties.[1][2] Its primary proposed mechanism of action involves the inhibition of enzymes responsible for the degradation of endogenous opioid peptides, namely enkephalins.[3][4][5] By preventing the breakdown of these natural pain-relieving and mood-elevating molecules, D-phenylalanine is thought to potentiate the body's own pain management and emotional regulation systems. This guide will delve into the core biological functions of D-phenylalanine, providing a comprehensive resource for researchers in pharmacology, neuroscience, and drug discovery.
Mechanism of Action: Inhibition of Enkephalin Degradation
The principal biological role attributed to D-phenylalanine is its ability to inhibit enkephalin-degrading enzymes, primarily carboxypeptidase A (CPA).[3][6] Enkephalins are endogenous pentapeptides that bind to opioid receptors and play a crucial role in nociception and emotional homeostasis. Their signaling is terminated by enzymatic degradation. By inhibiting enzymes like CPA, D-phenylalanine increases the synaptic lifespan of enkephalins, leading to enhanced and prolonged activation of opioid pathways.
Another key enzyme in enkephalin metabolism is neprilysin (NEP), also known as neutral endopeptidase. While the primary focus has been on CPA, some literature suggests D-phenylalanine may also have inhibitory effects on neprilysin.[5]
Signaling Pathway of Enkephalin Degradation and D-Phenylalanine Inhibition
Quantitative Data
A comprehensive understanding of the biological activity of D-phenylalanine requires quantitative data on its interaction with target enzymes, its pharmacokinetic properties, and its effects in preclinical and clinical settings. While the available literature provides some insights, there are notable gaps in quantitative reporting.
Enzyme Inhibition
Specific inhibitory constants (Ki) for D-phenylalanine against carboxypeptidase A and IC50 values against neprilysin are not consistently reported in the literature. However, one study reported a Ki value for a derivative, N-(hydroxyaminocarbonyl)-D-phenylalanine, against carboxypeptidase A, suggesting the potential for the D-phenylalanine scaffold in inhibitor design.[7]
| Compound | Enzyme | Inhibition Constant (Ki) | Reference |
| N-(hydroxyaminocarbonyl)-D-phenylalanine | Carboxypeptidase A | 1.54 µM | [7] |
| D-Phenylalanine | Carboxypeptidase A | Not consistently reported | - |
| D-Phenylalanine | Neprilysin | Not consistently reported | - |
Pharmacokinetics
Pharmacokinetic data for D-phenylalanine is limited, with most studies focusing on L-phenylalanine. The available information suggests that D-phenylalanine is absorbed from the small intestine, can be converted in small amounts to L-phenylalanine, and crosses the blood-brain barrier less efficiently than its L-isomer.[8][9]
Pharmacokinetic Parameters of Phenylalanine (L- and D-isomers)
| Parameter | Species | Isomer | Dose | Cmax | Tmax | AUC | Bioavailability | Half-life | Reference |
| Cmax | Human | L-Phe (from Aspartame) | 20 mg/kg (capsule) | 103.3 µmol/L | 108.6 min | 7,656 µmol.min/L | - | - | [10] |
| Cmax | Human | L-Phe (from Aspartame) | 20 mg/kg (solution) | 126.6 µmol/L | 36.6 min | 7,200 µmol.min/L | - | - | [10] |
| Cmax | Rat | L-Phe (from Aspartame) | 50-1000 mg/kg (oral) | 73.6 - 1,161 nmol/ml | ~0.25-1 h | Linear with dose | - | - | [11][12] |
| Cmax | Mouse | L-Phe (from Aspartame) | 100-2000 mg/kg (oral) | 78.6 - 1,967 nmol/ml | ~0.25-1 h | Linear with dose | - | - | [11][12] |
| Bioavailability | Rat | D-Phe | 5 mg/kg (intranasal) | - | 60 min | - | 35.2% | - | [13] |
| Half-life | Rat | L-Phe | 100 mg/kg (IV) | - | - | - | - | β: 2.7-8.9 min | [14] |
| Half-life | Human | D-Phe | - | Not reported | Not reported | Not reported | Not reported | Not reported | - |
Note: Most available pharmacokinetic data is for L-phenylalanine, often administered as part of aspartame (B1666099). Data for D-phenylalanine is sparse.
Clinical Efficacy
Clinical studies on D-phenylalanine for chronic pain and depression have yielded mixed results. Many studies are older and lack the rigorous design of modern clinical trials.
Summary of Clinical Trial Outcomes for D-Phenylalanine
| Condition | Study Design | Dosage | Outcome Measures | Results | Reference |
| Chronic Pain | Double-blind, crossover | 250 mg, 4 times daily for 4 weeks | Visual Analog Scale (VAS), Pain Questionnaires | No significant analgesic effect compared to placebo. 25% of patients reported more pain relief on DPA, 22% on placebo, and 53% no difference. | [15][16] |
| Depression | Open-label | 75-200 mg/day (DL-phenylalanine) for 20 days | Hamilton Depression Rating Scale (HAM-D), von Zerssen self-rating | 12 out of 20 patients showed complete or good response. | [16][17] |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments related to the study of D-phenylalanine.
In Vitro Enzyme Inhibition Assay: Carboxypeptidase A
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of D-phenylalanine on carboxypeptidase A.
Objective: To measure the Ki of D-phenylalanine for bovine pancreatic carboxypeptidase A.
Principle: The assay measures the rate of hydrolysis of a synthetic substrate, hippuryl-L-phenylalanine, by carboxypeptidase A. The product, hippuric acid, absorbs light at 254 nm. The rate of increase in absorbance is proportional to the enzyme activity.
Materials:
-
Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)
-
Hippuryl-L-phenylalanine (substrate)
-
D-Phenylalanine (inhibitor)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
10% Lithium chloride solution
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare Tris-HCl buffer and dissolve hippuryl-L-phenylalanine in the buffer to a final concentration of 1.0 mM.
-
Prepare a stock solution of D-phenylalanine in Tris-HCl buffer.
-
Dissolve carboxypeptidase A in 10% lithium chloride to a concentration of 1-3 units/mL.
-
-
Assay:
-
Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.
-
To a cuvette, add 2.0 mL of the hippuryl-L-phenylalanine solution and varying concentrations of the D-phenylalanine solution.
-
Incubate for 3-4 minutes to reach thermal equilibrium and establish a blank rate.
-
Initiate the reaction by adding 0.1 mL of the diluted carboxypeptidase A solution.
-
Record the increase in absorbance at 254 nm for 3-5 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (ΔA254/minute) from the linear portion of the curve for each inhibitor concentration.
-
Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value.
-
In Vivo Analgesia Model: Hot Plate Test
The hot plate test is a common method to assess the analgesic effects of compounds in rodents.
Objective: To evaluate the analgesic effect of D-phenylalanine in mice.
Principle: The test measures the latency of a mouse to react to a thermal stimulus (a heated plate). An increase in the latency to a pain response (e.g., paw licking, jumping) indicates an analgesic effect.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Transparent cylindrical restrainer
-
Male or female mice (e.g., C57BL/6)
-
D-Phenylalanine solution for injection (e.g., intraperitoneal)
-
Vehicle control (e.g., saline)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Measurement: Place each mouse individually on the hot plate (set to 52-55°C) and start a timer. Record the latency to the first sign of nociception (hind paw licking, flicking, or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer D-phenylalanine or vehicle to the mice.
-
Post-treatment Measurement: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency as in the baseline measurement.
-
Data Analysis: Compare the post-treatment latencies between the D-phenylalanine and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
Clinical Trial Workflow for Chronic Pain
The following diagram illustrates a typical workflow for a double-blind, placebo-controlled clinical trial investigating the efficacy of D-phenylalanine for chronic pain.
Discussion and Future Directions
The existing body of research provides a compelling, albeit incomplete, picture of the biological role of D-phenylalanine. Its potential as an enkephalinase inhibitor offers a novel therapeutic strategy for pain and depression by augmenting the body's endogenous opioid system. However, the mixed results from clinical trials highlight the need for further investigation.
Future research should focus on several key areas:
-
Quantitative Pharmacodynamics: Definitive determination of the Ki and IC50 values of D-phenylalanine for carboxypeptidase A, neprilysin, and other potential target enzymes is crucial for understanding its potency and selectivity.
-
Comprehensive Pharmacokinetics: Detailed pharmacokinetic studies in both preclinical models and humans are needed to establish optimal dosing regimens and to understand its absorption, distribution, metabolism, and excretion.
-
Rigorous Clinical Trials: Well-designed, large-scale, randomized, placebo-controlled clinical trials with standardized outcome measures are necessary to definitively establish the efficacy of D-phenylalanine for chronic pain, depression, and other potential indications.
-
Mechanism of Action Elucidation: Further studies are warranted to explore other potential mechanisms of action, including its anti-inflammatory effects and interactions with other neurotransmitter systems.
Conclusion
D-phenylalanine presents a fascinating area of research with the potential for the development of novel therapeutics. Its unique mechanism of action, targeting the preservation of endogenous opioids, offers a promising alternative or adjunct to conventional pain and depression treatments. This technical guide has summarized the current state of knowledge, highlighting both the promising evidence and the existing gaps in our understanding. By providing a framework of available data and detailed experimental protocols, it is hoped that this document will serve as a valuable resource for scientists and clinicians working to unlock the full therapeutic potential of D-phenylalanine.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 3. The subjective and cognitive effects of acute phenylalanine and tyrosine depletion in patients recovered from depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of D-phenylalanine and D-tyrosine to carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxypeptidase_A [collab.its.virginia.edu]
- 7. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Randomized Clinical Trial Comparing Two Treatment Strategies, Evaluating the Meaningfulness of HAM-D Rating Scale in Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability of phenylalanine and aspartate from aspartame (20 mg/kg) in capsules and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Analgesic effectiveness of D-phenylalanine in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dl-phenylalanine in depressed patients: an open study [pubmed.ncbi.nlm.nih.gov]
- 17. [DL-phenylalanine as an antidepressant. Open study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence and Significance of D-Phenylalanine in Microbial Species: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Historically viewed as enigmatic and rare in nature, D-amino acids are now recognized as crucial molecules in the physiology of numerous microbial species. Among these, D-phenylalanine (D-Phe) has emerged as a significant player in intercellular communication, biofilm modulation, and cell wall remodeling. This technical guide provides an in-depth exploration of the natural occurrence of D-Phe in the microbial world, detailing its biosynthesis, physiological roles, and the experimental methodologies used for its study.
Natural Occurrence of D-Phenylalanine
D-phenylalanine is produced and secreted by a variety of bacteria, where it can accumulate in the extracellular environment. While quantitative data on endogenous D-Phe concentrations are still emerging, studies have shown that bacteria can release D-amino acids at physiologically relevant levels, often in the micromolar to millimolar range.
Quantitative Data on D-Amino Acid Occurrence
The following table summarizes available quantitative data on the concentration of D-amino acids, including D-phenylalanine, in various microbial species. It is important to note that concentrations can vary significantly based on the species, strain, growth phase, and environmental conditions.
| Microbial Species | D-Amino Acid(s) | Concentration | Context |
| Vibrio cholerae | General D-amino acids | Millimolar concentrations | Released into the environment |
| Bacillus subtilis | D-tyrosine, D-leucine, D-methionine | 6 µM, 23 µM, 5 µM respectively | Detected in late-stage biofilm cultures |
| Pseudoalteromonas sp. SC2014 | D-phenylalanine | 5 mM - 10 mM | Effective concentration for biofilm inhibition |
| Staphylococcus aureus | D-phenylalanine | Not specified | Inhibits biofilm formation |
| Lactococcus lactis F44 | D-phenylalanine | Not specified | Exogenously supplied to improve acid resistance |
Biosynthesis of D-Phenylalanine
The primary route for the biosynthesis of D-phenylalanine in microorganisms is the racemization of its L-enantiomer, L-phenylalanine. This conversion is catalyzed by enzymes known as amino acid racemases.
Phenylalanine Racemase
Some bacteria possess a phenylalanine racemase that directly interconverts L-Phe and D-Phe. An ATP-dependent phenylalanine racemase has been identified in Bacillus brevis. This enzyme couples the racemization reaction to the hydrolysis of ATP, providing the thermodynamic driving force for the conversion.
Engineered Biosynthetic Pathway
Metabolic engineering approaches have successfully created microbial strains capable of producing D-phenylalanine. A notable example is an engineered Escherichia coli K12 strain that utilizes a multi-enzyme pathway. This synthetic pathway provides a clear model of the enzymatic steps that can lead to D-Phe production from L-Phe. The key enzymes in this pathway include:
-
L-amino acid deaminase: Converts L-phenylalanine to its corresponding α-keto acid, phenylpyruvate.
-
D-amino acid aminotransferase: Catalyzes the transfer of an amino group from a donor molecule (like D-alanine) to phenylpyruvate, forming D-phenylalanine.
-
Alanine racemase: Ensures a supply of the D-alanine required by the D-amino acid aminotransferase.
Physiological Roles of D-Phenylalanine
D-phenylalanine is not merely a metabolic byproduct; it actively participates in regulating key microbial processes, most notably biofilm formation and dispersal.
Modulation of Biofilm Integrity
Several studies have demonstrated that D-phenylalanine can inhibit the formation of biofilms in various bacterial species, including Pseudoalteromonas sp. SC2014 and some strains of Staphylococcus epidermidis. The proposed mechanism involves the interference with the extracellular matrix that holds the biofilm together. In Bacillus subtilis, a mixture of D-amino acids (though not D-Phe specifically in this study) was shown to trigger the release of amyloid fibers that are essential for biofilm structure. This is mediated by the protein YqxM, which is involved in anchoring these fibers to the cell surface.
Experimental Protocols for the Analysis of D-Phenylalanine
The accurate detection and quantification of D-phenylalanine in microbial samples require specialized analytical techniques that can differentiate between stereoisomers. The general workflow involves sample preparation followed by chiral separation and detection.
Sample Preparation
-
Culture Supernatant: Centrifuge the microbial culture to pellet the cells. Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.
-
Cell Lysate: Harvest bacterial cells by centrifugation, wash with a suitable buffer, and then lyse the cells using methods such as sonication or enzymatic digestion. Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Protein Precipitation: For samples with high protein content, such as cell lysates or rich media, precipitate proteins using agents like acetonitrile (B52724) or methanol, followed by centrifugation.
Derivatization (for HPLC with UV/Fluorescence and GC-MS)
Many analytical techniques require derivatization to enable chiral separation and enhance detection.
-
o-Phthalaldehyde (OPA) with a Chiral Thiol: Reacts with the primary amine of phenylalanine to form a fluorescent diastereomeric isoindole derivative that can be separated on a standard reversed-phase HPLC column.
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Reacts with the amino group to form diastereomers that can be separated by reversed-phase HPLC and detected by UV absorbance.
-
Silylation Reagents (e.g., MTBSTFA): Used to increase the volatility of amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC)
-
Principle: Separates compounds based on their interaction with a stationary phase. For chiral separation, either a chiral stationary phase (CSP) column is used to directly separate the enantiomers, or the sample is derivatized with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Visible or fluorescence detector.
-
Mobile Phase: Typically a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient depend on the column and derivatization agent used.
-
Detection: UV absorbance (e.g., at 254 nm) or fluorescence detection for derivatized samples.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: Offers high sensitivity and selectivity, often allowing for the analysis of chiral amino acids without derivatization when using a chiral column. The mass spectrometer identifies and quantifies the analytes based on their mass-to-charge ratio.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is typically used for quantification, providing high specificity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates volatile compounds in the gas phase. Amino acids must be derivatized to increase their volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Typically involves silylation to convert the polar functional groups into more volatile silyl (B83357) ethers and esters.
-
Column: A capillary column with a suitable stationary phase.
-
Detection: The mass spectrometer detects the characteristic fragmentation patterns of the derivatized amino acids.
-
Conclusion and Future Directions
The study of D-phenylalanine in microbial systems is a rapidly evolving field. It is now clear that this "unnatural" amino acid plays a significant role in microbial ecology, particularly in the context of biofilm dynamics. For researchers in drug development, understanding the pathways and mechanisms governed by D-Phe could open new avenues for antimicrobial strategies that target biofilm formation or promote its dispersal. Future research should focus on elucidating the full range of microbial species that produce D-Phe, quantifying its production under various environmental conditions, and identifying the specific molecular targets of its signaling pathways. The continued development of sensitive and high-throughput analytical methods will be paramount to advancing our understanding of the complex roles of D-amino acids in the microbial world.
The Blueprint of Chirality: An In-depth Technical Guide to D-Phenylalanine Biosynthesis in Bacteria
For Researchers, Scientists, and Drug Development Professionals
D-phenylalanine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including antibiotics, anti-cancer agents, and peptide-based drugs. The demand for enantiomerically pure D-amino acids has driven the development of efficient and sustainable production methods. Microbial biosynthesis, particularly through metabolically engineered bacteria, offers a promising alternative to traditional chemical synthesis, which often involves harsh conditions and produces racemic mixtures. This technical guide provides a comprehensive overview of the core pathways and methodologies for D-phenylalanine biosynthesis in bacteria, with a focus on the model organism Escherichia coli.
Core Biosynthetic Strategy: A Two-Pronged Approach
The microbial production of D-phenylalanine is not a naturally occurring primary metabolic pathway in most bacteria. Instead, it is achieved through metabolic engineering, which typically involves a two-stage process:
-
Overproduction of the L-Phenylalanine (B559525) Precursor: The native aromatic amino acid biosynthesis pathway is engineered to accumulate high levels of L-phenylalanine.
-
Stereochemical Inversion: A heterologous enzymatic cascade is introduced to convert the L-enantiomer to the D-enantiomer.
Enhancing the L-Phenylalanine Supply: The Shikimate Pathway
The biosynthesis of L-phenylalanine originates from the shikimate pathway, a common route for the synthesis of all aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan). The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through several intermediates to chorismate, the last common precursor.
Key regulatory bottlenecks in the native pathway limit the overproduction of L-phenylalanine. These include:
-
Feedback Inhibition: The final products, particularly L-phenylalanine and L-tyrosine, inhibit the activity of key enzymes, most notably 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and chorismate mutase-prephenate dehydratase (PheA).[1][2]
-
Transcriptional Repression: The expression of genes encoding biosynthetic enzymes is repressed by the final amino acid products through the action of regulatory proteins like TyrR and TrpR in E. coli.[2][3]
To overcome these limitations, several metabolic engineering strategies are employed:
-
Use of Feedback-Resistant Enzyme Variants: Overexpression of mutant versions of key enzymes, such as pheA (encoding the bifunctional chorismate mutase/prephenate dehydratase) and aroG or aroF (encoding DAHP synthase isoenzymes), that are insensitive to feedback inhibition by L-phenylalanine.[2][4]
-
Deletion of Regulatory Genes: Inactivation of transcriptional repressors like tyrR to derepress the expression of pathway genes.[2]
-
Increasing Precursor Availability: Engineering central carbon metabolism to channel more carbon flux towards PEP and E4P.[2][4]
The logical workflow for engineering the L-phenylalanine overproduction pathway is depicted below.
The Enzymatic Conversion to D-Phenylalanine
Once a high intracellular pool of L-phenylalanine is established, the next critical step is its stereoselective conversion to D-phenylalanine. A widely successful approach utilizes a multi-enzyme cascade expressed heterologously in the L-phenylalanine overproducing host.[1][5]
The core enzymatic players in this artificial pathway are:
-
L-Amino Acid Deaminase (LAAD): This enzyme, often sourced from Proteus myxofaciens, initiates the conversion by deaminating L-phenylalanine to its corresponding α-keto acid, phenylpyruvate.[1][6]
-
D-Amino Acid Aminotransferase (DAAT): This is the key enzyme for establishing the D-chirality. Sourced from organisms like Bacillus sphaericus, it catalyzes the transamination of phenylpyruvate to D-phenylalanine.[1][5] This reaction requires a D-amino acid as the amino group donor.
-
Alanine (B10760859) Racemase (Alr): To continuously supply the D-alanine required by DAAT, an alanine racemase from an organism such as Salmonella typhimurium is co-expressed. This enzyme interconverts the readily available L-alanine from the cellular pool into D-alanine.[1][5]
The interplay of these enzymes creates a synthetic pathway that effectively channels L-phenylalanine into its D-isomer.
Alternative enzymes that can be employed for the synthesis of D-amino acids include D-amino acid dehydrogenases (DAADH), which catalyze the reductive amination of α-keto acids.[6][7][8]
Quantitative Data on D-Phenylalanine Production
Metabolic engineering efforts have led to significant improvements in D-phenylalanine production titers. The performance of engineered strains is typically evaluated based on titer (g/L), yield (g product per g substrate), and productivity (g/L/h). The following table summarizes representative data from studies on engineered E. coli.
| Strain/Engineering Strategy | Key Enzymes Expressed | Substrate | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli K12 | LAAD (P. myxofaciens), DAAT (B. sphaericus), Alr (S. typhimurium) | Glucose | 4.15 | Not Reported | Not Reported | [1] |
| Engineered E. coli with L-Phe overproduction | Overexpression of aroF and pheAfbr | Glucose | 60 (L-Phe) | Not Reported | 2.76 (L-Phe) | [9] |
| L-Phe producing E. coli WSH-Z06 | Overexpression of pheAFBR and aroFWT | Glucose | 35.38 (L-Phe) | Not Reported | Not Reported | [2] |
| Engineered E. coli PHE05 | Overexpression of marA for improved tolerance | Glucose | 80.48 (L-Phe) | 0.27 | 1.68 (L-Phe) | [10] |
Note: Data for D-phenylalanine specifically is limited in direct comparisons. Much of the high-titer data is reported for the L-phenylalanine precursor. The 4.15 g/L titer represents a direct measurement for D-phenylalanine production.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments in the study and development of D-phenylalanine biosynthesis pathways.
Protocol: Assay for D-Amino Acid Aminotransferase (DAAT) Activity
This protocol describes a spectrophotometric assay to determine the activity of D-Amino Acid Aminotransferase (DAAT) by coupling the reaction to a dehydrogenase.
Principle: The activity of DAAT is measured in the reverse direction (D-phenylalanine to phenylpyruvate). The production of phenylpyruvate is coupled to the oxidation of NADH by L-lactate dehydrogenase (LDH), which reduces the co-product pyruvate (B1213749) to lactate. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Materials:
-
Purified DAAT enzyme solution
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
D-Phenylalanine solution (100 mM stock)
-
α-Ketoglutarate solution (100 mM stock)
-
NADH solution (10 mM stock)
-
L-Lactate Dehydrogenase (LDH) solution (e.g., from rabbit muscle, ~500 units/mL)
-
Pyridoxal-5'-phosphate (PLP) solution (1 mM stock)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette by adding the following components:
-
850 µL of Reaction Buffer
-
50 µL of α-Ketoglutarate stock (final concentration: 5 mM)
-
20 µL of NADH stock (final concentration: 0.2 mM)
-
10 µL of PLP stock (final concentration: 10 µM)
-
10 µL of LDH solution (~5 units)
-
-
Mix gently by inverting the cuvette and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.
-
Initiate the reaction by adding 50 µL of D-Phenylalanine stock solution (final concentration: 5 mM) and an appropriate amount of DAAT enzyme solution (e.g., 10-20 µL).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADH (ε = 6220 M-1cm-1).
-
One unit of DAAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of phenylpyruvate (equivalent to the oxidation of 1 µmol of NADH) per minute under the specified conditions.
Protocol: Whole-Cell Bioconversion for D-Phenylalanine Production
This protocol outlines a general procedure for using engineered E. coli cells as a whole-cell biocatalyst for the production of D-phenylalanine from L-phenylalanine.
Materials:
-
Engineered E. coli strain harboring the plasmids for LAAD, DAAT, and Alr expression.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Induction agent (e.g., IPTG for lac-based promoters).
-
Bioconversion Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1% glucose (as an energy source).
-
L-Phenylalanine substrate solution.
-
Shaking incubator.
-
Centrifuge.
-
HPLC system for product analysis.
Procedure:
-
Cell Cultivation and Induction:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume (e.g., 100 mL) of fresh LB medium. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding the appropriate concentration of the inducer (e.g., 0.1-1 mM IPTG) and continue to cultivate for an additional 4-6 hours at a lower temperature (e.g., 25-30°C) to enhance soluble protein expression.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with Bioconversion Buffer to remove residual medium components.
-
Resuspend the cell pellet in the Bioconversion Buffer to a desired cell density (e.g., OD600 of 20-50). This is the whole-cell catalyst suspension.
-
-
Bioconversion Reaction:
-
In a reaction vessel (e.g., a flask), add the whole-cell catalyst suspension.
-
Add the L-phenylalanine substrate to a final concentration of, for example, 10-50 g/L.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with shaking.
-
-
Sampling and Analysis:
-
Take samples at regular time intervals (e.g., every 2-4 hours).
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant for the concentrations of L-phenylalanine and D-phenylalanine using a suitable analytical method, such as chiral HPLC.[11]
-
Protocol: Phenylalanine Ammonia Lyase (PAL) Activity Assay
This protocol describes a direct spectrophotometric assay for Phenylalanine Ammonia Lyase (PAL), which catalyzes the conversion of L-phenylalanine to trans-cinnamic acid and ammonia.[12]
Principle: The formation of trans-cinnamic acid from L-phenylalanine results in an increase in absorbance at approximately 280-290 nm due to the conjugated double bond system in the product.
Materials:
-
Purified PAL enzyme solution.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.[12]
-
L-Phenylalanine substrate solution (e.g., 10 mM stock in Assay Buffer).
-
Spectrophotometer capable of UV measurements.
-
Quartz cuvettes.
Procedure:
-
Set the spectrophotometer to measure absorbance at 280 nm.[12]
-
In a 1 mL quartz cuvette, add:
-
A volume of Assay Buffer to bring the final volume to 1 mL.
-
A specific volume of the L-phenylalanine stock solution (e.g., 20 µL for a final concentration of 0.2 mM).[12]
-
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the PAL enzyme solution (e.g., 10-50 µg of protein).[12]
-
Immediately begin recording the increase in absorbance at 280 nm over time.
-
Determine the initial reaction rate from the linear portion of the absorbance curve.
-
Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid at the measured wavelength and pH. This needs to be determined empirically or sourced from literature for the specific assay conditions.
-
One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.
Conclusion and Future Outlook
The biosynthesis of D-phenylalanine in bacteria is a testament to the power of metabolic engineering. By rationally manipulating native pathways and introducing novel enzymatic cascades, it is possible to create microbial cell factories for the production of valuable chiral compounds. The core strategy of coupling L-phenylalanine overproduction with an enzymatic L-to-D conversion has proven effective.
Future research will likely focus on:
-
Improving Enzyme Performance: Protein engineering to enhance the stability, activity, and substrate specificity of key enzymes like DAAT and LAAD.
-
Optimizing Host Strains: Systems biology approaches to identify and address global metabolic bottlenecks and improve host tolerance to high concentrations of D-phenylalanine.[10]
-
Developing Novel Pathways: Exploring alternative enzymes and pathways to further simplify the process and increase efficiency.
-
Process Optimization: Refining fermentation and bioconversion conditions to maximize titer, yield, and productivity on an industrial scale.
The continued advancement in synthetic biology and metabolic engineering will undoubtedly lead to more efficient and economically viable bacterial routes for the production of D-phenylalanine and other valuable non-proteinogenic amino acids, thereby supporting the sustainable development of the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of phenylalanine biosynthesis in Escherichia coli K-12: control of transcription of the pheA operon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptomics and metabolomics analysis of L-phenylalanine overproduction in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Engineering of Escherichia coli for High-Level Production of l-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Improving regioselectivity of phenylalanine aminomutase from Taxus chinensis by semi-rational mutagenesis for the biocatalytic amination of cinnamates [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
Stereochemistry and properties of D-Phenylalanine vs L-Phenylalanine
An In-depth Technical Guide to the Stereochemistry and Properties of D-Phenylalanine vs. L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanine is an essential α-amino acid fundamental to human physiology.[1][2][] It exists as two stereoisomers, or enantiomers: D-Phenylalanine and L-Phenylalanine. These molecules are non-superimposable mirror images of each other, a property known as chirality, which arises from the tetrahedral arrangement of four different groups around the α-carbon.[4][5][6] While chemically similar, their distinct three-dimensional structures dictate vastly different interactions within biological systems. L-phenylalanine is the natural, proteinogenic form, integral to protein synthesis and major metabolic pathways.[2][] D-phenylalanine is a synthetic form with unique pharmacological activities.[1][][4] Understanding the nuanced differences in their stereochemistry, physicochemical properties, and biological functions is critical for professionals in research and drug development.
Stereochemistry
The core structural difference between D- and L-phenylalanine lies in the spatial orientation of the functional groups attached to the chiral α-carbon. This stereochemical variation is the basis for their distinct biological roles.
-
L-Phenylalanine : The "L" configuration denotes that, in a Fischer projection with the carboxyl group at the top, the amino group is positioned on the left side. Nearly all amino acids found in proteins on Earth are in the L-configuration.[5] In the Cahn-Ingold-Prelog (CIP) priority system, L-phenylalanine is assigned an (S) configuration.
-
D-Phenylalanine : Conversely, the "D" configuration places the amino group on the right side in a Fischer projection. This form is not used in ribosomal protein synthesis but can be found in some bacterial cell walls and certain peptides.[1] In the CIP system, D-phenylalanine has an (R) configuration.
This mirror-image relationship is analogous to a left and right hand—they contain the same components but cannot be superimposed. This structural distinction is paramount, as enzymes and receptors in the body are themselves chiral and thus exhibit high stereospecificity, interacting preferentially with one enantiomer over the other.
Physicochemical Properties
As enantiomers, D- and L-phenylalanine share identical physical properties in an achiral environment, such as melting point, solubility, and pKa values. Their defining difference is their interaction with plane-polarized light.
| Property | D-Phenylalanine | L-Phenylalanine | Reference |
| IUPAC Name | (R)-2-Amino-3-phenylpropanoic acid | (S)-2-Amino-3-phenylpropanoic acid | [1] |
| CAS Number | 673-06-3 | 63-91-2 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | [1] |
| Molar Mass | 165.19 g/mol | 165.19 g/mol | |
| Melting Point | ~275-283 °C (decomposes) | ~283 °C (decomposes) | |
| Specific Rotation [α] | +34.5° (c=2, H₂O) | -34.5° (c=2, H₂O) | |
| Solubility in Water | 27.93 g/L (at 25 °C) | 27.93 g/L (at 25 °C) | |
| pKa (Carboxyl) | ~1.8 - 2.2 | ~1.8 - 2.2 | |
| pKa (Ammonium) | ~9.1 - 9.3 | ~9.1 - 9.3 |
Note: Specific rotation values can vary slightly based on the solvent, concentration, and temperature.
Biological and Pharmacological Properties
The stereospecificity of biological systems leads to dramatically different roles and metabolic fates for D- and L-phenylalanine.
| Feature | L-Phenylalanine | D-Phenylalanine |
| Primary Role | Essential amino acid; protein building block.[2][] | Pharmacologically active agent.[1] |
| Natural Occurrence | Abundant in dietary proteins.[][7] | Rare in nature; synthetic.[1][] |
| Metabolic Fate | Precursor for L-Tyrosine, catecholamines (dopamine, norepinephrine, epinephrine), and melanin.[1][2][][8] | Primarily metabolized by D-amino acid oxidase (DAAO) to phenylpyruvic acid; small amount may convert to L-Phe.[1][9][10][11] |
| Key Biological Action | Integrated into proteins; stimulates mTOR pathway for protein synthesis; precursor for neurotransmitters.[12][13] | Inhibits enkephalinase, increasing levels of endogenous opioids (enkephalins), leading to analgesic effects.[1][4][14] |
| Absorption | Efficiently absorbed via large neutral amino acid (LNAA) transporters.[15] | Slower and less complete absorption compared to L-Phe.[15] |
| Blood-Brain Barrier | Crosses efficiently via the LNAA transporter.[1] | Crosses less efficiently than L-Phe.[1][16] |
| Therapeutic Uses | Investigated for depression and vitiligo.[][7][17] | Investigated for chronic pain and potentially depression.[1][][4] |
Signaling Pathways
L-Phenylalanine is a crucial precursor for the synthesis of key neurotransmitters. This metabolic conversion begins with its hydroxylation to L-tyrosine by the enzyme phenylalanine hydroxylase.[8][18][19] L-Tyrosine is then further metabolized to L-DOPA, which serves as the direct precursor to the catecholamines: dopamine, norepinephrine, and epinephrine.[1][8] These neurotransmitters are vital for regulating mood, stress response, and cognitive functions.[][17]
D-Phenylalanine's primary pharmacological effect is analgesia, achieved by inhibiting the enzyme carboxypeptidase A, also known as enkephalinase.[1][14] This enzyme is responsible for the degradation of enkephalins, which are endogenous opioid peptides that modulate pain perception. By preventing their breakdown, D-phenylalanine elevates enkephalin levels, enhancing the body's natural pain-relief mechanisms.[4][14]
Experimental Protocols
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for separating D- and L-phenylalanine enantiomers using a teicoplanin-based chiral stationary phase.[20][21][22]
-
Instrumentation and Materials:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Column: Teicoplanin-based stationary phase (e.g., Chirobiotic T).
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water.
-
Reagents: Acetic acid, triethylamine.
-
Sample: Racemic (DL)-Phenylalanine standard and individual enantiomer standards.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a specific ratio of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer. A common mobile phase for teicoplanin columns is Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v).[22]
-
Degas the mobile phase thoroughly using sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic DL-phenylalanine (e.g., 1.0 mg/mL) in the mobile phase.
-
Prepare individual stock solutions of D- and L-phenylalanine for peak identification.
-
Dilute the stock solutions to a suitable working concentration (e.g., 0.1 mg/mL).
-
Filter all sample solutions through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm or 254 nm
-
Run Time: Sufficient to allow for the elution of both enantiomers (e.g., 15-20 minutes).
-
-
Data Analysis:
-
Identify the peaks for D- and L-phenylalanine by comparing the chromatogram of the racemic mixture with those of the individual standards.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of Rs > 1.5 indicates baseline separation.
-
Quantify the amount of each enantiomer by integrating the respective peak areas.
-
References
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 4. medium.com [medium.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Phenylalanine: Uses and Risks [webmd.com]
- 8. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. AMINO ACID ISOMERIZATION IN THE PRODUCTION OF L-PHENYLALANINE FROM D-PHENYLALANINE BY BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. legerepharm.com [legerepharm.com]
- 15. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 18. PathWhiz [pathbank.org]
- 19. mun.ca [mun.ca]
- 20. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 21. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Historical Perspective on the Discovery of D-Amino Acids in Nature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
For much of the history of biochemistry, life was thought to be exclusively built from L-amino acids, the left-handed enantiomers of these fundamental building blocks of proteins. D-amino acids, their mirror images, were largely considered "unnatural" and relegated to the realm of microorganisms. However, a paradigm shift has occurred over the past few decades, revealing the widespread presence and critical physiological roles of D-amino acids in higher organisms, including mammals. This technical guide provides a historical perspective on the discovery of D-amino acids in nature, delving into the key scientific milestones, the evolution of analytical techniques for their detection, and their emerging significance in neuroscience and drug development.
From Pasteur's Pioneering Work to a Paradigm Shift
The story of D-amino acids begins with the foundational work of Louis Pasteur in the mid-19th century. In 1848, Pasteur meticulously separated the two enantiomeric forms of tartaric acid crystals, demonstrating the concept of molecular chirality.[1][2] This discovery laid the groundwork for understanding the stereochemistry of biological molecules. For a long time, it was a central dogma of biology that proteins were exclusively composed of L-amino acids.[3]
The first hints that D-amino acids might have a place in the natural world came from studies of microorganisms. In the mid-20th century, D-alanine and D-glutamate were identified as essential components of bacterial cell walls, specifically in the peptidoglycan layer.[4][5][6] This discovery, however, did little to displace the prevailing view that D-amino acids were an oddity of the microbial world.
The true paradigm shift began in the latter half of the 20th century with the development of more sensitive analytical techniques. Reports in the 1950s first identified D-amino acids in the blood of insects and mollusks.[7] It wasn't until the 1980s and 1990s that the presence of free D-amino acids, particularly D-serine (B559539) and D-aspartate, was unequivocally demonstrated in the mammalian central nervous system.[8] This finding shattered the long-held belief of their absence in higher organisms and opened up a new frontier of research.
The Rise of D-Amino Acids in Neuroscience
The discovery of D-amino acids in the brain sparked intense interest in their potential physiological roles. Research has since revealed that these "unnatural" molecules are, in fact, key players in neurotransmission and neuromodulation.
D-Serine: A Key Co-agonist of the NMDA Receptor
D-serine has emerged as a crucial signaling molecule in the brain. It is now recognized as the primary endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor essential for synaptic plasticity, learning, and memory.[9][10] For the NMDA receptor to become fully active, it requires the binding of both glutamate and a co-agonist, a role predominantly filled by D-serine in many brain regions.[9][11][12]
The synthesis of D-serine from its L-enantiomer is catalyzed by the enzyme serine racemase .[9][13] Conversely, the degradation of D-serine is primarily handled by the flavoenzyme D-amino acid oxidase (DAAO) .[14][15] The interplay between these enzymes tightly regulates the concentration of D-serine at the synapse, thereby modulating NMDA receptor activity.
D-Aspartate: A Regulator of Neurogenesis and Hormonal Function
D-aspartate is another prominent D-amino acid in the nervous and neuroendocrine systems.[16][17][18] High concentrations of D-aspartate are found during embryonic development, suggesting a role in neurogenesis.[13][16] Studies have shown that D-aspartate can influence the development and survival of new neurons in the adult hippocampus.[13][16] Like D-serine, D-aspartate can also modulate NMDA receptor activity, although it binds to the glutamate site rather than the co-agonist site.[19] Beyond the brain, D-aspartate has been implicated in the regulation of hormone synthesis and release in endocrine tissues.[17]
Quantitative Distribution of D-Amino Acids
The concentration of D-amino acids varies significantly across different tissues and brain regions. The following tables summarize some of the reported quantitative data for key D-amino acids in mammalian systems.
| D-Amino Acid | Brain Region | Concentration (nmol/g tissue) | Species | Reference |
| D-Serine | Cortex | ~2.8 | Rat | [4] |
| Striatum | ~2.3 | Rat | [4] | |
| Hippocampus | ~2.2 | Rat | [4] | |
| Thalamus | ~1.1 | Rat | [4] | |
| Cerebellum | Not Detected | Rat | [4] | |
| D-Aspartate | Cerebrum (newborn) | ~100 | Rat | [4] |
| D-Amino Acid | Tissue | Concentration (µmol/L) | Species | Reference |
| D-Alanine | Pituitary Gland | High | Mammals | [20] |
| Pancreas | High | Mammals | [20] | |
| D-Aspartate | Pituitary Gland | High | Mammals | [20] |
| Pineal Gland | High | Mammals | [20] | |
| Adrenal Glands | High | Mammals | [20] | |
| Testis | High | Mammals | [20] | |
| D-Serine | Hypothalamus | High | Mammals | [20] |
Key Experimental Protocols
The study of D-amino acids has been heavily reliant on the development of sophisticated analytical techniques capable of separating and quantifying these enantiomers with high sensitivity and specificity.
Sample Preparation from Brain Tissue
Accurate quantification of D-amino acids requires meticulous sample preparation to minimize contamination and degradation.
-
Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a suitable buffer, often containing a protein precipitating agent like trichloroacetic acid (TCA) or perchloric acid (PCA).
-
Protein Removal: The homogenate is centrifuged to pellet the precipitated proteins.
-
Supernatant Extraction: The resulting supernatant, containing the free amino acids, is carefully collected.
-
Purification (Optional): Depending on the analytical method, further purification steps such as solid-phase extraction (SPE) may be employed to remove interfering substances.
Chiral Separation and Quantification by HPLC
High-performance liquid chromatography (HPLC) is a cornerstone technique for D-amino acid analysis.
-
Derivatization: To enable chiral separation and enhance detection, amino acids are typically derivatized with a chiral reagent (e.g., Marfey's reagent, N-fluorenyl-9-methoxycarbonyl chloride (FMOC)) or an achiral reagent followed by separation on a chiral column.
-
Chromatographic Separation: The derivatized amino acids are injected onto an HPLC system equipped with a chiral stationary phase (CSP) or a standard reversed-phase column for separating diastereomers.
-
Detection: Detection is commonly achieved using UV-visible or fluorescence detectors.
-
Quantification: The concentration of each D-amino acid is determined by comparing its peak area to that of a known standard.
Enzymatic Assays
Enzymatic assays provide a highly specific method for quantifying certain D-amino acids.
D-Amino Acid Oxidase (DAAO) Activity Assay:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., pyrophosphate buffer, pH 8.5), the D-amino acid substrate, and a detection reagent.
-
Enzyme Addition: The reaction is initiated by adding DAAO.
-
Detection of Products: The activity of DAAO can be measured by monitoring the consumption of oxygen with an oxygen electrode, or by detecting the production of hydrogen peroxide or the corresponding α-keto acid using colorimetric or fluorometric methods.[16][21]
Serine Racemase Activity Assay:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl, pH 8.0), L-serine as the substrate, and pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.
-
Enzyme Addition: The reaction is initiated by adding the serine racemase-containing sample.
-
Termination: The reaction is stopped after a defined incubation period, typically by adding an acid like TCA.
-
Quantification of D-Serine: The amount of D-serine produced is then quantified using a specific D-serine detection method, such as HPLC with chiral separation or a coupled enzymatic assay.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for a deeper understanding of D-amino acid biology.
D-Serine Signaling at the NMDA Receptor
Caption: D-Serine signaling pathway at a glutamatergic synapse.
D-Aspartate in Neurogenesis
Caption: Role of D-Aspartate in regulating adult neurogenesis.
General Experimental Workflow for D-Amino Acid Analysis
Caption: A typical experimental workflow for D-amino acid analysis.
Conclusion and Future Directions
The discovery of D-amino acids in nature represents a significant evolution in our understanding of biochemistry and physiology. Once dismissed as mere biological curiosities, these molecules are now recognized as vital components of cellular function, particularly in the nervous system. The historical journey from Pasteur's initial observations to the current appreciation of D-amino acids as neurotransmitters and neuromodulators underscores the importance of technological advancement in driving scientific discovery.
For researchers and professionals in drug development, the enzymes involved in D-amino acid metabolism, such as serine racemase and D-amino acid oxidase, present novel therapeutic targets for a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and chronic pain. The continued development of sensitive and high-throughput analytical methods will be crucial for further elucidating the complex roles of D-amino acids in health and disease, paving the way for innovative diagnostic and therapeutic strategies. The once "unnatural" D-amino acids have firmly established their place in the intricate tapestry of life, promising a rich field of future research and clinical application.
References
- 1. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization | Springer Nature Experiments [experiments.springernature.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. D-Amino acids in rat brain measured by liquid chromatography / tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of small amounts of D-amino acids and the study of their physiological functions in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aspartate racemase, generating neuronal D-aspartate, regulates adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. d-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 19. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. D-Amino acids in mammalian endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of D-Phenylalanine in the Mammalian Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-phenylalanine (D-Phe), a synthetic stereoisomer of the essential amino acid L-phenylalanine, has long been a subject of interest within the neuroscience community. Unlike its proteinogenic counterpart, D-Phe is not incorporated into proteins but exhibits intriguing neuromodulatory properties, primarily attributed to its ability to inhibit enkephalin-degrading enzymes. This technical guide provides a comprehensive overview of the current understanding of D-phenylalanine's function in the mammalian central nervous system (CNS). It delves into its mechanism of action, pharmacokinetic profile, and the existing preclinical and clinical evidence for its potential therapeutic applications in pain management and depression. This document aims to serve as a detailed resource, presenting quantitative data in structured tables, outlining key experimental methodologies, and visualizing complex pathways and workflows to facilitate further research and drug development efforts in this area.
Introduction
The mammalian CNS utilizes a complex interplay of neurotransmitters and neuromodulators to regulate a vast array of physiological and cognitive functions. Endogenous opioid peptides, such as enkephalins, play a crucial role in nociception, mood, and reward pathways. The transient nature of their action is tightly controlled by enzymatic degradation. D-phenylalanine has emerged as a molecule of interest due to its proposed ability to prolong the action of these endogenous opioids by inhibiting their breakdown. This guide will explore the multifaceted functions of D-phenylalanine within the CNS, from its molecular interactions to its observed physiological effects.
Mechanism of Action: Inhibition of Enkephalin Degradation
The primary hypothesized mechanism of action for D-phenylalanine in the CNS is the inhibition of enzymes that degrade enkephalins, most notably carboxypeptidase A (enkephalinase).[1][2][3] Enkephalins are pentapeptides that act as agonists at opioid receptors, mediating analgesia and influencing mood. By slowing their degradation, D-phenylalanine is thought to increase the concentration and prolong the activity of enkephalins in the synaptic cleft, thereby enhancing endogenous pain-relief and mood-regulating systems.[4][5]
Signaling Pathway of Enkephalin Degradation and D-Phenylalanine Inhibition
Figure 1. Enkephalin degradation pathway and its inhibition by D-phenylalanine.
Pharmacokinetics and Blood-Brain Barrier Transport
The efficacy of any centrally acting agent is contingent upon its ability to cross the blood-brain barrier (BBB). Phenylalanine, in both its L- and D-isomeric forms, is transported across the BBB by the large neutral amino acid (LNAA) transporter.[7][8] However, the affinity of this transporter is significantly higher for the L-isomer.
Data Presentation: Blood-Brain Barrier Transport Kinetics
| Parameter | Value | Species | Method | Reference |
| L-Phenylalanine | ||||
| Vmax | 6.9 x 10⁻⁴ µmol/s/g | Rat | In situ brain perfusion | [6] |
| Km | 0.011 mmol/L | Rat | In situ brain perfusion | [6] |
| D-Phenylalanine | ||||
| Ki | ~0.11 mmol/L (approx. 10x Km of L-Phe) | Rat | In situ brain perfusion | [6] |
Vmax: Maximum transport velocity; Km: Michaelis constant (substrate concentration at half-maximal velocity); Ki: Inhibition constant.
Pharmacokinetic Parameters
Specific pharmacokinetic data for orally administered D-phenylalanine is limited. However, studies on L-phenylalanine administered via aspartame (B1666099) and nasal administration of D-phenylalanine in rats provide some insights.
| Parameter | Value | Route | Dose | Species | Reference |
| L-Phenylalanine (from Aspartame) | |||||
| Cmax | 73.6 - 1,161 nmol/mL | Oral | 50 - 1,000 mg/kg | Rat | [9] |
| Tmax | ~0.25 - 1 h | Oral | 50 - 1,000 mg/kg | Rat | [10] |
| Cmax | 103.3 µmol/L | Oral (capsule) | 20 mg/kg | Human | [11] |
| Tmax | 108.6 min | Oral (capsule) | 20 mg/kg | Human | [11] |
| D-Phenylalanine | |||||
| Bioavailability | 35.2% | Intranasal | 5 mg/kg | Rat | [12] |
| Tmax | 60 min | Intranasal | 5 mg/kg | Rat | [12] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration.
Preclinical and Clinical Evidence
Analgesic Effects
Preclinical studies in animal models have suggested that D-phenylalanine possesses analgesic properties, which are often reversible by the opioid antagonist naloxone, supporting an opioid-mediated mechanism.[13][14] However, clinical evidence in humans is less conclusive.
A double-blind, placebo-controlled, crossover study in 30 patients with chronic pain reported no significant analgesic effect of D-phenylalanine (250 mg, four times a day) compared to placebo.[1][3]
| Outcome | D-Phenylalanine | Placebo | No Difference | Reference |
| Patient-Reported Pain Relief | 25% | 22% | 53% | [1] |
| Lowest Pain Level (Visual Analog Scale) | 47% | 53% | - | [1] |
Antidepressant Effects
The potential antidepressant effects of D-phenylalanine are thought to be linked to the enhancement of endogenous opioid activity, as opioid systems are implicated in mood regulation. Clinical studies investigating this are generally dated and have methodological limitations, such as being open-label.
One open-label study administered DL-phenylalanine (a racemic mixture of D- and L-phenylalanine) at doses of 75-200 mg/day to 20 depressed patients for 20 days. The results showed a complete or good response in 12 of the patients.
Experimental Protocols
In Situ Brain Perfusion for Blood-Brain Barrier Transport Studies
This technique allows for the precise measurement of solute transport across the BBB by replacing the animal's blood with a controlled perfusion fluid.
Protocol Outline:
-
Anesthesia: The animal (typically a rat) is anesthetized (e.g., with sodium pentobarbital).[15]
-
Surgical Preparation: The common carotid artery on one side is exposed and ligated. The external carotid artery is cannulated in a retrograde direction.[16]
-
Perfusion: A perfusion fluid (e.g., bicarbonate-buffered saline) containing the radiolabeled solute of interest (e.g., ¹⁴C-D-phenylalanine) and a vascular space marker (e.g., ³H-inulin) is infused at a constant rate.[16][17]
-
Termination: After a short perfusion period (e.g., 60 seconds), the animal is decapitated, and the brain is removed.[16]
-
Sample Analysis: Brain regions of interest are dissected, and the radioactivity is measured using liquid scintillation counting.
-
Calculation: The brain uptake of the solute is calculated and used to determine kinetic parameters such as Vmax and Km.
Experimental Workflow: Preclinical Analgesic Study
Figure 2. A typical workflow for a preclinical study evaluating the analgesic effects of D-phenylalanine.
Hot Plate Test for Analgesia in Rodents
This is a common behavioral assay to assess the analgesic efficacy of a compound against a thermal stimulus.[18][19]
Protocol Outline:
-
Apparatus: A commercially available hot plate apparatus set to a constant temperature (e.g., 52-55°C).[18]
-
Acclimation: Rodents (mice or rats) are habituated to the testing room for at least 30-60 minutes.[18]
-
Baseline Measurement: Each animal is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[18]
-
Drug Administration: The test compound (D-phenylalanine) or vehicle is administered (e.g., intraperitoneally or orally).
-
Post-Treatment Measurement: At predetermined time points after drug administration, the hot plate test is repeated to measure the change in response latency.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated to quantify the analgesic effect.
Discussion and Future Directions
The available evidence suggests that D-phenylalanine's primary role in the CNS is the modulation of the endogenous opioid system through the inhibition of enkephalin-degrading enzymes. While preclinical studies have shown promise for its analgesic and antidepressant effects, the translation of these findings to the clinical setting has been challenging, with a notable lack of efficacy in a well-controlled chronic pain trial.[1]
Several factors may contribute to this discrepancy, including suboptimal dosing, poor oral bioavailability, and the complexity of the conditions being treated. The transport of D-phenylalanine across the blood-brain barrier is significantly less efficient than its L-isomer, which may limit its central bioavailability and therapeutic efficacy.[6]
Future research should focus on several key areas:
-
Pharmacokinetics: A thorough characterization of the oral bioavailability and CNS penetration of D-phenylalanine in humans is crucial.
-
Enzyme Inhibition: A definitive determination of the Ki of D-phenylalanine for carboxypeptidase A and other potential enkephalin-degrading enzymes is needed to understand its potency.
-
Clinical Trials: Well-designed, adequately powered clinical trials with optimized dosing strategies are required to definitively assess the therapeutic potential of D-phenylalanine for pain and depression.
-
Derivatives: The development of more potent and CNS-penetrant derivatives of D-phenylalanine could offer a promising therapeutic avenue.
Conclusion
D-phenylalanine remains a molecule of significant interest for its potential to modulate the endogenous opioid system. Its function as an enkephalinase inhibitor provides a sound theoretical basis for its proposed analgesic and antidepressant effects. However, the current body of evidence, particularly from clinical trials, is not robust enough to support its widespread therapeutic use. This technical guide has synthesized the available quantitative data and experimental methodologies to provide a solid foundation for future research aimed at elucidating the precise role of D-phenylalanine in the mammalian CNS and exploring its full therapeutic potential. Further rigorous investigation is warranted to translate the preclinical promise of this intriguing compound into tangible clinical benefits.
References
- 1. Analgesic effectiveness of D-phenylalanine in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport of Amino Acids Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transport of Amino Acids Across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Bioavailability of phenylalanine and aspartate from aspartame (20 mg/kg) in capsules and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of D-phenylalanine and its derivatives on enkephalin degradation in vitro: relation to analgesia and attenuation of the morphine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antagonism of stress-induced analgesia by D-phenylalanine, an anti-enkephalinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 16. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Hot plate test - Wikipedia [en.wikipedia.org]
The Metabolic Journey of Orally Administered D-Phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-phenylalanine, the non-proteinogenic stereoisomer of the essential amino acid L-phenylalanine, has garnered interest for its potential therapeutic applications, primarily as an analgesic. This technical guide provides a comprehensive overview of the metabolic fate of orally administered D-phenylalanine. It details its absorption, distribution, metabolism, and excretion (ADME), summarizing available quantitative data and outlining relevant experimental protocols. The guide also visualizes key metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development. While D-phenylalanine is absorbed from the small intestine, its journey through the body is distinct from its L-isomer, with less efficient transport across the blood-brain barrier and a unique metabolic profile. A small portion of D-phenylalanine can be converted to L-phenylalanine, but its primary metabolic significance is believed to be its role as an inhibitor of enkephalin-degrading enzymes. This document aims to be a critical resource by consolidating current knowledge and highlighting areas where further research is needed to fully elucidate the pharmacokinetics and pharmacodynamics of this intriguing compound.
Introduction
D-phenylalanine is a synthetic amino acid that is not incorporated into proteins in the human body.[1] It is primarily investigated for its potential therapeutic effects, including pain relief.[1] Understanding the metabolic fate of orally administered D-phenylalanine is crucial for evaluating its efficacy, safety, and for the rational design of therapeutic strategies. This guide synthesizes the available scientific literature on the absorption, distribution, metabolism, and excretion of D-phenylalanine.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
Following oral administration, D-phenylalanine is absorbed from the small intestine.[2] The exact mechanisms and efficiency of its absorption in humans have not been extensively quantified, but it is understood to enter the portal circulation for transport to the liver.[2]
Distribution
Once in the systemic circulation, D-phenylalanine is distributed to various tissues throughout the body.[2] A key differentiator from its L-isomer is its reduced ability to cross the blood-brain barrier.[2] This has significant implications for its central nervous system effects.
Metabolism
The metabolism of D-phenylalanine is not as completely understood as that of L-phenylalanine. The known metabolic pathways include:
-
Conversion to L-Phenylalanine: A small fraction of orally ingested D-phenylalanine can be converted to L-phenylalanine in the body.[2] The precise enzymes and the extent of this conversion in humans are not well-documented.
-
Oxidative Deamination: D-amino acid oxidase (DAAO), an enzyme found in the liver and kidneys, is known to catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids.[3][4] In the case of D-phenylalanine, this would result in the formation of phenylpyruvic acid, ammonia, and hydrogen peroxide. The kinetic efficiency of human DAAO with D-phenylalanine as a substrate has been reported, indicating a preference for aromatic D-amino acids.[5]
-
Inhibition of Enkephalin Degradation: A primary proposed mechanism for the analgesic effects of D-phenylalanine is its ability to inhibit enzymes that degrade enkephalins, which are endogenous opioid peptides. The main target identified is carboxypeptidase A.[6] By inhibiting this enzyme, D-phenylalanine may increase the levels and prolong the action of enkephalins, leading to pain relief.
Excretion
A portion of an ingested dose of D-phenylalanine is excreted unchanged in the urine.[2] The extent of renal excretion is influenced by factors such as the dose administered and the efficiency of its metabolic conversion.
Quantitative Data
Specific pharmacokinetic parameters for orally administered D-phenylalanine in humans are not extensively reported in the literature. The following table summarizes available and inferred data. It is important to note that some values are derived from studies on related compounds or animal models and should be interpreted with caution.
| Parameter | Value | Species | Notes |
| Oral Bioavailability (F%) | Not explicitly reported | Human | Studies on L-phenylalanine from aspartame (B1666099) show good absorption, but data for D-phenylalanine is lacking.[7] |
| Time to Peak Concentration (Tmax) | ~60 minutes | Rat (intranasal) | Oral administration in humans may differ.[8] |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Human | Data from L-phenylalanine studies suggest Cmax is dose-proportional.[7] |
| Elimination Half-life (t½) | Not explicitly reported | Human | |
| Conversion to L-Phenylalanine | Small amount | Human | The exact percentage is not well-quantified.[2] |
| Carboxypeptidase A Inhibition (Ki) | Not explicitly reported | In vitro | D-phenylalanine is a known competitive inhibitor.[9] |
Key Metabolic Pathways and Experimental Workflows
Metabolic Pathways
The metabolic pathways of D-phenylalanine are multifaceted, involving both its conversion and its action as an enzyme inhibitor.
Caption: Metabolic fate of orally administered D-Phenylalanine.
Experimental Workflow for Pharmacokinetic Study
A typical experimental workflow to determine the pharmacokinetic profile of oral D-phenylalanine in humans is outlined below.
Caption: Workflow for a human pharmacokinetic study of D-Phenylalanine.
Detailed Experimental Protocols
Protocol for a Human Pharmacokinetic Study of Oral D-Phenylalanine
Objective: To determine the single-dose pharmacokinetic profile of D-phenylalanine in healthy adult volunteers.
Study Design: An open-label, single-dose, single-period study.
Participants: Healthy adult volunteers (n=12, 6 male, 6 female), aged 18-45 years, with a body mass index (BMI) of 18.5-29.9 kg/m ². Participants will be screened for normal liver and kidney function.
Ethical Considerations: The study protocol will be approved by an Institutional Review Board (IRB) or independent ethics committee. All participants will provide written informed consent.
Procedure:
-
Fasting: Participants will fast for at least 8 hours overnight before dosing.
-
Baseline Sampling: A baseline blood sample (approx. 5 mL) will be collected into a K2-EDTA tube before drug administration.
-
Dosing: A single oral dose of D-phenylalanine (e.g., 1000 mg) will be administered with 240 mL of water.
-
Blood Sampling: Blood samples (approx. 5 mL) will be collected at the following time points post-dose: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.
-
Sample Processing: Blood samples will be centrifuged at 1500 x g for 10 minutes at 4°C to separate plasma. Plasma will be stored at -80°C until analysis.
Pharmacokinetic Analysis: Plasma concentrations of D- and L-phenylalanine will be determined using a validated LC-MS/MS method. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) will be calculated using non-compartmental analysis.
Protocol for Chiral LC-MS/MS Quantification of D- and L-Phenylalanine in Human Plasma
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of D- and L-phenylalanine in human plasma.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Materials:
-
D-phenylalanine and L-phenylalanine reference standards
-
Stable isotope-labeled internal standards (e.g., D-phenylalanine-d5, L-phenylalanine-d5)
-
HPLC-grade solvents (acetonitrile, methanol, formic acid)
-
Human plasma (drug-free)
Chromatographic Conditions:
-
Column: A chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column) capable of separating the enantiomers.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standards.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation: The method will be validated for linearity, accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines.
Conclusion
The metabolic fate of orally administered D-phenylalanine is characterized by its absorption in the small intestine, limited transport across the blood-brain barrier, and a unique metabolic profile that includes partial conversion to L-phenylalanine and inhibition of enkephalin-degrading enzymes. While the qualitative aspects of its ADME are partially understood, there is a notable scarcity of quantitative pharmacokinetic data in humans. This technical guide consolidates the current knowledge and provides a framework for future research, including detailed experimental protocols for pharmacokinetic analysis and chiral quantification. Further studies are imperative to fully characterize the pharmacokinetic and pharmacodynamic properties of D-phenylalanine to support its potential therapeutic development. The provided diagrams and protocols serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding of this compound.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Phenylalanine - Wikipedia [en.wikipedia.org]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability of phenylalanine and aspartate from aspartame (20 mg/kg) in capsules and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Physicochemical Characteristics of Crystalline D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline D-Phenylalanine (D-Phe). A thorough understanding of these characteristics is paramount for its application in pharmaceutical development, influencing everything from formulation and stability to bioavailability. This document details key properties, presents quantitative data in structured tables, and outlines the experimental protocols for their determination.
General Physicochemical Properties
D-Phenylalanine is the D-enantiomer of the essential aromatic amino acid, Phenylalanine. It appears as a white to off-white crystalline powder, needles, or prisms[1][2]. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 673-06-3 | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Optical Rotation [α]D | +33.5° to +35.2° (c=2 in H₂O) | [2] |
Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical factor affecting its dissolution rate and bioavailability. As a zwitterionic molecule, D-Phenylalanine's solubility is significantly influenced by the solvent's polarity, pH, and temperature[3][4]. It is generally soluble in water and dilute mineral acids and alkali solutions, but insoluble to very slightly soluble in alcohols and non-polar organic solvents like benzene (B151609) and ether[3][5]. The solubility is lowest at its isoelectric point and increases in acidic or basic conditions[3].
| Solvent System | Temperature (°C) | Solubility | Source |
| Water | 25 | Soluble | [1][6] |
| Ethanol | Not Specified | Insoluble to very slightly soluble | [3] |
| Methanol | Not Specified | Very slightly soluble | [3] |
| Ethyl Ether | Not Specified | Insoluble | [3][5] |
| Benzene | Not Specified | Insoluble | [3][5] |
| Formic Acid | Not Specified | Freely soluble | [3] |
| Dilute Mineral Acids | Not Specified | Slightly soluble | [3][5] |
| Alkali Hydroxide Solutions | Not Specified | Slightly soluble | [3][5] |
Experimental Protocol: Isothermal Solubility Determination
This method, often referred to as the shake-flask method, is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature[3].
-
Preparation : Prepare a series of vials containing a known volume of the desired solvent (e.g., water, ethanol-water mixtures).
-
Addition of Solute : Add an excess amount of crystalline D-Phenylalanine to each vial to ensure that a saturated solution is formed.
-
Equilibration : Seal the vials and place them in an isothermal shaker or on a magnetic stirrer with temperature control set to the desired temperature (e.g., 25 °C, 37 °C). Allow the solutions to equilibrate for a sufficient period, typically 24-48 hours, to ensure saturation is reached[3].
-
Phase Separation : After equilibration, centrifuge the vials at high speed to pellet the undissolved solid[3].
-
Sampling : Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Quantification : Transfer the supernatant to a pre-weighed container. Evaporate the solvent in a drying oven until a constant weight of the dissolved solid is achieved. The mass of the residue is determined gravimetrically[3][7]. Alternatively, the concentration of D-Phenylalanine in the supernatant can be measured using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC)[8].
-
Calculation : Calculate the solubility based on the mass of the dissolved solid and the volume of the supernatant, typically expressed in g/L or mg/mL[3].
Crystal Structure and Polymorphism
The solid-state properties of an API are crucial as polymorphism—the ability of a compound to exist in multiple crystal structures—can significantly impact solubility, stability, and manufacturability[9][10][11]. While much of the recent in-depth crystallographic research has focused on L-Phenylalanine, the findings on its polymorphic nature are considered a strong proxy for D-Phenylalanine. Phenylalanine is known to exhibit multiple polymorphic forms (Forms I, II, III, IV, and high-temperature forms)[10][11][12]. The common form (Form I) has been identified with a P2₁ space group[11][12]. Characterizing the specific crystal form is essential for ensuring consistent product quality and performance.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
PXRD is a rapid, non-destructive technique used to obtain a unique "fingerprint" of a crystalline solid, making it essential for identifying polymorphic forms and assessing sample purity[9][13].
-
Sample Preparation : A small amount of the crystalline powder (typically 5-10 mg) is gently ground to minimize preferred orientation and ensure a random distribution of crystallites. The powder is then carefully packed into a sample holder[9].
-
Instrument Setup : The sample is placed in a powder diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector settings.
-
Data Collection : The sample is irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ) over a specified range[9].
-
Data Analysis : The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The peak positions and relative intensities are compared to reference patterns of known polymorphs or used for phase identification and purity assessment[9].
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal, providing detailed information on unit cell dimensions, space group, and molecular conformation[9].
-
Crystal Growth & Selection : High-quality single crystals of D-Phenylalanine (typically 0.1-0.3 mm in all dimensions) must first be grown using techniques like slow evaporation, vapor diffusion, or antisolvent crystallization[9]. A suitable crystal is selected under a microscope.
-
Mounting : The selected crystal is mounted on a goniometer head, often using a cryo-loop and a cryoprotectant if data collection is to be performed at low temperatures (e.g., 100 K) to reduce thermal vibrations[9][14].
-
Data Collection : The mounted crystal is placed in the X-ray diffractometer and rotated in the X-ray beam. A series of diffraction patterns are collected from various crystal orientations.
-
Structure Solution and Refinement : The collected data are processed to determine the unit cell parameters and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental diffraction data, ultimately yielding a complete three-dimensional crystal structure[15][16].
Thermal Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for investigating the thermal stability, melting, decomposition, and phase transitions of crystalline materials[13][17].
| Property | Value Range (°C) | Technique | Source |
| Melting/Decomposition Point | 273 - 276 | Not specified (lit.) | [2][18][19] |
| Decomposition Temperature | ~283 | Not specified | [20] |
| Thermal Event (Anhydrous L-Phe) | 262.1, 276.8, 292.4 | DSC | [21] |
Note: Phenylalanine typically decomposes upon melting[1][22]. The observed thermal events can be complex and correspond to simultaneous melting and decomposition processes[21].
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events like melting, crystallization, and glass transitions[23][24].
-
Sample Preparation : A small, accurately weighed amount of the D-Phenylalanine sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum)[23][25]. An empty sealed pan is used as a reference.
-
Instrument Setup : The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 5-20 °C/min) and temperature range under a controlled atmosphere (e.g., nitrogen)[25][26].
-
Data Collection : The instrument heats the sample and reference pans, continuously monitoring the differential heat flow required to maintain both at nearly the same temperature[24].
-
Data Analysis : The resulting thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) appear as peaks. The onset temperature, peak temperature, and enthalpy of these transitions are determined from the curve[27][28].
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability, decomposition, and solvent/water content[26][29].
-
Sample Preparation : A small amount of the D-Phenylalanine sample is placed in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup : The pan is placed onto the TGA's sensitive microbalance within a furnace. The analysis is run under a controlled atmosphere (e.g., nitrogen or air) with a defined heating program (e.g., linear ramp of 10 °C/min)[26].
-
Data Collection : The instrument continuously records the sample's mass as the temperature increases.
-
Data Analysis : The TGA curve plots the percentage of mass loss versus temperature. The temperatures at which significant mass loss occurs indicate decomposition or desolvation events[17].
Spectroscopic Characterization
Spectroscopic techniques provide information about the molecular structure and functional groups present in D-Phenylalanine.
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation : A small amount of crystalline D-Phenylalanine is mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Collection : The sample is placed in the FT-IR spectrometer, and an infrared spectrum is collected over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis : The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific functional groups (e.g., N-H, C=O, C-O, and aromatic C-H stretches), which helps confirm the molecular structure[29][30].
Visualized Workflows and Relationships
Caption: General experimental workflow for the physicochemical characterization of a crystalline API.
Caption: Logical relationship between solid-state properties and drug development outcomes.
Conclusion
The physicochemical characteristics of crystalline D-Phenylalanine are multifaceted, with its solid-state form, solubility, and thermal stability being critical parameters for pharmaceutical applications. A systematic approach combining solubility studies, comprehensive solid-state characterization (PXRD, SC-XRD), and thermal analysis (DSC, TGA) is essential for developing a robust and reliable drug product. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working with this important chiral building block.
References
- 1. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. sepax-tech.com.cn [sepax-tech.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. The polymorphs of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Polymorphism and Modulation of Para-Substituted l-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. Aqueous solution and solid-state behaviour of l -homophenylalanine: experiment, modelling, and DFT calculations - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01897D [pubs.rsc.org]
- 18. D-Phenylalanine CAS#: 673-06-3 [m.chemicalbook.com]
- 19. D-phenylalanine | CAS#:673-06-3 | Chemsrc [chemsrc.com]
- 20. D-Phenylalanine, 5 g, CAS No. 673-06-3 | Phenylalanine | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Pharma Engineering: [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study [pharmacalculations.com]
- 24. news-medical.net [news-medical.net]
- 25. infinitalab.com [infinitalab.com]
- 26. cetco.com [cetco.com]
- 27. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]
- 30. researchgate.net [researchgate.net]
The Unconventional Architect: D-Phenylalanine's Role in Reshaping the Bacterial Cell Wall
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The bacterial cell wall, a critical bastion for survival, is primarily constructed from peptidoglycan, a polymer of sugars and amino acids. While L-amino acids are the canonical building blocks of life, the presence and role of their D-isomers in the peptidoglycan structure are of increasing interest in the fields of microbiology and drug development. This technical guide delves into the multifaceted role of D-phenylalanine, a non-canonical D-amino acid, in the architecture and function of the bacterial cell wall. We will explore its biosynthesis, mechanisms of incorporation into the peptidoglycan, and the subsequent physiological consequences for the bacterium, including alterations in antibiotic resistance and biofilm formation. This document provides a comprehensive resource, complete with detailed experimental protocols and quantitative data, to facilitate further research into leveraging D-phenylalanine's unique properties for novel antimicrobial strategies.
Introduction
The rigid peptidoglycan sacculus of bacteria is a dynamic structure, constantly remodeled to accommodate growth and division. The peptide stems that cross-link the glycan strands are typically composed of a conserved sequence of L- and D-amino acids. However, bacteria have demonstrated the ability to incorporate non-canonical D-amino acids, such as D-phenylalanine, into this structure. This incorporation is not a random event but a regulated process with significant implications for the cell's physiology and survival. Understanding the intricacies of D-phenylalanine's role in the cell wall is paramount for elucidating fundamental bacterial processes and for identifying novel targets for antimicrobial intervention.
Biosynthesis of D-Phenylalanine in Bacteria
Bacteria do not typically synthesize D-phenylalanine de novo in large quantities for protein synthesis. Instead, its production for incorporation into the cell wall or other metabolic purposes is primarily achieved through the enzymatic conversion of its L-enantiomer.
The key enzymes involved in this biotransformation include:
-
Amino Acid Racemases: These enzymes catalyze the interconversion of L- and D-amino acids. While specific phenylalanine racemases have been identified, some bacteria may utilize broad-specificity racemases. Phenylalanine racemase (ATP-hydrolyzing) has been described, which activates both L- and D-phenylalanine and favors the D-isomer at equilibrium.[1]
-
D-Amino Acid Aminotransferases (DAAT): These enzymes catalyze the transfer of an amino group from a D-amino acid donor (like D-alanine) to an α-keto acid (phenylpyruvate) to produce D-phenylalanine.[2]
-
L-Amino Acid Deaminases: These enzymes can convert L-phenylalanine to phenylpyruvate, which can then be a substrate for a D-amino acid aminotransferase.[2]
A potential metabolic pathway for the synthesis of D-phenylalanine from L-phenylalanine is depicted below:
Incorporation of D-Phenylalanine into Peptidoglycan
The incorporation of D-phenylalanine into the peptidoglycan is a post-synthetic modification of the cell wall that occurs in the periplasm of Gram-negative bacteria and the extracellular space of Gram-positive bacteria. This process is primarily mediated by penicillin-binding proteins (PBPs), which are transpeptidases.
The mechanism involves the exchange of the terminal D-alanine residue of the peptidoglycan stem peptide with an exogenous D-amino acid, such as D-phenylalanine. This can occur at both the fourth and fifth positions of the peptide stem.[3] This "D-amino acid swapping" is a notable example of the plasticity of the bacterial cell wall.
The general workflow for the incorporation of D-phenylalanine is illustrated below:
Physiological Consequences of D-Phenylalanine Incorporation
The substitution of D-alanine with the bulkier D-phenylalanine residue in the peptidoglycan has profound effects on the bacterial cell.
Altered Cell Wall Architecture and Properties
The presence of D-phenylalanine in the peptide stems can sterically hinder the cross-linking process, leading to a less cross-linked and more porous cell wall. This can affect the mechanical strength and elasticity of the sacculus. Studies have shown that exogenous D-phenylalanine can alter the cell wall composition and improve the acid resistance of some bacteria, such as Lactococcus lactis.[4]
Impact on Antibiotic Resistance
The modification of the peptidoglycan structure by D-phenylalanine can influence the susceptibility of bacteria to antibiotics, particularly those that target the cell wall. While specific quantitative data on the effect of D-phenylalanine on the Minimum Inhibitory Concentrations (MICs) of various antibiotics is still emerging, the structural changes it induces suggest a potential for both synergistic and antagonistic interactions. For example, a less cross-linked peptidoglycan might increase the accessibility of some drugs to their targets, while in other cases, it might alter the binding sites of antibiotics like vancomycin.
Table 1: Quantitative Effects of D-Phenylalanine on Bacterial Physiology
| Bacterial Species | D-Phe Concentration | Observed Effect | Quantitative Measurement | Reference |
| Pseudoalteromonas sp. SC2014 | 10 mM | Inhibition of biofilm formation | ~80% reduction in biofilm biomass | [5][6] |
| Pseudoalteromonas sp. SC2014 | 5 mM | Inhibition of biofilm formation | ~60% reduction in biofilm biomass | [5][6] |
| Lactococcus lactis F44 | 50 mM | Increased nisin yield | 101.29% increase | [4] |
| Lactococcus lactis F44 | 50 mM | Increased acid resistance | Significant increase in survival at pH 3.0 | [4] |
Inhibition of Biofilm Formation
One of the most well-documented effects of D-phenylalanine is its ability to inhibit biofilm formation in a variety of bacterial species.[5][6] Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against environmental stresses and antimicrobial agents. D-phenylalanine has been shown to effectively inhibit the development of multilayer biofilms, often without affecting the growth of planktonic cells.[5][6] This suggests that it interferes with the specific processes of cell-to-cell adhesion and matrix production required for biofilm maturation.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of D-phenylalanine in bacterial cell wall peptidoglycan.
Protocol for Peptidoglycan Purification from Bacteria
This protocol is adapted for Gram-negative bacteria and can be modified for Gram-positive species.[7][8]
-
Cell Culture and Harvest: Grow the bacterial strain of interest in the desired medium with and without the addition of D-phenylalanine to the mid-exponential phase. Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a small volume of media or PBS and add it dropwise to a boiling solution of 4% sodium dodecyl sulfate (B86663) (SDS) to lyse the cells. Boil for 30 minutes with stirring.
-
Sacculi Isolation: Cool the lysate to room temperature and centrifuge at high speed (e.g., 100,000 x g) to pellet the insoluble peptidoglycan sacculi.
-
Washing: Repeatedly wash the pellet with sterile, high-purity water to remove all traces of SDS. This may require multiple centrifugation and resuspension steps.
-
Enzymatic Digestion of Contaminants: Resuspend the sacculi in a suitable buffer and treat with α-amylase to remove glycogen (B147801) and with a protease (e.g., pronase or trypsin) to digest any covalently attached proteins like Braun's lipoprotein.[7] Inactivate the enzymes by boiling in SDS.
-
Final Washing: Repeat the high-speed centrifugation and washing steps to remove the enzymes and SDS. The final pellet contains purified peptidoglycan.
Protocol for HPLC-MS Analysis of Muropeptides
This protocol outlines the general steps for the analysis of peptidoglycan composition.[7][9]
-
Peptidoglycan Digestion: Resuspend the purified peptidoglycan in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 4.5-6.0) and digest overnight with a muramidase, such as mutanolysin or cellosyl, to break the glycan backbone into muropeptide fragments.
-
Reduction of Muropeptides: Stop the enzymatic reaction by boiling. To prevent the formation of anomers that can complicate chromatographic separation, reduce the MurNAc residues to muramitol by adding sodium borohydride. Quench the reaction with phosphoric acid.
-
Chromatographic Separation: Separate the muropeptides by reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) using a C18 column and a gradient of an appropriate organic solvent (e.g., acetonitrile) in an aqueous buffer containing a low concentration of a pairing agent like formic acid.
-
Mass Spectrometry Analysis: Couple the HPLC/UPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for the identification and quantification of the eluted muropeptides. The incorporation of D-phenylalanine will result in a characteristic mass shift in the corresponding muropeptide fragments.
Protocol for D-Amino Acid Aminotransferase (DAAT) Activity Assay
This is a continuous spectrophotometric assay for measuring DAAT activity.[10]
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., HEPES, pH 7.5), the amino donor (e.g., D-alanine), the amino acceptor (phenylpyruvate), and pyridoxal-5'-phosphate (PLP) as a cofactor.
-
Coupling Enzymes: Add lactate (B86563) dehydrogenase (LDH) and NADH to the reaction mixture. LDH will catalyze the reduction of pyruvate (B1213749) (a product of the transamination of D-alanine) to lactate, with the concomitant oxidation of NADH to NAD+.
-
Initiation of Reaction: Start the reaction by adding the purified DAAT enzyme or cell lysate.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of decrease in absorbance is proportional to the DAAT activity.
D-Phenylalanine as a Potential Drug Target and Therapeutic Adjunct
The unique role of D-phenylalanine in bacterial cell wall metabolism presents several opportunities for drug development:
-
Inhibition of D-Phenylalanine Biosynthesis: The enzymes involved in the synthesis of D-phenylalanine, such as racemases and D-amino acid aminotransferases, could be targeted for the development of novel antibiotics.
-
Exploiting D-Phenylalanine Incorporation: The incorporation of D-phenylalanine or its derivatives could be exploited to weaken the cell wall and potentiate the activity of existing antibiotics, particularly β-lactams.
-
Anti-Biofilm Agents: Given its potent anti-biofilm activity, D-phenylalanine and its analogs are promising candidates for the development of therapies to combat chronic and persistent bacterial infections associated with biofilms.
Conclusion
D-phenylalanine is an unconventional architect of the bacterial cell wall, capable of remodeling this essential structure with significant consequences for the bacterium. Its incorporation into peptidoglycan alters the physical properties of the cell wall, influences antibiotic susceptibility, and potently inhibits biofilm formation. The detailed understanding of the biosynthesis and incorporation of D-phenylalanine, as outlined in this technical guide, provides a solid foundation for future research. The experimental protocols provided herein will enable researchers to further probe the intricacies of this fascinating aspect of bacterial physiology. Ultimately, a deeper knowledge of the role of D-phenylalanine in the bacterial cell wall will pave the way for the development of innovative strategies to combat bacterial infections and the growing threat of antibiotic resistance.
References
- 1. Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. The d-Alanine Residues of Staphylococcus aureus Teichoic Acids Alter the Susceptibility to Vancomycin and the Activity of Autolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Enantioselective Synthesis of D-Phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various enantioselective methods for the synthesis of D-Phenylalanine, a crucial chiral building block in the pharmaceutical industry. The methods covered include enzymatic synthesis, asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and phase-transfer catalysis.
Introduction
D-Phenylalanine and its derivatives are key components in numerous active pharmaceutical ingredients, including treatments for type 2 diabetes (Nateglinide), as well as antiviral and anticancer agents. The stereochemistry of these molecules is critical to their pharmacological activity, necessitating highly enantioselective synthetic routes. This document outlines and compares several robust methods to achieve high yields and enantiomeric excess of D-Phenylalanine.
Comparison of Enantioselective Synthesis Methods
The following table summarizes the quantitative data for the different synthetic strategies, allowing for a direct comparison of their efficacy.
| Method | Substrate | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
| Enzymatic: D-Amino Acid Dehydrogenase | Phenylpyruvic acid | Engineered D-Amino Acid Dehydrogenase (DAADH) from Ureibacillus thermosphaericus | 85 - 97 | >99 | High enantioselectivity, mild reaction conditions, environmentally benign. | Requires protein engineering and expression, potential substrate limitations. |
| Enzymatic: Phenylalanine Ammonia (B1221849) Lyase | trans-Cinnamic acid | Phenylalanine Ammonia Lyase (PAL) / L-Amino Acid Deaminase (LAAD) / Reducing Agent | 71 - 82 | >99 | Readily available starting materials, one-pot cascade potential. | Multi-step enzymatic/chemoenzymatic process, may require enzyme optimization. |
| Asymmetric Hydrogenation | (Z)-2-acetamido-3-phenylacrylate | [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ | >95 | >99 | High efficiency and enantioselectivity, well-established methodology. | Requires specialized high-pressure equipment, expensive catalyst. |
| Chiral Auxiliary (Ni(II) Schiff Base) | Glycine (B1666218) Schiff base | Chiral Ni(II) complex | 50 - 80 | >98 (diastereomeric excess) | Good stereocontrol, potential for various derivatives. | Multi-step process including auxiliary attachment and removal. |
| Phase-Transfer Catalysis (O'Donnell) | N-(diphenylmethylene)glycine tert-butyl ester | Cinchona alkaloid-derived chiral phase-transfer catalyst | ~50 | >99 | Operationally simple, mild conditions, scalable. | Requires synthesis of the Schiff base and chiral catalyst. |
Experimental Protocols and Methodologies
Enzymatic Synthesis using D-Amino Acid Dehydrogenase (DAADH)
This method utilizes an engineered D-amino acid dehydrogenase for the asymmetric reductive amination of a prochiral keto acid to yield D-Phenylalanine.[1][2]
Logical Workflow:
Caption: Workflow for D-Phenylalanine synthesis using DAADH.
Protocol:
-
Enzyme Preparation: The engineered D-amino acid dehydrogenase (DAADH) from Ureibacillus thermosphaericus is expressed in a suitable host (e.g., E. coli) and purified. Alternatively, whole-cell biocatalysts can be used.
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 1 M NH₄Cl/NH₄OH, pH 8.5).
-
Add phenylpyruvic acid to the desired concentration (e.g., 100 mM).
-
Incorporate a cofactor regeneration system. A common system consists of glucose dehydrogenase (GDH) and glucose.
-
Add NAD⁺ or NADP⁺ to a final concentration of, for example, 1 mM.
-
Reaction Execution: Initiate the reaction by adding the purified DAADH or the whole-cell biocatalyst.
-
Maintain the reaction at an optimal temperature (e.g., 30-37 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC until completion.
-
Work-up and Purification: Terminate the reaction by removing the enzyme (e.g., centrifugation for whole cells or denaturation and filtration for purified enzyme).
-
Adjust the pH of the supernatant to the isoelectric point of D-Phenylalanine to induce precipitation.
-
Collect the crude product by filtration.
-
Further purification can be achieved by recrystallization or ion-exchange chromatography to yield D-Phenylalanine with >99% ee.[2]
Chemoenzymatic Cascade using Phenylalanine Ammonia Lyase (PAL)
This one-pot method combines the amination of trans-cinnamic acid by PAL, the stereoselective oxidation of the L-enantiomer by an L-amino acid deaminase (LAAD), and the non-selective reduction of the resulting imine to the racemic amino acid, leading to an accumulation of the D-enantiomer.[3][4][5]
Signaling Pathway:
Caption: Chemoenzymatic cascade for D-Phenylalanine synthesis.
Protocol:
-
Reaction Setup: In a reaction vessel, dissolve trans-cinnamic acid (e.g., 5 mM) in an aqueous ammonia solution (e.g., 5 M NH₄OH, pH 9.6).[5]
-
Add the purified Phenylalanine Ammonia Lyase (PAL) (e.g., from Anabaena variabilis) to the solution.[6]
-
Add wet cells of E. coli expressing L-Amino Acid Deaminase (LAAD) (e.g., 15 mg/mL).[5]
-
Reaction Execution: Add a non-selective reducing agent such as ammonia borane (B79455) (NH₃BH₃).[6]
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with stirring (e.g., 220 rpm) for several hours (e.g., 7 hours).[5]
-
Monitor the conversion and enantiomeric excess by chiral HPLC.
-
Work-up and Purification: Once the reaction reaches completion, acidify the mixture to precipitate the product.
-
Collect the crude D-Phenylalanine by filtration.
-
Recrystallize the product from a suitable solvent system to obtain enantiomerically pure D-Phenylalanine (>99% ee).[6]
Asymmetric Hydrogenation
This method involves the hydrogenation of a prochiral enamide precursor, (Z)-2-acetamido-3-phenylacrylate, using a chiral rhodium catalyst.[7][8]
Experimental Workflow:
Caption: Asymmetric hydrogenation workflow for D-Phenylalanine.
Protocol:
-
Catalyst Preparation (In Situ): In a glovebox or under an inert atmosphere, dissolve the rhodium precursor, such as bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (B81430) ([Rh(COD)₂]BF₄) (1.0 eq), and the chiral diphosphine ligand, such as (R,R)-Ethyl-DuPhos (1.05-1.1 eq), in a degassed solvent like methanol or dichloromethane. Stir for 15-20 minutes to form the active catalyst solution.[8]
-
Hydrogenation: In a high-pressure autoclave, dissolve the substrate, methyl (Z)-α-acetamidocinnamate (e.g., 1.0 mmol), in degassed methanol.
-
Add the prepared catalyst solution (e.g., 1 mol%).
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 bar).[8]
-
Stir the reaction mixture at room temperature for a specified time (e.g., 12 hours).[8]
-
Work-up and Deprotection: After depressurization, remove the solvent under reduced pressure.
-
The resulting N-acetyl-D-phenylalanine methyl ester is then hydrolyzed using an acid (e.g., 6M HCl) under reflux to remove the acetyl and methyl groups.
-
Purification: After hydrolysis, cool the reaction mixture and neutralize it to the isoelectric point of D-Phenylalanine to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain D-Phenylalanine with >99% ee.
Chiral Auxiliary-Mediated Synthesis (via Ni(II) Schiff Base)
This method utilizes a chiral ligand to form a Ni(II) complex with a glycine Schiff base, which then directs the stereoselective alkylation with a benzyl (B1604629) halide.[3]
Logical Relationship Diagram:
Caption: Chiral auxiliary approach using a Ni(II) Schiff base.
Protocol:
-
Complex Formation: Synthesize the chiral Ni(II) complex by reacting a glycine Schiff base, a chiral ligand (e.g., derived from (S)-rimantadine), and a Ni(II) salt in a suitable solvent.[3]
-
Alkylation: Perform the alkylation of the chiral Ni(II) complex with benzyl bromide under phase-transfer catalysis (PTC) conditions. This results in a mixture of diastereomeric products.
-
Asymmetric Transformation: Subject the mixture of diastereomers to second-order asymmetric transformation (SOAT) conditions, which involves equilibration and precipitation of the thermodynamically most stable diastereomer. This allows for the isolation of a single stereoisomer with high diastereomeric excess.[3]
-
Auxiliary Cleavage: Disassemble the purified diastereomeric complex by acid hydrolysis (e.g., 3 N HCl in methanol at 50 °C).[3]
-
Purification: After hydrolysis, the chiral ligand can be recovered by extraction. The aqueous layer containing the D-Phenylalanine is then neutralized to its isoelectric point to precipitate the product. The product is collected by filtration and can be further purified by recrystallization.
Asymmetric Phase-Transfer Catalysis (O'Donnell Method)
This method involves the alkylation of a glycine derivative, specifically the benzophenone (B1666685) imine of glycine tert-butyl ester, using a chiral phase-transfer catalyst derived from Cinchona alkaloids.[9][10][11]
Experimental Workflow:
Caption: O'Donnell asymmetric synthesis of D-Phenylalanine.
Protocol:
-
Reaction Setup: In a reaction vessel, dissolve the N-(diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst (e.g., a derivative of cinchonine (B1669041) for the (R)-enantiomer, typically 1 mol%) in an organic solvent such as toluene.[11]
-
Add the alkylating agent, benzyl bromide.
-
Cool the mixture to a low temperature (e.g., -40 °C).
-
Reaction Execution: Add a strong aqueous base (e.g., 50% potassium hydroxide (B78521) solution) and stir the biphasic mixture vigorously.
-
Maintain the reaction at the low temperature for the required duration, monitoring the progress by TLC or HPLC.
-
Work-up and Deprotection: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Hydrolyze the crude product with aqueous acid to remove the protecting groups.
-
Purification: Purify the resulting D-Phenylalanine by recrystallization or chromatography to achieve high enantiomeric purity.[9]
Conclusion
The choice of synthetic method for D-Phenylalanine depends on various factors, including the desired scale of production, cost considerations, available equipment, and the required level of enantiopurity. Enzymatic methods offer excellent selectivity and mild conditions, making them attractive for green chemistry applications. Asymmetric hydrogenation is a highly efficient and well-established industrial process. Chiral auxiliary and phase-transfer catalysis methods provide valuable alternatives, particularly for the synthesis of diverse D-Phenylalanine derivatives. The detailed protocols and comparative data presented in this document serve as a practical guide for researchers and professionals in selecting and implementing the most suitable method for their specific needs.
References
- 1. Site-specifically immobilized D-amino acid dehydrogenase for the synthesis of D-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of d‐ and l‐Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. ajchem-b.com [ajchem-b.com]
- 8. benchchem.com [benchchem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 11. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with D-Phenylalanine Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-Phenylalanine, into peptide sequences is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to a longer in vivo half-life.[1] Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which may result in altered receptor binding affinities and biological activities.[1][2] This document provides detailed protocols and quantitative data for the successful incorporation of D-Phenylalanine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Core Principles
Solid-phase peptide synthesis (SPPS) allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][4] The most common strategy, Fmoc/tBu chemistry, involves the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[5]
The incorporation of D-Phenylalanine follows the standard SPPS cycle, which consists of:
-
Deprotection: Removal of the Nα-Fmoc group from the resin-bound amino acid or peptide.
-
Activation and Coupling: Activation of the carboxyl group of the incoming Fmoc-D-Phenylalanine and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.
-
Washing: Removal of excess reagents and by-products.
Quantitative Data Summary
The efficiency of D-Phenylalanine incorporation can be assessed by various parameters. The following tables summarize typical quantitative data for the coupling of Fmoc-D-Phenylalanine in SPPS.
Table 1: Coupling Efficiency and Purity
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >99% | Monitored by qualitative methods (e.g., Kaiser test) or quantitative methods (e.g., UV monitoring of Fmoc deprotection). Incomplete coupling can lead to deletion sequences.[1] |
| Racemization | <1% for most amino acids | Phenylalanine is generally not considered a high-risk amino acid for racemization during coupling, in contrast to residues like histidine or cysteine. The use of carbodiimide (B86325) coupling reagents can increase the risk of racemization.[1][6] |
| Cleavage Yield | 70-95% | Dependent on the peptide sequence, resin, and cleavage cocktail.[1] |
| Purity of Crude Peptide | 50-90% | Highly sequence-dependent. Purification by reverse-phase HPLC is typically required.[1] |
Table 2: Performance of Common Coupling Reagents for Phenylalanine Derivatives
| Coupling Reagent | Typical Coupling Efficiency (%) | Typical Coupling Time (hours) | Key Characteristics |
| HATU | 90-98 | 1-4 | High reactivity, suitable for sterically hindered couplings, low racemization.[7] |
| HBTU | 85-95 | 2-6 | Good balance of reactivity and stability, cost-effective.[7] |
| PyBOP | 80-90 | 2-8 | Phosphonium-based, avoids guanidinylation side products.[7] |
| COMU | >95 | 0.5-1 | High reactivity, safer byproducts, good solubility.[7] |
| DIC/HOBt | >95 | 1-3 | Carbodiimide-based, cost-effective, minimizes racemization when used with an additive like HOBt.[8] |
Experimental Protocols
Materials and Reagents
-
Fmoc-D-Phenylalanine
-
Solid support resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl resin for C-terminal acids)[9]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)
-
HOBt (1-Hydroxybenzotriazole) if using DIC
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol 1: Manual Solid-Phase Peptide Synthesis - Single Coupling Cycle for D-Phenylalanine
This protocol describes a single coupling cycle for incorporating Fmoc-D-Phenylalanine.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[10]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-Phenylalanine (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF.[10]
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[10]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[10]
-
Optional: Monitor the coupling reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.[11]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[10]
-
Repeat Cycle: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry the resin under vacuum.[12]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/TIS/EDT/Water (92.5:2.5:2.5:2.5, v/v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.[12]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.[12]
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.[12]
-
-
Drying and Storage: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Store the lyophilized peptide at -20°C or lower.[12]
Protocol 3: Peptide Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column. A linear gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used for elution.[13]
-
Analysis: Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[14][15] The observed mass should correspond to the calculated mass of the desired peptide.
Visualizations
Experimental Workflow for D-Phenylalanine Incorporation
Caption: General workflow for Fmoc solid-phase peptide synthesis incorporating D-Phenylalanine.
Signaling Pathway Advantage of D-Amino Acid Incorporation
Caption: D-amino acid incorporation enhances peptide stability and modulates biological signaling.
Troubleshooting and Optimization
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling can be performed with fresh reagents.[7] For sterically hindered couplings, increasing the excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents) and extending the reaction time can be beneficial.[7]
-
Racemization: While Phenylalanine is not highly susceptible to racemization, this can be minimized by avoiding prolonged pre-activation times, especially with onium salt reagents like HBTU and HATU.[6] Using carbodiimide reagents like DIC with an additive such as HOBt or OxymaPure is a safer choice for minimizing racemization.[6] Lowering the coupling temperature can also reduce the rate of racemization.[6]
-
Peptide Aggregation: For sequences prone to aggregation, using a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) can improve solvation.[7] Microwave-assisted synthesis can also help disrupt aggregation and enhance reaction kinetics.[16]
Conclusion
The incorporation of D-Phenylalanine into peptides via solid-phase synthesis is a well-established and robust method for enhancing the therapeutic potential of peptide-based drug candidates. By carefully selecting coupling reagents, optimizing reaction conditions, and employing appropriate analytical techniques for purification and characterization, researchers can efficiently synthesize high-purity peptides containing D-Phenylalanine for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomatik.com [biomatik.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. biosynth.com [biosynth.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. blog.mblintl.com [blog.mblintl.com]
Application of D-Phenylalanine as a Chiral Auxiliary in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of D-phenylalanine as a chiral auxiliary in asymmetric organic synthesis. The focus is on leveraging the inherent chirality of this readily available amino acid to control the stereochemical outcome of key carbon-carbon bond-forming reactions, which is a critical aspect of modern pharmaceutical development and complex molecule synthesis. While D-phenylalanine derivatives, such as oxazolidinones, are widely used, this document will focus on the direct application of N-acylated D-phenylalanine esters as chiral auxiliaries, particularly in the context of the Diels-Alder reaction.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recycled. Natural amino acids, being enantiomerically pure and relatively inexpensive, are attractive candidates for use as chiral auxiliaries.
D-Phenylalanine in Asymmetric Diels-Alder Reactions
The use of N-acyl-D-phenylalanine esters as chiral dienophiles in the Diels-Alder reaction provides a method for the asymmetric synthesis of cyclohexene (B86901) derivatives. The stereochemical outcome of the reaction is influenced by the chiral auxiliary, the Lewis acid catalyst, and the reaction conditions. The following data is based on studies performed with the corresponding L-enantiomer; employing the D-enantiomer will result in the formation of the opposite enantiomeric products.
Data Presentation
Table 1: Asymmetric Diels-Alder Reaction of N-Acryloyl-Phenylalanine Methyl Ester with Cyclopentadiene (B3395910) [1]
| Entry | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | endo/exo Ratio | Diastereomeric Ratio (2a:2b) |
| 1 | - | CH₂Cl₂ | 25 | 24 | 95 | 88:12 | 50:50 |
| 2 | - | CCl₄ | 25 | 24 | 90 | 85:15 | 50:50 |
| 3 | - | Toluene | 25 | 24 | 92 | 86:14 | 50:50 |
| 4 | AlCl₃ (1.0) | CH₂Cl₂ | 0 | 1 | >98 | 95:5 | 65:35 |
| 5 | AlCl₃ (1.0) | CH₂Cl₂ | -25 | 2 | >98 | 97:3 | 64:36 |
| 6 | AlCl₃ (1.0) | CH₂Cl₂ | -78 | 4 | >98 | 98:2 | 64:36 |
| 7 | TiCl₄ (1.0) | CH₂Cl₂ | -25 | 2 | >98 | 96:4 | 50:50 |
| 8 | Ti(OⁱPr)₄ (1.1) | CH₂Cl₂ | -25 | 2 | - | 95:5 | 50:50 |
Note: The data presented is for the L-phenylalanine derivative. The use of the D-phenylalanine derivative is expected to yield the opposite enantiomer of the major diastereomer.
Experimental Protocols
General Procedure for the Asymmetric Diels-Alder Reaction[1]
Materials:
-
N-Acryloyl-D-phenylalanine methyl ester (1)
-
Cyclopentadiene
-
Lewis Acid (e.g., AlCl₃, TiCl₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
10% aqueous NaOH solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of N-acryloyl-D-phenylalanine methyl ester (1) (1 mmol) in anhydrous CH₂Cl₂ (20 mL) under a nitrogen atmosphere at the desired temperature (see Table 1), add the Lewis acid catalyst (1.0-1.1 mmol).
-
Stir the mixture for a short period, then add a solution of freshly distilled cyclopentadiene (6 mmol) in anhydrous CH₂Cl₂ (5 mL) at the same temperature.
-
Continue stirring for the time indicated in Table 1.
-
Quench the reaction by adding a cold 10% aqueous NaOH solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The diastereomeric ratio and endo/exo selectivity can be determined by HPLC analysis of the crude product.
Mandatory Visualizations
Logical Workflow for Asymmetric Diels-Alder Reaction
References
Application Notes and Protocols: The Strategic Use of D-Phenylalanine in Peptide-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic application of peptides is often challenged by their inherent susceptibility to rapid enzymatic degradation in vivo, leading to a short plasma half-life and limited bioavailability. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids, with D-phenylalanine being a prominent example. The substitution of the naturally occurring L-phenylalanine with its D-enantiomer introduces a stereochemical alteration that sterically hinders recognition and cleavage by endogenous proteases. This simple yet effective modification can profoundly enhance the metabolic stability of peptide-based drugs. Beyond improving pharmacokinetic profiles, the introduction of D-phenylalanine can also favorably influence receptor binding affinity and constrain peptide conformation, leading to improved potency and selectivity. These application notes provide a comprehensive overview of the utility of D-phenylalanine in peptide drug design, supported by quantitative data and detailed experimental protocols.
Key Applications of D-Phenylalanine in Peptide Drug Design
The incorporation of D-phenylalanine into peptide sequences offers several distinct advantages for the development of robust and efficacious therapeutic agents:
-
Enhanced Metabolic Stability: The primary and most widely exploited application of D-phenylalanine is to increase the resistance of peptides to proteolytic degradation. Most proteases are stereospecific for L-amino acids, and the presence of a D-amino acid at or near a cleavage site prevents the peptide from fitting correctly into the enzyme's active site, thereby inhibiting hydrolysis. This leads to a significantly prolonged plasma half-life. A notable example is the somatostatin (B550006) analog, octreotide, which incorporates a D-phenylalanine at the N-terminus, contributing to its enhanced stability compared to native somatostatin.[1][2][3]
-
Improved Receptor Binding Affinity: The introduction of D-phenylalanine can also enhance the binding affinity of a peptide for its target receptor. This is often attributed to the conformational constraints imposed by the D-amino acid, which can lock the peptide into a bioactive conformation that is more favorable for receptor interaction. For instance, the incorporation of D-phenylalanine into Gonadotropin-Releasing Hormone (GnRH) peptides has been shown to significantly improve their binding affinity for the GnRH receptor.[4][5]
-
Conformational Restriction and Selectivity: By restricting the conformational flexibility of a peptide backbone, D-phenylalanine can improve receptor selectivity. This is particularly important for peptides that target receptors with multiple subtypes, such as opioid receptors. By favoring a specific conformation, the peptide can be designed to interact preferentially with one receptor subtype over others, potentially reducing off-target effects.[6]
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of D-phenylalanine incorporation on key pharmacological parameters.
| Peptide Analog | Modification | Receptor | Binding Affinity (IC₅₀, nM) | Fold Improvement |
| DOTA-Ahx-(D-Lys⁶-GnRH) | Parent Peptide | GnRH Receptor | 36.1 | - |
| DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) | D-Phe insertion | GnRH Receptor | 16.3 | 2.2 |
| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | D-Phe insertion | GnRH Receptor | 7.6 | 4.8 |
Table 1: Enhancement of GnRH Receptor Binding Affinity by D-Phenylalanine Incorporation.[4][5]
| Peptide | Modification | Half-life (t½) |
| Native Somatostatin | - | ~3 minutes |
| Octreotide | Contains D-Phe and D-Trp | ~1.7 - 1.9 hours |
| Native GnRH | - | Short half-life |
| GnRH Agonists with D-amino acids | D-amino acid substitution | 3-10 fold increase in half-disappearance time |
| D-Phe⁶-GnRH | D-Phe at position 6 | 2.5-fold increase in biological half-life vs. GnRH |
Table 2: Improvement in Plasma Half-life with D-Phenylalanine Incorporation.[1][7][8][9][10]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the design and evaluation of D-phenylalanine-containing peptides.
Experimental workflow for peptide drug development.
Simplified GnRH receptor signaling pathway.
Simplified somatostatin receptor signaling pathway.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Phenylalanine-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing D-phenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-phenylalanine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence):
-
In a separate vial, dissolve the Fmoc-protected amino acid (L- or D-phenylalanine) (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol is for determining the half-life of a D-phenylalanine-containing peptide in human plasma.
Materials and Reagents:
-
Purified D-phenylalanine-containing peptide
-
Human plasma (pooled, from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating solution (e.g., acetonitrile (B52724) with 1% formic acid)
-
Internal standard (for LC-MS analysis)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
LC-MS system
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO or water) and dilute it to the final desired concentration in PBS.
-
Incubation:
-
Pre-warm the required volume of human plasma to 37°C.
-
Spike the plasma with the peptide working solution to a final concentration (e.g., 10-100 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation and Reaction Quenching:
-
Immediately add 2-3 volumes of the ice-cold precipitating solution (containing the internal standard) to the aliquot.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes or at -20°C overnight.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by LC-MS, monitoring the peak area of the intact peptide and the internal standard.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model.
-
Protocol 3: Competitive Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (IC₅₀) of a D-phenylalanine-containing peptide.
Materials and Reagents:
-
D-phenylalanine-containing test peptide
-
Radiolabeled or fluorescently labeled known ligand for the target receptor
-
Cell membranes or purified receptor preparation expressing the target receptor
-
Assay buffer (specific to the receptor)
-
96-well filter plates or standard microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test peptide in assay buffer.
-
Prepare a solution of the labeled ligand at a concentration close to its K_d value.
-
Prepare a suspension of the receptor preparation in assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add:
-
Assay buffer
-
Unlabeled test peptide at various concentrations (or assay buffer for total binding)
-
Labeled ligand at a fixed concentration
-
Receptor preparation
-
-
For non-specific binding control wells, add a high concentration of an unlabeled known ligand instead of the test peptide.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
For filter plates: Rapidly filter the contents of each well through the filter membrane and wash with ice-cold assay buffer to remove unbound ligand.
-
For standard plates (if using a non-filterable method): Proceed directly to detection.
-
-
Detection:
-
For radiolabeled ligands: Add scintillation cocktail to the filter plates and count the radioactivity in a scintillation counter.
-
For fluorescently labeled ligands: Read the fluorescence intensity in a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test peptide.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand) by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The incorporation of D-phenylalanine is a powerful and well-established strategy in the design of peptide-based drugs. It offers a straightforward approach to significantly enhance metabolic stability, which can translate to improved pharmacokinetic profiles and therapeutic efficacy. Furthermore, the conformational constraints imposed by D-phenylalanine can lead to increased receptor binding affinity and selectivity. The experimental protocols provided herein offer a practical guide for the synthesis and evaluation of D-phenylalanine-containing peptides, enabling researchers to leverage the benefits of this non-canonical amino acid in their drug discovery and development efforts.
References
- 1. mcgill.ca [mcgill.ca]
- 2. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actu.epfl.ch [actu.epfl.ch]
- 6. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novartis.com [novartis.com]
- 9. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of GnRH agonists: clinical implications in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Phenylalanine as a Probe for Studying Enzyme Stereospecificity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereospecificity of enzymes is a fundamental principle in biochemistry and drug development, dictating the interaction between an enzyme and its substrate. Chiral molecules, such as amino acids, exist as enantiomers (L- and D-isomers) that are non-superimposable mirror images. While L-amino acids are predominantly found in nature, D-amino acids also play significant physiological roles. D-Phenylalanine, the D-enantiomer of L-phenylalanine, serves as an invaluable tool for investigating the stereospecificity of various enzymes. Its use allows researchers to elucidate enzyme mechanisms, identify potential inhibitors, and design stereospecific drugs. This document provides detailed application notes and protocols for utilizing D-phenylalanine as a probe for studying the stereospecificity of key enzymes.
Key Enzymes and their Interaction with D-Phenylalanine
Several enzymes exhibit distinct interactions with D-phenylalanine, making it a useful probe for stereospecificity studies. The primary enzymes of interest are D-Amino Acid Oxidase (DAAO), Carboxypeptidase A, and Phenylalanine Hydroxylase.
-
D-Amino Acid Oxidase (DAAO): This flavoenzyme specifically catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids.[1] DAAO displays a high affinity for neutral D-amino acids, including D-phenylalanine, while being inactive towards their L-counterparts.[2] This absolute stereoselectivity makes D-phenylalanine an excellent substrate for assaying DAAO activity.
-
Carboxypeptidase A: This pancreatic exopeptidase typically hydrolyzes peptide bonds at the C-terminal end of a polypeptide chain, showing a preference for residues with aromatic or branched side chains like L-phenylalanine.[3] However, derivatives of D-phenylalanine can act as competitive inhibitors of Carboxypeptidase A, providing insights into the enzyme's active site architecture and binding requirements.[3][4]
-
Phenylalanine Hydroxylase (PAH): This enzyme is crucial for the metabolism of L-phenylalanine, converting it to L-tyrosine.[5] While L-phenylalanine is the natural substrate, D-phenylalanine can also interact with the enzyme, albeit differently. Studies have shown that D-phenylalanine can act as an allosteric activator of Phenylalanine Hydroxylase, highlighting the complex regulatory mechanisms of the enzyme and its partial stereoselectivity.[6][7]
Quantitative Data Summary
The following tables summarize the kinetic parameters for the interaction of D-phenylalanine and related compounds with the aforementioned enzymes. This data is crucial for designing experiments and interpreting results.
Table 1: Kinetic Parameters for Human D-Amino Acid Oxidase (hDAAO) [8]
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |
| D-Phenylalanine | 4.8 ± 0.1 | 0.9 ± 0.1 | 5.3 |
| D-Tyrosine | 6.6 ± 0.1 | 2.7 ± 0.2 | 2.4 |
| D-Tryptophan | 3.2 ± 0.1 | 1.5 ± 0.1 | 2.1 |
| D-Serine | 1.9 ± 0.1 | 8.3 ± 0.5 | 0.23 |
Data obtained by oxygen-consumption assay at 21% oxygen saturation, pH 8.5, and 25°C.
Table 2: Inhibition Constants (Ki) for Carboxypeptidase A [4]
| Inhibitor | Configuration | Ki (µM) | Inhibition Type |
| N-(Hydroxyaminocarbonyl)phenylalanine | D | 1.54 | Competitive |
| N-(Hydroxyaminocarbonyl)phenylalanine | L | ~4.62 (3-fold less potent than D) | Competitive |
| N-(Hydroxyaminocarbonyl)phenylalanine | Racemic | 2.09 | Competitive |
Table 3: Activation of Phenylalanine Hydroxylase (PheH) by Phenylalanine Enantiomers [9]
| Activator (Preincubation) | Concentration | Fold Activation |
| L-Phenylalanine | 1 mM | ~7 |
| D-Phenylalanine | 10 mM | ~7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions.
Protocol 1: D-Amino Acid Oxidase (DAAO) Activity Assay
This protocol describes a spectrophotometric assay to determine DAAO activity using D-phenylalanine as the substrate. The assay measures the production of phenylpyruvic acid.[10]
Materials:
-
Purified D-Amino Acid Oxidase
-
D-Phenylalanine solution (substrate)
-
75 mM Disodium (B8443419) pyrophosphate buffer, pH 8.5
-
2,4-Dinitrophenylhydrazine (DNP) solution (1 mM in 1 M HCl)
-
0.6 M NaOH
-
UV/Vis spectrophotometer
-
Water bath
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 75 mM disodium pyrophosphate buffer (pH 8.5), a suitable concentration of D-phenylalanine (e.g., ranging from 0.1 to 10 mM), and purified DAAO enzyme. The final volume should be standardized (e.g., 500 µL).
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Derivatization: Stop the reaction by adding an equal volume of 1 mM DNP solution. This will also derivatize the α-keto acid product (phenylpyruvic acid).
-
Color Development: Incubate the mixture for 10 minutes at room temperature to allow for the formation of the phenylhydrazone derivative. Then, add 0.6 M NaOH to develop the color.
-
Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 450 nm) using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of phenylpyruvic acid to quantify the amount of product formed in the enzymatic reaction.
-
Calculation: Calculate the enzyme activity in units (µmol of product formed per minute) per milligram of protein.
Protocol 2: Carboxypeptidase A Inhibition Assay
This protocol outlines a continuous spectrophotometric method to assess the competitive inhibition of Carboxypeptidase A by a D-phenylalanine derivative.[11]
Materials:
-
Purified Carboxypeptidase A from bovine pancreas
-
Hippuryl-L-phenylalanine (substrate)
-
D-phenylalanine derivative inhibitor (e.g., N-(Hydroxyaminocarbonyl)phenylalanine)
-
25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Quartz cuvettes
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate and the D-phenylalanine derivative inhibitor in the Tris-HCl buffer.
-
Assay Mixture: In a quartz cuvette, prepare the assay mixture containing the Tris-HCl buffer, a fixed concentration of hippuryl-L-phenylalanine (e.g., at its Km value), and varying concentrations of the D-phenylalanine derivative inhibitor.
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 5 minutes to ensure temperature equilibrium.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the Carboxypeptidase A enzyme solution to the cuvette and mix thoroughly.
-
Data Acquisition: Immediately start recording the increase in absorbance at 254 nm over time. The hydrolysis of hippuryl-L-phenylalanine releases hippuric acid, which absorbs at this wavelength.
-
Rate Determination: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.
-
Data Analysis: Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration (a Dixon plot) or use non-linear regression analysis to determine the inhibition constant (Ki).
Protocol 3: Phenylalanine Hydroxylase (PAH) Activity Assay
This protocol describes a method to measure PAH activity and demonstrate its activation by D-phenylalanine using high-performance liquid chromatography (HPLC) to detect the formation of L-tyrosine.[9][12]
Materials:
-
Purified Phenylalanine Hydroxylase
-
L-Phenylalanine (substrate)
-
D-Phenylalanine (activator)
-
Tetrahydrobiopterin (BH₄) (cofactor)
-
Catalase
-
Ferrous ammonium (B1175870) sulfate
-
HEPES buffer (e.g., 200 mM, pH 7.0)
-
Perchloric acid (to stop the reaction)
-
HPLC system with a fluorescence detector
Procedure:
-
Enzyme Pre-incubation (Activation):
-
Test Sample: Pre-incubate the PAH enzyme with a specific concentration of D-phenylalanine (e.g., 10 mM) in HEPES buffer at 25°C for 10 minutes.
-
Control Sample: Prepare a control sample by pre-incubating the PAH enzyme in HEPES buffer without D-phenylalanine.
-
-
Reaction Mixture: Prepare the reaction mixture containing HEPES buffer, catalase, ferrous ammonium sulfate, BH₄, and L-phenylalanine.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pre-incubated enzyme (either with or without D-phenylalanine) to the reaction mixture.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-5 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject a known volume of the supernatant into an HPLC system equipped with a C18 column. Use a suitable mobile phase to separate L-tyrosine from other components.
-
Detection: Detect L-tyrosine using a fluorescence detector (e.g., excitation at 275 nm and emission at 303 nm).
-
Quantification: Quantify the amount of L-tyrosine produced by comparing the peak area to a standard curve of known L-tyrosine concentrations.
-
Data Comparison: Compare the activity of the D-phenylalanine-activated enzyme to the control to determine the fold activation.
Visualizations
Phenylalanine Metabolism Pathway
The following diagram illustrates the central metabolic pathways of phenylalanine, highlighting the roles of Phenylalanine Hydroxylase and the production of phenylpyruvate, a product of D-Amino Acid Oxidase activity on D-phenylalanine.
Caption: Metabolic fate of L- and D-phenylalanine.
Experimental Workflow for Studying Enzyme Stereospecificity
This workflow outlines the general steps involved in using D-phenylalanine as a probe to investigate the stereospecificity of an enzyme.
Caption: General workflow for enzyme stereospecificity studies.
Conclusion
D-Phenylalanine is a versatile and powerful probe for dissecting the stereospecificity of enzymes. By employing the quantitative data and detailed protocols provided in these application notes, researchers can effectively investigate enzyme-substrate interactions, uncover novel inhibitory or activation mechanisms, and advance the development of stereospecific pharmaceuticals. The systematic approach outlined, from kinetic analysis to mechanistic interpretation, will facilitate a deeper understanding of the critical role of stereochemistry in biological systems.
References
- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mun.ca [mun.ca]
- 3. Carboxypeptidase_A [collab.its.virginia.edu]
- 4. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylalanine hydroxylase: function, structure, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Phenylalanine Enantiomers by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanine is an essential amino acid with a chiral center, existing as L-phenylalanine and D-phenylalanine enantiomers. The accurate separation and quantification of these enantiomers are critical in various fields, including pharmaceuticals, food science, and clinical diagnostics. In the pharmaceutical industry, the enantiomeric purity of chiral drugs is a crucial quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This application note provides a detailed protocol for the chiral separation of phenylalanine enantiomers using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique. The method described utilizes a macrocyclic glycopeptide-based chiral stationary phase, which has demonstrated excellent enantioselectivity for a broad range of chiral compounds, including underivatized amino acids.[1][2][3]
Principle of Separation
The chiral separation of phenylalanine enantiomers is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or ristocetin, create a chiral environment through a combination of hydrogen bonding, ionic interactions, and steric hindrance.[1][4][5] These interactions lead to the formation of transient diastereomeric complexes between the enantiomers and the CSP, resulting in different retention times and enabling their separation. The D-enantiomer is often more strongly retained on macrocyclic glycopeptide CSPs.[2]
Experimental Protocols
This section details the necessary instrumentation, reagents, and a step-by-step procedure for the chiral HPLC separation of phenylalanine enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.[1]
-
Chiral Column: A teicoplanin-based chiral stationary phase column is recommended for this application. An example is the Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm, or an equivalent column.[1][6] Other effective CSPs include those based on ristocetin.[4][7][8]
-
Solvents and Reagents:
Mobile Phase Preparation
Two primary mobile phase systems are commonly employed for this separation: a polar ionic mode and a reversed-phase mode.
-
Polar Ionic Mobile Phase: Mix 100% HPLC grade methanol (B129727) with 0.1% glacial acetic acid and 0.1% triethylamine (B128534). For instance, to prepare 1 L of this mobile phase, add 1 mL of glacial acetic acid and 1 mL of triethylamine to 998 mL of methanol.[1]
-
Reversed-Phase Mobile Phase: A mixture of acetonitrile (B52724) and water is used. A typical starting composition is 75:25 (v/v) acetonitrile/water.[6][7][8] The addition of 0.1% formic acid to both the water and acetonitrile can improve peak shape and reproducibility.[6]
It is crucial to degas the mobile phase before use by sonication or vacuum filtration to prevent pump cavitation and baseline noise. [1]
Sample Preparation
-
Standard Solutions: Prepare a stock solution of racemic D,L-Phenylalanine at a concentration of 1.0 mg/mL in the chosen mobile phase.[1] From this stock, prepare a working standard solution at a concentration of 0.1 mg/mL by dilution with the mobile phase.[1] Prepare individual standard solutions of D- and L-Phenylalanine in a similar manner.
-
Sample Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[1][4]
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the chiral separation of phenylalanine enantiomers.
| Parameter | Polar Ionic Mode | Reversed-Phase Mode |
| Column | Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm) | Teicoplanin-based or Ristocetin-based |
| Mobile Phase | Methanol / 0.1% Acetic Acid / 0.1% Triethylamine | Acetonitrile / Water (e.g., 75:25, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[6] |
| Column Temperature | 25 °C[4] | 23 °C[6][7][8] |
| Detection | UV at 260 nm[1] | UV at 210 nm[3][6][8] |
| Injection Volume | 10 µL[4] | 5 µL[6] |
Data Analysis
-
Inject the racemic D,L-Phenylalanine standard to determine the retention times of the two enantiomers.
-
Inject the individual D- and L-Phenylalanine standards to confirm the elution order.
-
Integrate the peak areas of the enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Quantitative Data Summary
The following table presents representative quantitative data for the chiral separation of phenylalanine enantiomers under reversed-phase conditions. Retention times and resolution may vary depending on the specific HPLC system, column, and exact mobile phase composition.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| L-Phenylalanine | ~5.0 | \multirow{2}{*}{> 1.5[9]} |
| D-Phenylalanine | ~6.2 |
Data is a representative example based on typical performance. Actual values may differ.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship of the key components in the chiral separation process.
Caption: Experimental workflow for the chiral HPLC analysis of Phenylalanine enantiomers.
Caption: Key components and their interactions in the chiral separation of Phenylalanine.
Troubleshooting
-
Poor Resolution: If the enantiomers are not well separated, consider adjusting the mobile phase composition. For reversed-phase mode, altering the acetonitrile/water ratio can significantly impact resolution.[6] In polar ionic mode, modifying the concentration of the acidic and basic additives may be beneficial. A lower column temperature can sometimes improve resolution.[7][8]
-
Peak Tailing: Peak tailing can be caused by interactions between the analyte and active sites on the silica (B1680970) support. The use of mobile phase additives like triethylamine or operating at a controlled pH can help to minimize this effect.[6]
-
Fluctuating Retention Times: Inconsistent mobile phase preparation or inadequate column equilibration can lead to shifts in retention times. Ensure the mobile phase is thoroughly mixed and allow sufficient time for the column to equilibrate with the mobile phase before analysis.[6] A column oven should be used to maintain a stable temperature.[6]
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient approach for the chiral separation of D- and L-phenylalanine enantiomers. The use of a teicoplanin-based chiral stationary phase offers excellent enantioselectivity, enabling accurate quantification for quality control and research purposes in the pharmaceutical and related industries. The provided protocol serves as a robust starting point that can be further optimized to meet specific analytical requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of D-Phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-Phenylalanine, the dextrorotatory enantiomer of the essential amino acid phenylalanine, is a key component in various biochemical processes and serves as a crucial building block in the synthesis of pharmaceuticals and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of D-Phenylalanine. This document provides a comprehensive guide to the 1H and 13C NMR spectral analysis of D-Phenylalanine, including detailed experimental protocols and tabulated spectral data. The methodologies outlined herein are designed to ensure the acquisition of high-quality, reproducible NMR data for research, quality control, and drug development applications.
Quantitative NMR Data for D-Phenylalanine
The chemical shifts of D-Phenylalanine are identical to its enantiomer, L-Phenylalanine, when measured in a non-chiral solvent. The following tables summarize the experimental ¹H and ¹³C NMR spectral data for Phenylalanine, which are applicable to D-Phenylalanine under the specified conditions. It is important to note that chemical shifts can be influenced by factors such as solvent, pH, temperature, and concentration.
Table 1: ¹H NMR Spectral Data of Phenylalanine (500 MHz, H₂O) [1]
| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Type | No. of Protons |
| 15, 18, 19, 20, 21 | 7.37 | m | m | 5 |
| 17 | 3.98 | m | m | 1 |
| 16, 22 | 3.27 | m | m | 2 |
m: multiplet
Table 2: ¹³C NMR Spectral Data of Phenylalanine (125 MHz, H₂O) [2]
| Atom No. | Chemical Shift (δ) ppm |
| 1 | 174.49 |
| 2 | 56.19 |
| 3 | 38.45 |
| 4 | 137.91 |
| 5, 9 | 130.05 |
| 6, 8 | 129.28 |
| 7 | 127.42 |
Experimental Protocols
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of D-Phenylalanine.
1. Sample Preparation:
-
Materials:
-
D-Phenylalanine sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of D-Phenylalanine.
-
Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean vial. Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
The final concentration should be in the range of 10-20 mM.
-
2. NMR Instrument Setup and Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically or adjusted to avoid signal clipping.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay (5 times the longest T1) is crucial for quantitative measurements.
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 6 ppm.
-
Solvent Signal Suppression: If using a solvent with residual proton signals (e.g., H₂O in D₂O), apply a solvent suppression technique (e.g., presaturation).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For spectra recorded in D₂O, the residual HDO signal can be set to 4.79 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum to deduce the connectivity of the atoms.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the D-Phenylalanine molecule.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR spectral analysis of D-Phenylalanine.
Caption: Workflow for the NMR spectral analysis of D-Phenylalanine.
References
Application Notes and Protocols for Site-Specific Incorporation of D-Phenylalanine into Recombinant Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing protein structure and function, engineering novel biocatalysts, and developing new therapeutic proteins. D-amino acids, the enantiomers of the canonical L-amino acids, are of particular interest due to their potential to confer resistance to proteolysis, modulate protein folding, and create novel bioactive peptides and proteins. This document provides detailed methods for the site-specific incorporation of D-Phenylalanine (D-Phe) into recombinant proteins using two primary techniques: in vivo amber codon suppression in Escherichia coli and in vitro cell-free protein synthesis (CFPS).
The central challenge in incorporating D-amino acids lies in the stereospecificity of the translational machinery. The ribosome and associated factors have evolved to preferentially recognize and process L-amino acids. Overcoming this barrier requires specialized tools, including engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs and modified ribosomal systems.
Methods Overview
Amber Codon Suppression in E. coli
This widely used in vivo method relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA pair that functions independently of the host's endogenous translational machinery.[1] The suppressor tRNA is engineered to recognize the amber stop codon (UAG), and the orthogonal aaRS is evolved to specifically charge this tRNA with D-Phenylalanine.[2] When a gene of interest containing a UAG codon at the desired position is expressed in the presence of this orthogonal pair and D-Phe, the unnatural amino acid is incorporated at that site.
Cell-Free Protein Synthesis (CFPS)
CFPS systems provide an open and controlled environment for protein synthesis, circumventing the limitations of cell viability and membrane permeability.[3][4] This makes them particularly advantageous for incorporating challenging ncAAs like D-amino acids. In a CFPS reaction, all necessary components for transcription and translation are provided in a reaction vessel, allowing for the direct addition of the orthogonal aaRS/tRNA pair and D-Phe. This system offers greater flexibility in optimizing component concentrations to enhance incorporation efficiency.
Method 1: Amber Codon Suppression in E. coli
Principle of Operation
The amber suppression system for D-Phe incorporation requires two key components expressed from plasmids: an engineered D-Phe-specific aminoacyl-tRNA synthetase (D-PheRS) and an orthogonal amber suppressor tRNA (tRNAPylCUA or tRNATyrCUA). The D-PheRS must specifically recognize and aminoacylate the suppressor tRNA with D-Phe, while not recognizing any endogenous tRNAs or amino acids. Conversely, the suppressor tRNA must not be a substrate for any endogenous E. coli synthetases.
Figure 1: Principle of Amber Codon Suppression for D-Phe Incorporation.
Quantitative Data
Incorporating D-amino acids is notoriously challenging, often resulting in lower yields compared to L-amino acid analogs. The efficiency is highly dependent on the evolved D-PheRS, the expression construct, and culture conditions. While extensive quantitative data for D-Phe is limited, the table below presents representative data for ncAAs to provide a benchmark. A significant advancement has been the engineering of ribosomes that show improved acceptance of D-aminoacylated tRNAs, leading to notable increases in incorporation efficiency.[5][6]
| Parameter | Amber Suppression (in vivo) | Reference |
| Protein Yield (D-Phe) | Low, often < 1-5 mg/L | [7] |
| Protein Yield (General ncAAs) | 5 - 100 mg/L | [7] |
| Incorporation Efficiency | Variable, can be enhanced up to 5-fold with mutant ribosomes | [5][6] |
| Fidelity | >95% with highly evolved synthetases | [8] |
Table 1: Representative Quantitative Data for ncAA Incorporation via Amber Suppression.
Experimental Protocol
This protocol outlines the steps for expressing a target protein with a site-specifically incorporated D-Phenylalanine in E. coli.
1. Plasmid Construction:
-
Clone the gene of interest (GOI) into an expression vector (e.g., pET series) under an inducible promoter (e.g., T7).
-
Introduce an in-frame amber stop codon (TAG) at the desired incorporation site within the GOI using site-directed mutagenesis.
-
Use a compatible plasmid system, such as pEVOL, to co-express the engineered D-Phe-specific aminoacyl-tRNA synthetase (D-PheRS) and the orthogonal amber suppressor tRNA.[7]
2. Transformation:
-
Co-transform competent E. coli expression strains (e.g., BL21(DE3)) with the GOI plasmid and the pEVOL-D-PheRS/tRNA plasmid.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin (B1664943) and chloramphenicol).
-
Incubate overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of rich medium (e.g., Terrific Broth) supplemented with antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add D-Phenylalanine to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.
4. Protein Purification:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
-
Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Figure 2: Experimental Workflow for D-Phe Incorporation via Amber Suppression.
Method 2: Cell-Free Protein Synthesis (CFPS)
Principle of Operation
CFPS systems utilize cell extracts (typically from E. coli) containing all the necessary machinery for transcription and translation. The open nature of the system allows for direct manipulation of the reaction components. For D-Phe incorporation, the gene of interest (with a TAG codon), the purified orthogonal D-PheRS, the corresponding suppressor tRNA, and D-Phe are added directly to the reaction mixture. This bypasses the need for plasmid maintenance and cellular uptake of the ncAA, often leading to higher efficiency for difficult-to-incorporate residues.
Figure 3: Principle of D-Phe Incorporation using a Cell-Free System.
Quantitative Data
CFPS systems can significantly improve the yields of proteins containing ncAAs, especially when using extracts from engineered strains, such as those lacking release factor 1 (RF1).[9] This eliminates the competition between the suppressor tRNA and RF1 at the UAG codon, boosting the yield of the full-length protein.
| Parameter | Cell-Free Protein Synthesis | Reference |
| Protein Yield (D-Phe) | Potentially higher than in vivo, can reach >100 µg/mL with optimization | [5] |
| Protein Yield (General ncAAs) | >500 µg/mL for some ncAAs | [3] |
| Incorporation Efficiency | Can be enhanced to >50% with optimized component concentrations | [5] |
| Fidelity | High (>98%), especially in RF1-depleted systems | [9] |
Table 2: Representative Quantitative Data for ncAA Incorporation via CFPS.
Experimental Protocol
This protocol describes a general procedure for D-Phe incorporation using a commercially available or lab-prepared E. coli S30 extract-based CFPS system.
1. Preparation of Components:
-
DNA Template: A linear expression template or plasmid DNA of the GOI containing the TAG codon. PCR-amplified linear DNA is often used.
-
Orthogonal Synthetase (D-PheRS): Express and purify the His-tagged D-PheRS from E. coli.
-
Suppressor tRNA: Prepare the suppressor tRNA by in vitro transcription.
-
D-Phenylalanine: Prepare a stock solution (e.g., 100 mM in NaOH or HCl, then neutralize).
2. CFPS Reaction Setup (Example 15 µL reaction):
-
On ice, combine the following in a microcentrifuge tube:
-
5 µL S30 Premix (contains buffers, NTPs, amino acids except Phe)
-
4 µL S30 E. coli Extract
-
1 µL D-Phenylalanine (to a final concentration of 2 mM)
-
1 µL Purified D-PheRS (final concentration ~200 µg/mL)
-
1.5 µL Suppressor tRNA (final concentration ~500 µg/mL)
-
1 µL DNA Template (final concentration ~15 µg/mL)
-
1.5 µL Nuclease-free water
-
-
Mix gently by pipetting.
3. Incubation:
-
Incubate the reaction mixture at 30°C for 4-8 hours in a thermocycler or incubator.
4. Analysis and Purification:
-
Analyze a small aliquot of the reaction by SDS-PAGE and Western blot to confirm expression.
-
Purify the remaining reaction mixture using an appropriate method for the expressed protein (e.g., micro-scale Ni-NTA affinity purification for His-tagged proteins).
Figure 4: Experimental Workflow for D-Phe Incorporation via CFPS.
Verification of D-Phenylalanine Incorporation
Confirming the successful and site-specific incorporation of D-Phe is critical. Mass spectrometry is the gold standard for this analysis.
Protocol: Mass Spectrometry Verification
1. Intact Protein Analysis (Top-Down):
-
Analyze the purified protein using high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Compare the observed molecular weight with the theoretical molecular weight of the protein containing D-Phe. A successful incorporation will result in a mass that matches the expected value. This method confirms incorporation but not the specific site.
2. Peptide Analysis (Bottom-Up):
-
Excise the protein band from a Coomassie-stained SDS-PAGE gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Extract the resulting peptides and analyze them by LC-MS/MS.
-
Search the MS/MS data against a protein database containing the sequence of the target protein with D-Phe at the specified position.
-
The identification of a peptide fragment containing the D-Phe residue at the correct location provides definitive proof of site-specific incorporation.
Conclusion
The site-specific incorporation of D-Phenylalanine into recombinant proteins is a challenging yet achievable goal that opens up new avenues for protein engineering and drug discovery. The amber suppression method in E. coli provides a scalable in vivo platform, while cell-free protein synthesis offers a flexible and efficient in vitro alternative, particularly for difficult-to-incorporate ncAAs. Successful incorporation is highly dependent on a robust orthogonal synthetase/tRNA pair and careful optimization of expression conditions. For D-amino acids, further enhancements may be achieved by using engineered ribosomes with improved stereoselectivity. Rigorous verification by mass spectrometry is essential to confirm the identity and location of the incorporated D-Phe.
References
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed evolution of an improved aminoacyl-tRNA synthetase for incorporation of L-3,4-dihydroxyphenylalanine (L-DOPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 8. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Application Notes and Protocols for the Derivatization of D-Phenylalanine for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Phenylalanine, a non-proteinogenic amino acid, is of significant interest in various fields, including pharmacology, neuroscience, and clinical diagnostics. Its accurate quantification in biological matrices is crucial for understanding its physiological roles and therapeutic potential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like D-Phenylalanine. However, due to the polar and non-volatile nature of amino acids, a derivatization step is essential to convert them into volatile and thermally stable derivatives suitable for GC-MS analysis.[1][2] This document provides detailed application notes and protocols for the derivatization of D-Phenylalanine for GC-MS analysis, focusing on common and effective methods.
Derivatization Strategies for D-Phenylalanine
The primary goal of derivatization is to replace active hydrogens in the carboxyl (-COOH) and amino (-NH2) groups of D-Phenylalanine with nonpolar moieties, thereby increasing its volatility and improving its chromatographic behavior.[1] The most common derivatization strategies for amino acids for GC-MS analysis are silylation and a two-step esterification followed by acylation.
Silylation
Silylation involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2] Silylation reagents are highly reactive and can derivatize multiple functional groups in a single step.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A widely used silylation reagent that produces TMS derivatives.[3][4] It is often used with a catalyst like trimethylchlorosilane (TMCS).
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are more stable and less susceptible to hydrolysis compared to TMS derivatives.[1][5]
Esterification and Acylation
This two-step approach first converts the carboxyl group to an ester and then acylates the amino group. This method offers robust and stable derivatives.
-
Esterification: Typically performed using an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst.
-
Acylation: Following esterification, the amino group is acylated using reagents like isobutyl chloroformate or heptafluorobutyl chloroformate (HFBCF).[6][7]
Experimental Protocols
Protocol 1: Silylation using BSTFA + TMCS
This protocol is suitable for the derivatization of D-Phenylalanine in dried samples.
Materials:
-
D-Phenylalanine standard or dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (or other suitable solvent like acetonitrile)
-
Reaction vials (2 mL) with screw caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Drying: Ensure the sample is completely dry. This can be achieved by lyophilization or evaporation under a gentle stream of nitrogen at 60°C.[8]
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[3][8]
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.[8]
-
Cooling: Cool the vial to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the cooled reaction mixture into the GC-MS system.[4]
Protocol 2: Silylation using MTBSTFA
This protocol yields more stable TBDMS derivatives.
Materials:
-
D-Phenylalanine standard or dried sample extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Reaction vials (2 mL) with screw caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Drying: Dry a 50 µL aliquot of the sample solution (e.g., in 0.1 N HCl) under nitrogen.
-
Reagent Addition: Add 100 µL of neat MTBSTFA, followed by 100 µL of acetonitrile to the dried residue.[1]
-
Reaction: Tightly cap the vial and heat at 100°C for 4 hours.[1]
-
Neutralization (Optional): The sample can be neutralized with sodium bicarbonate.[1]
-
Analysis: The sample is ready for GC-MS analysis.
Protocol 3: Esterification and Acylation using Isobutyl Chloroformate (iBuCF)
This protocol is a two-step method that provides stable derivatives.
Materials:
-
D-Phenylalanine standard or sample
-
Isobutyl chloroformate (iBuCF)
-
Aqueous sodium carbonate solution (1.0 M, pH 9.0)
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare the sample in an appropriate solvent.
-
Esterification/Acylation: Add 25 µL of iBuCF to the sample and vortex for 5 seconds.[7]
-
Extraction: Add 500 µL of chloroform and 500 µL of a 1.0 M sodium carbonate buffer solution (pH 9.0) to the reaction mixture for extraction of the derivatives.[7]
-
Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Analysis: Collect the organic (bottom) layer containing the derivatized D-Phenylalanine for GC-MS analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the GC-MS analysis of D-Phenylalanine following derivatization. These values are intended as a guideline for method development.
Table 1: Silylation Method Performance
| Parameter | BSTFA + TMCS | MTBSTFA |
| Derivative | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) |
| Limit of Detection (LOD) | 1.2 µmol/L (for Phenylalanine)[5] | Comparable to esterification/acylation[7] |
| Linearity | Good | Good |
| Precision (RSD) | < 10% | < 10%[9] |
| Derivative Stability | Moderate, sensitive to moisture[1] | High, less moisture sensitive[1] |
Table 2: GC-MS Instrument Parameters
| Parameter | Typical Value |
| GC Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[8] |
| Injector Temperature | 250°C[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |
| Oven Temperature Program | Initial: 80-100°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold for 5 min[3][8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4][8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Visualizations
Experimental Workflow for D-Phenylalanine Derivatization
The following diagram illustrates the general workflow for preparing D-Phenylalanine samples for GC-MS analysis.
Logical Relationship of Derivatization Methods
This diagram shows the logical relationship between the different derivatization approaches for D-Phenylalanine.
Conclusion
Derivatization is a critical step for the reliable quantification of D-Phenylalanine by GC-MS. Both silylation and two-step esterification/acylation methods are effective, with the choice of method depending on factors such as required stability of the derivative, sample matrix, and available instrumentation. The protocols and data presented in this application note provide a solid foundation for researchers to develop and implement robust analytical methods for D-Phenylalanine analysis in their respective fields.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application of D-Phenylalanine in the Formation of Self-Assembling Peptide Hydrogels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembling peptide hydrogels are a class of biomaterials that have garnered significant attention for their potential applications in drug delivery, tissue engineering, and regenerative medicine.[1][2] The process of self-assembly is driven by non-covalent interactions between peptide building blocks, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Aromatic amino acids, particularly phenylalanine, play a crucial role in this process through π-π stacking interactions, which contribute to the stability and mechanical strength of the resulting hydrogel network.[3] The incorporation of D-phenylalanine, a non-proteinogenic amino acid, into peptide sequences can offer advantages such as increased proteolytic resistance and altered self-assembly kinetics and morphology compared to their L-amino acid counterparts.[4]
This document provides detailed application notes and protocols for the use of D-phenylalanine-containing peptides in the formation of self-assembling hydrogels, with a focus on their application in controlled drug release.
Key Applications
-
Sustained Drug Delivery: D-phenylalanine-containing peptide hydrogels can encapsulate therapeutic molecules, ranging from small drugs to large proteins, and release them in a sustained manner.[5][6] This is advantageous for reducing dosing frequency and minimizing systemic side effects.
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[1][7]
-
3D Cell Culture: The biocompatible and tunable nature of these hydrogels makes them ideal for creating three-dimensional cell culture models that more accurately recapitulate the in vivo environment.
Data Presentation
Table 1: Mechanical Properties of Fmoc-Peptide Hydrogels
| Peptide Sequence | Concentration (mM) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |
| Fmoc-(4-F)-Phe-Phe-OH | Not specified | 1700 | Not specified | [8] |
| Fmoc-(3-F)-Phe-Phe-OH | Not specified | 500 | Not specified | [8] |
| Fmoc-F₅-Phe-DAP (in NaCl) | 15 | Varies with protein load (IgG < BSA ≈ RNase A < TI) | Not specified | [5][6] |
| Fmoc-F₅-Phe-DAP (in DMEM) | 15 | Not specified | Not specified | [5][6] |
| Ac-(RADA)₄-NH₂ | Not specified | Not specified | Not specified | [6] |
Table 2: Gelation Time of Pluronic® F127 Hydrogels with Fmoc-Phe-Phe-OMe
| Pluronic® F127 Conc. (%) | Fmoc-Phe-Phe-OMe Conc. (%) | Gelation Time (s) |
| 20 | 0 | 20-30 |
| 20 | 1 | ~180 |
| 15 | 0 | >1000 |
| 15 | 0.5 | ~400 |
| 15 | 1 | ~250 |
| 10 | 0 | >5000 |
| 10 | 1 | ~1200 |
| Data extracted from Figure 7 of the referenced study.[9] |
Experimental Protocols
Protocol 1: Preparation of Fmoc-D-Phenylalanine Containing Peptide Hydrogel via pH Switch Method
This protocol describes the formation of a hydrogel by adjusting the pH of a peptide solution.
Materials:
-
Fmoc-D-Phe-D-Phe-OH (or other D-phenylalanine containing peptide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
0.5 M HCl solution
-
0.5 M NaOH solution
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Peptide Dissolution: Dissolve the Fmoc-D-Phe-D-Phe-OH peptide in DMSO to create a stock solution (e.g., 100 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with deionized water to the desired final peptide concentration (e.g., 0.5 - 2.0 wt%). The solution will be basic due to the carboxylate group of the peptide.
-
pH Adjustment for Gelation: Slowly add 0.5 M HCl to the peptide solution while gently vortexing. Monitor the pH using a pH meter. Gelation is typically triggered as the pH approaches neutral (pH ~7.0).
-
Encapsulation of Therapeutics (Optional): To encapsulate a drug or protein, dissolve the therapeutic agent in the deionized water before preparing the peptide working solution. Ensure the therapeutic is stable at the initial basic pH.
-
Washing and Equilibration: Once the hydrogel is formed, gently overlay it with PBS (pH 7.4). Allow the hydrogel to equilibrate for at least 1 hour at 37°C before further experiments.
Protocol 2: Preparation of Fmoc-F₅-Phe-DAP Hydrogel for Protein Release Studies
This protocol is adapted from a study on the sustained release of proteins.[5][6]
Materials:
-
Fmoc-F₅-Phe-DAP
-
Protein of interest (e.g., BSA, IgG)
-
Deionized water
-
Sodium chloride (NaCl) solution (570 mM)
-
Dulbecco's Modified Eagle's Medium (DMEM, 1x)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Gelator Solution: Prepare a solution of Fmoc-F₅-Phe-DAP in deionized water.
-
Protein Addition: Add a concentrated solution of the protein to the gelator solution to achieve a final protein concentration of 1 mg/mL.
-
Gelation Trigger:
-
For NaCl-induced gelation (pH ~5): To 400 µL of the gelator-protein solution, add 100 µL of 570 mM NaCl solution.
-
For DMEM-induced gelation (pH ~7): To 400 µL of the gelator-protein solution, add 100 µL of 1x DMEM.
-
-
Mixing and Incubation: Quickly and gently mix the solution with a pipette. Centrifuge briefly to create a flat surface and incubate for 1 hour at 37°C to allow for complete gelation.
-
Final Concentrations: The final hydrogel will have a concentration of 15 mM Fmoc-F₅-Phe-DAP and 1 mg/mL protein. The final NaCl concentration will be 114 mM, and the final DMEM concentration will be approximately 33 mM ionic strength.[6]
Protocol 3: In Vitro Drug Release Study
This protocol outlines a typical procedure for evaluating the release kinetics of a therapeutic from the hydrogel.
Materials:
-
Drug-loaded peptide hydrogel
-
Release buffer (e.g., PBS, pH 7.4)
-
96-well plate or similar for sample collection
-
Spectrophotometer or other analytical instrument for drug quantification
Procedure:
-
Hydrogel Preparation: Prepare the drug-loaded hydrogel in a suitable container (e.g., a vial or a well of a multi-well plate) as described in Protocol 1 or 2.
-
Addition of Release Buffer: Carefully add a known volume of pre-warmed (37°C) release buffer on top of the hydrogel.
-
Incubation: Incubate the samples at 37°C.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours), carefully remove a small aliquot of the release buffer from the top of the hydrogel.
-
Buffer Replenishment: Immediately after each sample collection, add an equal volume of fresh, pre-warmed release buffer to maintain a constant volume.
-
Quantification: Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released at each time point, correcting for the amount of drug removed during previous sampling. Plot the cumulative release as a function of time.
Visualizations
Experimental Workflow for Hydrogel Preparation and Drug Release
Caption: Workflow for hydrogel preparation and subsequent in vitro drug release study.
Self-Assembly Mechanism of Phenylalanine-Containing Peptides
Caption: Key non-covalent interactions driving peptide self-assembly into a hydrogel.
Signaling Pathway Inhibition by Peptide Hydrogels
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide-Based Hydrogels: New Materials for Biosensing and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of D-Phenylalanine
Welcome to the technical support center for the large-scale synthesis of D-Phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of D-Phenylalanine?
The main challenges revolve around achieving high enantioselectivity for the D-isomer, preventing racemization during the process, and efficiently purifying the final product.[1] Unwanted side reactions can also occur if functional groups are not adequately protected.[1] On a large scale, process efficiency, cost-effectiveness, and environmental impact are also significant considerations.[2]
Q2: Which synthetic routes are most viable for industrial-scale production of D-Phenylalanine?
Chemoenzymatic methods are highly favored for large-scale synthesis due to their high stereoselectivity and mild reaction conditions.[3][4] Key enzymatic approaches include:
-
Enzymatic Kinetic Resolution: Utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired D-enantiomer.[5][6]
-
Asymmetric Synthesis: Employs enzymes like Phenylalanine Ammonia Lyases (PALs) or engineered D-amino acid dehydrogenases (DAADHs) to directly produce the D-enantiomer from a prochiral precursor.[1][3]
-
Deracemization: A one-pot approach that combines stereoselective oxidation of the L-enantiomer and non-selective reduction to accumulate the D-enantiomer.[7]
Transition metal-catalyzed asymmetric hydrogenation is another effective method that offers high selectivity and conversion rates.[2]
Q3: How can I minimize racemization during the synthesis, especially during peptide coupling steps?
Racemization, the conversion of the pure D-enantiomer into a mixture of D- and L-isomers, is a critical issue.[8] Key factors contributing to racemization include:
-
Over-activation of the carboxylic acid: Highly reactive intermediates are more prone to racemization.
-
Strong bases: Can abstract the acidic alpha-proton.
-
Elevated temperatures and prolonged reaction times. [8]
To minimize racemization, consider the following:
-
Use racemization-suppressing additives like HOBt or HOAt during peptide coupling.
-
Employ weaker bases, such as sym-collidine, instead of stronger ones like DIPEA.
-
Maintain lower reaction temperatures.[1]
Q4: What are the common impurities in the final D-Phenylalanine product and how can they be removed?
Common impurities include the L-enantiomer, unreacted starting materials, by-products from side reactions, and residual solvents.[1] Purification strategies include:
-
Crystallization: A cost-effective method for removing a wide range of impurities.[1]
-
Ion-Exchange Chromatography (IEC): Particularly useful for removing charged impurities and salts, especially when purifying from fermentation broths.[1][9]
-
Chiral High-Performance Liquid Chromatography (HPLC): An effective, albeit more expensive, method for separating enantiomers to achieve high optical purity.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of D-Phenylalanine.
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor reaction progress using TLC or HPLC and adjust reaction time, temperature, or catalyst loading accordingly. |
| Side Reactions | Review the reaction mechanism for potential side reactions. Ensure adequate protection of reactive functional groups.[1] The choice of solvent and base can also influence by-product formation.[1] |
| Poor Recovery During Workup | Optimize extraction and precipitation steps. For crystallization, ensure the pH is adjusted to the isoelectric point to minimize solubility and consider a second crystallization from the mother liquor.[1] |
| Impure Starting Materials | Verify the purity of all starting materials and reagents before use. |
Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Racemization During Reaction | Lower the reaction temperature. For peptide couplings, use racemization-suppressing additives.[1] |
| Non-Selective Synthesis Method | Employ a more enantioselective method, such as enzymatic resolution or asymmetric synthesis with a highly selective enzyme.[1] |
| Ineffective Chiral Separation | Optimize the chiral HPLC method (e.g., column, mobile phase composition, flow rate) or the fractional crystallization conditions for diastereomeric salts.[1] |
Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Incomplete Separation of Enantiomers | In chiral HPLC, reduce the amount of sample loaded onto the column and optimize the mobile phase.[1] For crystallization, ensure slow cooling to promote the formation of pure crystals. |
| Contamination with Salts | If purifying from a fermentation broth, use ion-exchange chromatography to remove salts before the final crystallization step.[1] |
| Formation of Incorrect Crystal Form (Polymorph) | Carefully control the temperature and solvent system during crystallization. The anhydrous form of phenylalanine is generally more stable above 37°C.[1] |
| Oily or Gummy Product After Drying | This is often due to residual high-boiling point solvents. Perform a liquid-liquid extraction before lyophilization or vacuum drying. Re-dissolving the product and re-lyophilizing may also be effective.[10] |
Quantitative Data
Table 1: Comparison of Chemoenzymatic Synthesis Methods for D-Phenylalanine Derivatives
| Enzyme/Method | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Phenylalanine Ammonia Lyase (PAL) / Deracemization | p-Nitrocinnamic acid | p-Nitro-D-phenylalanine | 71% conversion | 96% | [7] |
| Engineered PAL (H359Y) / Deracemization | p-Nitrocinnamic acid | p-Nitro-D-phenylalanine | 78% conversion | >99% | [7] |
| D-Amino Acid Dehydrogenase (DAADH) | Phenylpyruvic acid | D-Phenylalanine | 85% yield | >99% | [4] |
| L-Amino Acid Deaminase (LAAD) & DAADH | L-Phenylalanine derivatives | D-Phenylalanine derivatives | Quantitative yield | >99% | [11] |
| Engineered Aminotransferase | Racemic or L-Phenylalanine derivatives | D-Phenylalanine derivatives | - | 90% to >99% | [12] |
Table 2: Comparison of Purification Techniques for Phenylalanine
| Purification Technique | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages | Reference |
| Crystallization | >98% (with optimization) | 60-90% | Scalable, cost-effective, removes a wide range of impurities. | Can have lower recovery, may not resolve closely related impurities. | |
| Ion-Exchange Chromatography (IEC) | >99% | 70-95% | High resolution, high capacity, effective for salt removal. | Requires buffer systems, can be time-consuming to develop. | |
| Preparative Reversed-Phase HPLC | >99.5% | 50-80% | Very high resolution for closely related compounds. | Lower capacity, requires organic solvents, can be expensive to scale up. |
Experimental Protocols
Protocol 1: Enzymatic Resolution of N-Acetyl-DL-p-Aminophenylalanine
This protocol is a generalized procedure and may require optimization.
-
Dissolution: Dissolve the racemic mixture of N-acetyl-p-amino-phenylalanine in a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7.5).
-
Enzyme Addition: Add an acylase enzyme that selectively hydrolyzes the N-acetyl group from the L-enantiomer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Monitoring: Monitor the reaction for the release of the free L-amino acid.
-
Precipitation: After the reaction, adjust the pH of the solution to the isoelectric point of p-amino-D-phenylalanine to precipitate the desired D-enantiomer.
-
Isolation: Collect the precipitate by filtration, wash with cold water and ethanol, and dry.[1]
Protocol 2: Chiral HPLC Separation of N-Acetyl-D/L-Phenylalanine
This protocol provides a method for the analytical separation of N-acetyl-D/L-phenylalanine enantiomers.
-
HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Chirobiotic T (Teicoplanin-based chiral stationary phase), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (99.8 / 0.1 / 0.1, v/v/v). Degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of N-acetyl-D/L-phenylalanine in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[13]
Protocol 3: Recrystallization of D-Phenylalanine
This is a general protocol for the purification of D-Phenylalanine by recrystallization. The choice of solvent is critical and should be determined experimentally. Water/ethanol or water/methanol mixtures are common starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude D-Phenylalanine in the minimum amount of the chosen hot solvent or solvent mixture with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities and charcoal.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.[10][14]
Visualizations
Caption: Troubleshooting logic for addressing low product yield.
Caption: General workflow for chemoenzymatic synthesis of D-Phenylalanine.
Caption: A typical purification workflow for D-Phenylalanine.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized method for the synthesis of D-phenylalanine_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Chiral HPLC Methods for D/L-Phenylalanine Resolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful chiral resolution of D/L-Phenylalanine using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of D/L-Phenylalanine, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | Inappropriate chiral stationary phase (CSP). | Select a CSP known to be effective for amino acids, such as teicoplanin-based, ristocetin-based, or crown ether columns.[1][2][3] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile (B52724), methanol) and water ratio. Introduce additives like acids (e.g., acetic acid, formic acid) or bases (e.g., triethylamine) to improve interaction with the CSP.[4][5][6] | |
| Incorrect mobile phase pH. | Adjust the mobile phase pH. The pH can significantly influence the ionization state of both the analyte and the stationary phase, which is critical for chiral recognition.[7][8] | |
| Inappropriate column temperature. | Optimize the column temperature. Temperature affects the kinetics of mass transfer and enantioselective interactions.[1][2] | |
| Peak Tailing or Broadening | Secondary interactions with the stationary phase. | Adjust the mobile phase pH or increase the buffer concentration to minimize unwanted interactions with residual silanols.[8] |
| Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible to avoid peak distortion.[8][9] | |
| Column contamination or degradation. | Flush the column with a strong, compatible solvent. If performance does not improve, the column may need to be replaced.[8][10] | |
| Shifting Retention Times | Insufficient column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase (at least 10-15 column volumes) before starting injections.[8][9] |
| Inconsistent mobile phase preparation. | Prepare the mobile phase accurately and consistently. Use fresh mobile phase for each experiment.[8] | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature throughout the analysis.[9] | |
| High Backpressure | Blockage in the HPLC system. | Check for blockages in the column frit, tubing, or injector. Backflushing the column may help remove particulates.[8] |
| Improper mobile phase preparation. | Filter and degas the mobile phase to remove particulates and dissolved gases.[5] |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating D/L-Phenylalanine?
A1: Several types of CSPs can be effective for the resolution of D/L-Phenylalanine. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or ristocetin (B1679390) as the chiral selector, have demonstrated excellent enantioseparation in reversed-phase mode.[1][2][4] Crown ether-based CSPs are also well-suited for the separation of amino acid enantiomers.[3] The choice of CSP will depend on the specific mobile phase conditions and whether the phenylalanine is derivatized.
Q2: How do I optimize the mobile phase for better resolution?
A2: Mobile phase optimization is crucial for achieving good chiral separation. Key parameters to adjust include:
-
Organic Modifier: Vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[1][2]
-
pH: Adjusting the pH with additives like acetic acid, formic acid, or triethylamine (B128534) can significantly impact the retention and selectivity by altering the ionization state of the analyte and the stationary phase.[4][7]
-
Additives: Ion-pairing reagents can sometimes enhance separation.[11]
A systematic approach, such as testing different solvent ratios and pH values, is recommended to find the optimal conditions.[12]
Q3: Should I use normal-phase or reversed-phase chromatography?
A3: Both normal-phase and reversed-phase chromatography can be used for the chiral separation of phenylalanine enantiomers, depending on the chosen CSP. For example, β-cyclodextrin and isopropylcarbamate cyclofructan 6 CSPs have shown chiral recognition in normal-phase mode.[1][2] However, teicoplanin and ristocetin-based CSPs often achieve sufficient enantioseparation in reversed-phase mode with mobile phases consisting of acetonitrile and water.[1][2]
Q4: What are typical starting conditions for a chiral HPLC method for D/L-Phenylalanine?
A4: A good starting point for the separation of D/L-Phenylalanine is to use a teicoplanin-based chiral stationary phase.[9] A typical mobile phase would be a mixture of acetonitrile and water (e.g., 75:25, v/v).[1][2][9] The column temperature can be set to 23 °C, with UV detection at 210 nm.[2][9]
Q5: How can I improve the peak shape of my phenylalanine enantiomers?
A5: Poor peak shape, such as tailing or broadening, is often due to secondary interactions or issues with the sample solvent. To improve peak shape:
-
Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.[8][9]
-
Optimize the mobile phase pH and buffer strength to minimize undesirable interactions with the stationary phase.[8]
-
Check for column voids or a blocked inlet frit, which can cause split or fronting peaks.[9]
Experimental Protocols
Protocol 1: Chiral Separation of D/L-Phenylalanine using a Teicoplanin-Based CSP
This protocol provides a general method for the enantioseparation of D/L-Phenylalanine.
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T).[4]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 5 µL.[9]
-
Sample Preparation: Dissolve D/L-Phenylalanine standards and samples in the mobile phase.[9]
Protocol 2: Chiral Separation of N-acetyl-D/L-phenylalanine
This protocol is for the separation of the N-acetylated derivatives of D/L-Phenylalanine.
-
Instrumentation: Standard HPLC system.
-
Chiral Column: Teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: 100% HPLC grade methanol (B129727) with 0.1% acetic acid and 0.1% triethylamine.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of racemic N-acetyl-D/L-phenylalanine at 1.0 mg/mL in the mobile phase and dilute to a working concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[4]
Quantitative Data Summary
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Analyte | Retention Time (min) | Resolution (Rs) | Reference |
| Teicoplanin-based | Acetonitrile/Water (75:25, v/v) | 0.8 | 23 | D,L-Phenylalanine | - | 1.59 | [1][2] |
| Ristocetin-based | Acetonitrile/Water (60:40, v/v) | 0.8 | 23 | D,L-Phenylalanine | - | 2.75 | [1][2] |
| CHIRALPAK ID (3 µm) | CO2/MeOH with 0.1% NH4OH (90:10) | 1.5 | 40 | D,L-Phenylalanine methyl esters | - | >1.5 | |
| Crownpak CR (+) | Perchloric acid (pH 4.0)/Methanol (90:10) | - | - | Melphalan (Phenylalanine derivative) | - | Baseline | [7] |
Note: Retention times can vary between systems and columns.
Visualized Workflows
Caption: A troubleshooting workflow for addressing poor resolution in chiral HPLC.
Caption: A logical workflow for developing a chiral HPLC method for D/L-Phenylalanine.
References
- 1. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mastelf.com [mastelf.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl | Scientific.Net [scientific.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
Troubleshooting stability issues of D-Phenylalanine in aqueous solutions
Welcome to the Technical Support Center for D-Phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of D-Phenylalanine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of D-Phenylalanine in aqueous solutions?
A1: The stability of D-Phenylalanine in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The aromatic phenyl group and the amino acid structure are susceptible to various degradation pathways.[1][2][3] For long-term stability, it is crucial to control these factors.
Q2: What is the aqueous solubility of D-Phenylalanine and how is it affected by pH and temperature?
A2: D-Phenylalanine is a white, crystalline solid with moderate solubility in water.[4] Its solubility is significantly dependent on both temperature and pH.
-
Temperature: Solubility in water increases with temperature.
-
pH: As an amino acid, D-Phenylalanine is zwitterionic. Its solubility is lowest at its isoelectric point and increases in acidic or basic conditions due to the formation of cationic or anionic species, respectively.[4][5] It tends to be more soluble in alkaline solutions where the carboxylic acid group is ionized.[4]
The following tables summarize quantitative solubility data for phenylalanine (data for L- and DL-isomers are often used as a close proxy for D-Phenylalanine due to their structural similarity).
Table 1: Solubility of L-Phenylalanine in Water at Different Temperatures [6][7]
| Temperature (°C) | Solubility (g/L) |
| 0 | 19.8 |
| 25 | 26.9 |
| 50 | 44.3 |
| 75 | 66.2 |
| 100 | 99.0 |
Table 2: Influence of pH on DL-Phenylalanine Solubility at 298.15 K (25°C)
| pH | Solubility (mol/L) |
| 2 | Increases significantly |
| 4 | Lower |
| 5.4 - 6.0 | Lowest (Isoelectric Point) |
| 8 | Higher |
| 10 | Increases significantly |
Q3: What are the recommended procedures for preparing and storing D-Phenylalanine aqueous solutions?
A3: To ensure the stability and integrity of D-Phenylalanine solutions, follow these recommendations:
-
Preparation: Prepare solutions fresh whenever possible using high-purity water (e.g., Milli-Q or WFI). For dissolution, especially at higher concentrations, adjusting the pH away from the isoelectric point can be beneficial.[8]
-
Storage of Solid: The solid form of D-Phenylalanine should be stored in a tightly sealed container, protected from light, in a refrigerator or a cool, dry place.[9]
-
Storage of Solutions: If storage of an aqueous solution is necessary, it should be filter-sterilized and stored in single-use aliquots at -20°C or -80°C to prevent microbial growth and degradation from repeated freeze-thaw cycles.[10][11] Always protect solutions from light to prevent photodegradation.[9]
Q4: What are the common degradation products of D-Phenylalanine?
A4: D-Phenylalanine can degrade through several pathways, especially under stress conditions:
-
Photo-oxidation: Exposure to UV light can lead to the formation of oxidation products. The aromatic ring is susceptible to hydroxylation, potentially forming D-tyrosine isomers (o-, m-, p-tyrosine) and dihydroxyphenylalanine (DOPA).[3][12]
-
Oxidative Degradation: In the presence of strong oxidizing agents (like hydrogen peroxide) or lipid hydroperoxides, D-Phenylalanine can degrade into compounds such as phenylpyruvic acid, phenylacetaldehyde, benzaldehyde (B42025), and phenylacetic acid.[13][14]
-
Thermal Degradation: High temperatures can lead to decomposition, with the reported decomposition temperature for the solid form being above 283°C.[15] Stability in solution at elevated temperatures over time will be lower.
Troubleshooting Guide
Q5: I'm having difficulty dissolving D-Phenylalanine in my aqueous buffer. What can I do?
A5: This is a common issue, often related to pH and concentration.
-
Check the pH: Ensure the pH of your buffer is not near the isoelectric point of D-Phenylalanine (around 5.4-6.0).[15] Adjusting the pH to be at least 2 units above or below this point will increase solubility by creating a net charge on the molecule.[8]
-
Gentle Warming & Sonication: Gently warming the solution or using a sonicator can help break up solid particles and increase the rate of dissolution.[11] Avoid excessive heat, which could cause degradation.
-
Use of Co-solvents: If compatible with your experiment, adding a small amount of a water-miscible organic co-solvent like ethanol (B145695) might improve solubility, although this can also decrease solubility in some cases.[8][16]
Q6: My D-Phenylalanine solution has developed a yellow tint. What does this indicate?
A6: A yellow discoloration often suggests chemical degradation, likely due to oxidation or photo-oxidation.[2][3] This can happen if the solution was exposed to light, high temperatures, or contaminated with oxidizing agents. It is recommended to discard the discolored solution and prepare a fresh batch, ensuring proper storage conditions are maintained.
Q7: I am observing inconsistent results in my experiments using D-Phenylalanine solutions. What could be the cause?
A7: Inconsistent results are often traced back to the instability of the D-Phenylalanine solution. Degradation can lead to a lower effective concentration of the active compound and the presence of interfering degradation products.
Below is a workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for inconsistent results.
Q8: I see unexpected peaks in my HPLC analysis. How can I identify them?
A8: Unexpected peaks are likely impurities from the starting material or, more commonly, degradation products.
-
Check Certificate of Analysis (CoA): Review the CoA of your D-Phenylalanine solid to check for known impurities.
-
Perform a Forced Degradation Study: A forced degradation study (see Protocol 2) can help you intentionally generate degradation products under various stress conditions (acid, base, oxidation, heat, light).[11] Analyzing these stressed samples by HPLC-MS can help identify the retention times and mass-to-charge ratios of potential degradation products, allowing you to identify them in your experimental samples.[17]
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This protocol determines the solubility of D-Phenylalanine at various pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 at a constant ionic strength.
-
Sample Preparation: Add an excess amount of solid D-Phenylalanine to vials containing a known volume of each buffer. Ensure enough solid is present to create a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it appropriately, and determine the concentration of dissolved D-Phenylalanine using a validated analytical method, such as HPLC-UV.[8][18]
Protocol 2: Forced Degradation Study for Stability Assessment
This study exposes D-Phenylalanine to harsh conditions to identify potential degradation pathways and products.
Caption: Experimental workflow for a forced degradation study.
-
Stock Solution: Prepare a D-Phenylalanine stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mix).
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions for a defined period (e.g., 24 hours):
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[10][11]
-
Thermal Degradation: Heat a solution aliquot at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution aliquot to a UV light source (e.g., 254 nm) in a photostability chamber.[10][11]
-
-
Sample Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (preferably with a mass spectrometer detector) to identify and quantify any degradation products.[17][19]
Signaling & Degradation Pathways
Potential Degradation Pathways of D-Phenylalanine
The diagram below illustrates simplified potential degradation pathways for D-Phenylalanine under oxidative and photo-oxidative stress.
References
- 1. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. helixchrom.com [helixchrom.com]
- 19. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the yield of enzymatic D-Phenylalanine synthesis
Welcome to the technical support center for the enzymatic synthesis of D-Phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve reaction yields and outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of D-Phenylalanine, offering potential causes and actionable solutions.
Issue 1: Low Product Yield
Low yield is a frequent challenge in enzymatic synthesis. The table below outlines potential causes and corresponding troubleshooting strategies.
| Potential Cause | Troubleshooting Strategy |
| Enzyme Inactivity or Instability | - Verify Enzyme Activity: Before starting the synthesis, confirm the specific activity of your enzyme preparation using a standard assay. - Optimize Reaction Conditions: Ensure the pH and temperature are optimal for the specific enzyme being used. Deviations can significantly reduce activity.[1][2][3] - Enzyme Immobilization: Consider immobilizing the enzyme on a solid support, which can enhance its stability and allow for easier reuse.[4][5][6] |
| Substrate or Product Inhibition | - Fed-Batch Strategy: Implement a fed-batch approach to maintain a low but sufficient substrate concentration, avoiding substrate inhibition.[7] - In Situ Product Removal (ISPR): Employ ISPR techniques such as resin-based adsorption or crystallization to continuously remove D-Phenylalanine from the reaction medium, which can alleviate product inhibition and shift the reaction equilibrium towards product formation.[1][8][9][10] |
| Unfavorable Reaction Equilibrium | - Multi-Enzyme Cascade: Couple the primary reaction with one or more subsequent enzymatic reactions to pull the equilibrium towards the desired product.[11][12][13][14] For example, using a dehydrogenase with a cofactor regeneration system. - High Substrate Concentration (Carefully Controlled): While high concentrations can cause inhibition, for some enzymes, it may be necessary to push the equilibrium. This should be tested carefully. |
| Poor Substrate Bioavailability | - Co-solvents: If the substrate has poor aqueous solubility, consider adding a small percentage of a biocompatible organic co-solvent. The type and concentration must be optimized to avoid denaturing the enzyme. |
| Incomplete Reaction | - Reaction Monitoring: Monitor the reaction progress using methods like TLC or HPLC to determine if the reaction has reached completion.[15] - Increase Reaction Time: If the reaction is proceeding slowly, extend the reaction time. |
Troubleshooting Logic for Low Yield
Troubleshooting workflow for addressing low product yield.
Issue 2: Low Enantiomeric Excess (ee)
Achieving high optical purity is critical. Here are common reasons for low ee and how to address them.
| Potential Cause | Troubleshooting Strategy |
| Low Enzyme Enantioselectivity | - Enzyme Selection: Screen different enzymes (e.g., from various microbial sources) for higher enantioselectivity towards your specific substrate. - Protein Engineering: If resources permit, use directed evolution or site-directed mutagenesis to improve the enzyme's stereoselectivity.[11] |
| Presence of Competing Racemases | - Purified Enzymes: If using whole-cell catalysts, consider using purified enzymes to eliminate interference from native racemases. - Knockout Strains: If using a whole-cell system, create knockout strains for genes encoding competing racemases. |
| Non-Enzymatic Side Reactions | - Optimize Reaction Conditions: Adjust pH, temperature, and buffer components to minimize non-enzymatic reactions that may lead to racemization. |
| Inaccurate ee Measurement | - Method Validation: Ensure your chiral HPLC or GC method is properly validated for separating the D- and L-enantiomers. Check for peak co-elution. |
Frequently Asked Questions (FAQs)
Q1: Which enzyme should I choose for D-Phenylalanine synthesis?
A1: The choice of enzyme depends on the starting material and desired reaction pathway. Common choices include:
-
D-Amino Acid Dehydrogenases (DAADHs): These enzymes catalyze the reductive amination of phenylpyruvate to D-Phenylalanine. They often require a cofactor like NADH or NADPH, so a regeneration system is beneficial.[4]
-
D-Amino Acid Aminotransferases (DAATs): These enzymes transfer an amino group from a donor (like D-alanine) to an α-keto acid acceptor (phenylpyruvate).[16]
-
Phenylalanine Ammonia (B1221849) Lyases (PALs): PALs can be used in the reverse direction (amination of trans-cinnamic acid) or for the kinetic resolution of racemic DL-phenylalanine.[12][14][17] The equilibrium for the amination reaction is often unfavorable, requiring high concentrations of ammonia.[6]
Q2: What are the optimal pH and temperature ranges?
A2: Optimal conditions are highly enzyme-specific. However, many enzymes used for D-Phenylalanine synthesis have optima in the following ranges:
-
pH: Typically between 7.0 and 10.0. For example, some hydantoinases and PALs show optimal activity at pH 8.5 or higher.[1][17]
-
Temperature: Generally between 30°C and 60°C. Thermostable enzymes from thermophilic organisms can operate at higher temperatures.[11] It's crucial to consult the literature for the specific enzyme you are using. Exceeding the optimal temperature can lead to rapid denaturation.[18]
Q3: How can I implement a cofactor regeneration system?
A3: For dehydrogenases requiring NAD(P)H, an in-situ regeneration system is essential for cost-effectiveness. A common approach is to use a second enzyme-substrate system. For example, formate (B1220265) dehydrogenase (FDH) can be used to convert formate to CO2, regenerating NADH from NAD+. Similarly, glucose dehydrogenase (GDH) can be used to regenerate NADPH from NADP+ while converting glucose to gluconolactone.[19]
Enzymatic Cascade with Cofactor Regeneration
Cofactor regeneration using glucose dehydrogenase (GDH).
Q4: What is enzyme immobilization and why is it useful?
A4: Enzyme immobilization is the process of confining enzyme molecules to a solid support material. This technique offers several advantages:
-
Enhanced Stability: Immobilization can protect enzymes from denaturation caused by temperature, pH, or organic solvents.[5]
-
Reusability: Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple cycles, significantly reducing costs.[4]
-
Process Integration: It is well-suited for continuous flow reactors, allowing for more efficient industrial processes.[6] Common supports include agarose (B213101) beads, methacrylic resins, and silica.[4][6][20]
Q5: How do I separate the D-Phenylalanine product from the reaction mixture?
A5: The purification strategy depends on the reaction components. A common method involves:
-
Enzyme Removal: If using an immobilized enzyme, it can be removed by simple filtration. For free enzymes, denaturation (e.g., by heat or pH change) followed by centrifugation is common.
-
Product Isolation: The pH of the supernatant can be adjusted to the isoelectric point of phenylalanine (around 5.5) to induce crystallization.[15] The product can then be collected by filtration. Alternatively, ion-exchange chromatography can be used for purification.
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in experimental design.
Table 1: Comparison of Yield Improvement Strategies
| Strategy | Enzyme System | Substrate | Yield/Conversion | Enantiomeric Excess (ee) | Reference |
| Enzyme Engineering | Engineered D-Amino Acid Dehydrogenase | Phenylpyruvate | 86% (isolated yield) | >99% | [11] |
| Multi-Enzyme Cascade | L-amino acid deaminase, m-DAPDH, Formate dehydrogenase | L-Phenylalanine | Quantitative | >99% | [19] |
| ISPR (Crystallization) | Phenylalanine Ammonia Lyase (PAL) | DL-Phenylalanine | 99% (conversion of L-Phe) | >99% (for D-Phe) | [17] |
| Immobilization & Flow | Immobilized Phenylalanine Ammonia Lyase (AvPAL) | 4-nitro-cinnamic acid | 89% ± 5% | Not Reported | [6] |
| Whole-Cell Biocatalysis | E. coli expressing DAAT from B. subtilis | Glucose (fermentation) | 1.73 g/L (titer) | Not Reported | [19] |
Table 2: Influence of Reaction Parameters on Enzyme Activity
| Enzyme | Optimal pH | Optimal Temperature (°C) | Observations | Reference |
| D-hydantoinase | 8.5 - 10.0 | 45 - 60 | Activity is stable within these ranges. | [1] |
| Phenylalanine Hydroxylase (C. violaceum) | 7.4 | >20 | KM for phenylalanine increases rapidly below 20°C. | [2] |
| Phenylalanine Dehydrogenase (T. intermedius) | 8.0 | 35 - 40 | Activity rapidly decreases above 50°C. | [3] |
| Phenylalanine Ammonia Lyase (R. glutinis) | 8.5 | 50 | Immobilization improved pH and thermal stability. | [17] |
Experimental Protocols
Protocol 1: General Procedure for D-Phenylalanine Synthesis using a D-Amino Acid Dehydrogenase (DAADH) with Cofactor Regeneration
This protocol provides a general methodology. Specific amounts and conditions should be optimized for the particular DAADH and regeneration enzyme used.
1. Materials:
-
D-Amino Acid Dehydrogenase (DAADH)
-
Formate Dehydrogenase (FDH)
-
Phenylpyruvic acid (substrate)
-
Ammonium (B1175870) formate (amine source and FDH substrate)
-
NADP+ or NAD+ (cofactor)
-
Phosphate or Tris-HCl buffer (e.g., 100 mM, pH 7.5-8.5)
-
Reaction vessel with temperature and pH control
2. Procedure:
-
Prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 8.0) in the reaction vessel.
-
Add ammonium formate to the desired concentration (e.g., 300 mM).
-
Add the cofactor NAD(P)+ to a catalytic amount (e.g., 1 mM).
-
Add the substrate, phenylpyruvic acid, to the desired starting concentration (e.g., 100 mM).
-
Equilibrate the solution to the optimal temperature (e.g., 35°C).
-
Initiate the reaction by adding the DAADH and FDH enzymes (pre-determined optimal units of activity).
-
Maintain the pH at the desired setpoint throughout the reaction by controlled addition of a suitable base (e.g., NaOH).
-
Take samples periodically to monitor the conversion of phenylpyruvic acid and the formation of D-Phenylalanine using HPLC.
-
Once the reaction is complete (no further product formation), stop the reaction by denaturing the enzymes (e.g., boiling for 10 minutes or adding acid).
-
Centrifuge the mixture to pellet the denatured proteins.
-
Proceed with product purification from the supernatant.
Protocol 2: Chiral HPLC Analysis of D/L-Phenylalanine
1. Objective: To determine the concentration and enantiomeric excess (ee) of D-Phenylalanine.
2. Materials:
-
Chiral HPLC column (e.g., Crownpak CR(+))
-
HPLC system with UV detector
-
Mobile phase: Perchloric acid solution (pH adjusted, e.g., pH 1.5)
-
D- and L-Phenylalanine standards
-
Reaction samples
3. Procedure:
-
Prepare the mobile phase (e.g., aqueous HClO₄, pH 1.5). Degas thoroughly.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) and temperature (e.g., 25°C).
-
Prepare standard solutions of D- and L-Phenylalanine of known concentrations.
-
Prepare reaction samples by diluting them in the mobile phase and filtering through a 0.22 µm syringe filter.
-
Inject the standards onto the HPLC to determine their retention times and generate a calibration curve.
-
Inject the prepared reaction samples.
-
Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).
-
Calculate the concentration of each enantiomer based on the peak areas and the calibration curve.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] * 100
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering of phenylalanine dehydrogenase from Thermoactinomyces intermedius for the production of a novel homoglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specifically immobilized D-amino acid dehydrogenase for the synthesis of D-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fully integrated L-phenylalanine separation and concentration using reactive-extraction with liquid-liquid centrifuges in a fed-batch process with E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel type of in situ extraction: Use of solvent containing microcapsules for the bioconversion of 2-phenylethanol from L-phenylalanine by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 19. mdpi.com [mdpi.com]
- 20. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of D-Phenylalanine-Containing Peptides
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with peptides incorporating D-Phenylalanine. The inherent hydrophobicity of the D-Phenylalanine residue can often lead to poor aqueous solubility and aggregation, posing significant challenges during experimentation and formulation. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why do my D-Phenylalanine-containing peptides have poor aqueous solubility?
A1: The primary reason for the poor aqueous solubility of peptides containing D-Phenylalanine is the hydrophobic nature of the phenylalanine side chain, which consists of a bulky phenyl ring.[1][2] This hydrophobicity can lead to intermolecular aggregation, where peptide chains self-associate to minimize their contact with water, resulting in precipitation.[3] Peptides with a high content of hydrophobic residues (generally >50%) are particularly prone to solubility issues in aqueous buffers.[4]
Q2: What is the first step I should take when I encounter a solubility problem with a new D-Phenylalanine-containing peptide?
A2: Always begin by performing a small-scale solubility test with a small aliquot of your peptide to avoid risking the entire batch.[3] Start with sterile, distilled water. If the peptide does not dissolve, the next logical step is to try a co-solvent approach, beginning with a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[3][5]
Q3: How can I predict the solubility of my D-Phenylalanine-containing peptide?
A3: A preliminary assessment can be made by calculating the net charge of the peptide at a given pH.[6]
-
Acidic peptides (net negative charge) are more likely to dissolve in basic solutions.
-
Basic peptides (net positive charge) are more likely to dissolve in acidic solutions.
-
Neutral peptides or those with a high percentage of hydrophobic residues often require the addition of organic solvents.[5]
Q4: Can adjusting the pH of my solution improve the solubility of my peptide?
A4: Yes, adjusting the pH is a highly effective strategy, especially if your peptide sequence contains ionizable amino acids (acidic or basic residues).[2] Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. By adjusting the pH of the solution to be at least 2 units away from the pI, you can increase the net charge of the peptide, thereby enhancing its interaction with water and improving solubility.[2]
Q5: My peptide seems to aggregate over time, even after it initially dissolves. What can I do to prevent this?
A5: Peptide aggregation is a common issue for hydrophobic sequences. To mitigate this, consider the following strategies:
-
Storage: Store the peptide solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
Chaotropic Agents: For peptides prone to severe aggregation, you can use denaturing agents like 6 M guanidine (B92328) hydrochloride (GuHCl) or 8 M urea. However, be aware that these will denature proteins and may interfere with your experiments.[3]
-
Sonication: Brief sonication in a water bath can help to break up small aggregates and aid in dissolution.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Peptide will not dissolve in water or aqueous buffer (e.g., PBS). | The peptide is highly hydrophobic due to the presence of D-Phenylalanine and other non-polar residues.[7] | 1. Attempt to dissolve the peptide in a minimal amount of an organic co-solvent such as DMSO, DMF, or acetonitrile.[4][7]2. Slowly add the concentrated organic stock solution dropwise into the stirred aqueous buffer to the desired final concentration.[3] |
| Peptide precipitates out of solution when I adjust the pH. | You may have adjusted the pH to the isoelectric point (pI) of the peptide, where its solubility is at a minimum.[2] | 1. Determine the theoretical pI of your peptide sequence.2. Work at a pH that is at least 2 units above or below the pI to ensure the peptide carries a net charge.[2] |
| The use of an organic co-solvent (e.g., DMSO) is interfering with my biological assay. | The organic solvent may be causing protein denaturation, enzyme inhibition, or cellular toxicity.[2] | 1. Use the lowest possible concentration of the co-solvent that maintains peptide solubility.2. If possible, select a more biocompatible co-solvent.3. Always include a vehicle control (buffer with the same concentration of the organic solvent but without the peptide) in your assay to assess the solvent's effect.[2] |
| I observe a cloudy or gel-like solution even after attempting to dissolve my compound. | The peptide may be forming fine, insoluble aggregates or a gel through extensive hydrogen bonding.[2][4] | 1. Try gentle warming (not exceeding 40°C) or sonication to aid dissolution.[4]2. For highly aggregation-prone peptides, consider using chaotropic agents like 6 M Guanidine-HCl.[7] |
| My salt form of the peptide is not significantly more soluble than the free acid/base. | The chosen counter-ion may not be optimal, or the salt may be disproportionating back to the less soluble free form.[2] | 1. Screen a variety of pharmaceutically acceptable counter-ions.2. Ensure the final pH of the solution is appropriate to maintain the salt form.[2] |
| My prodrug is not releasing the active peptide. | The enzymatic or chemical cleavage of the promoiety is not occurring under the experimental conditions.[2] | 1. Ensure the appropriate enzymes (e.g., esterases for ester prodrugs) are present and active in your system.2. For chemical cleavage, verify that the pH and temperature conditions are suitable for hydrolysis.[2] |
Data Presentation: Quantitative Solubility Data
While specific quantitative solubility data for a wide range of D-Phenylalanine-containing peptides is limited in public literature, the following tables provide illustrative data for a model peptide and related compounds to guide your experimental design.
Table 1: Estimated Solubility of a Model Hydrophobic Peptide Containing 3,5-Difluoro-DL-phenylalanine [3]
| Solvent System | Estimated Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, forms a suspension |
| PBS (pH 7.4) | < 0.1 | Insoluble, visible particulates |
| 10% Acetic Acid | 0.5 - 1.0 | Improved solubility, particularly for basic peptides |
| 0.1M Ammonium Bicarbonate | 0.5 - 1.0 | Improved solubility, particularly for acidic peptides |
| 50% Acetonitrile/Water | 1.0 - 2.0 | Soluble, but may not be suitable for all biological assays |
| 100% DMSO | > 10 | Highly soluble, suitable for creating stock solutions |
Table 2: Effect of Final DMSO Concentration on the Solubility of a Model Hydrophobic Peptide in PBS (pH 7.4) [3]
| Final DMSO Concentration (%) | Estimated Solubility (mg/mL) | Suitability for Cell-Based Assays |
| 0.1 | ~0.1 | Generally safe for most cell lines |
| 0.5 | 0.2 - 0.5 | May be tolerated by some cell lines, but testing is recommended |
| 1.0 | 0.5 - 1.0 | Potential for cytotoxicity, requires careful validation |
| 5.0 | > 2.0 | Not recommended for most cell-based assays |
Table 3: Solubility of L-Phenylalanine in Different Solvent Systems at 298.15 K (as a reference) [2]
| Solvent System | Solubility (g/L) |
| Water | 29.6 |
| Water-Ethanol (10% w/w Ethanol) | ~20 |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of a D-Phenylalanine-Containing Peptide[2]
This protocol outlines the steps to determine the solubility of your peptide at various pH values.
Materials:
-
D-Phenylalanine-containing peptide (lyophilized powder)
-
A series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers) at a fixed ionic strength
-
Vials
-
Shaker/agitator at a constant temperature
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10.
-
Sample Preparation: Add an excess amount of the powdered peptide to a vial containing a known volume of each buffer. Ensure enough solid is present to maintain a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved peptide using a validated analytical method such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (often on a logarithmic scale) against the measured final pH of each solution to generate the pH-solubility profile.
Protocol 2: Solubilization of a Hydrophobic Peptide using a Co-Solvent (DMSO)[3]
This is a standard procedure for dissolving hydrophobic peptides.
Materials:
-
Lyophilized hydrophobic peptide
-
100% DMSO (or DMF, acetonitrile)
-
Aqueous buffer of choice (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening. Centrifuge the vial briefly to ensure all the peptide powder is at the bottom.
-
Initial Dissolution: Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Mixing: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 10-20 seconds.
-
Dilution: While gently stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final peptide concentration.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit may have been exceeded.
Protocol 3: Screening for an Optimal Salt Form to Enhance Solubility[8]
This protocol provides a general workflow for a "cascade approach" to salt screening.
Materials:
-
D-Phenylalanine-containing peptide (free acid or base form)
-
A selection of pharmaceutically acceptable counter-ions (acids and bases)
-
Various solvents (e.g., water, ethanol, acetone)
-
Small-scale vials or 96-well plate
-
Analytical instruments for solid-state characterization (e.g., XRPD, DSC)
Procedure:
-
Solubility Assessment of the Free Form: Determine the solubility of the free acid or base form of your peptide in relevant solvents.
-
Counter-ion Selection: Choose a diverse set of counter-ions based on their pKa and regulatory acceptance.
-
Small-Scale Salt Formation: In small vials or a 96-well plate, dissolve the peptide in a suitable solvent. Add a stoichiometric amount of the chosen counter-ion. Attempt to induce crystallization by methods such as slow evaporation, cooling, or addition of an anti-solvent.
-
Initial Screen: Visually inspect for the formation of a solid.
-
Solid-State Characterization: For promising solid forms, analyze the material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the formation of a new crystalline salt.
-
Solubility and Stability Assessment: For confirmed salt forms, determine their solubility and assess their physical and chemical stability under relevant storage conditions.
Protocol 4: General Procedure for Synthesizing an Amino Acid Ester Prodrug[2]
This protocol outlines a general procedure for creating a more soluble prodrug, assuming the parent peptide has a suitable functional group for esterification.
Materials:
-
D-Phenylalanine-containing peptide
-
Protected amino acid (e.g., Boc-Gly-OH)
-
Coupling agent (e.g., DCC, EDC)
-
Solvent (e.g., Dichloromethane)
-
Deprotection reagent (e.g., Trifluoroacetic acid)
Procedure:
-
Protection of the Amino Acid: If necessary, protect the amino group of the amino acid to be conjugated.
-
Coupling Reaction: Dissolve the peptide and the protected amino acid in an appropriate solvent. Add a coupling agent to facilitate the formation of the ester bond.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, HPLC).
-
Purification: Once the reaction is complete, purify the prodrug using chromatography.
-
Deprotection (if necessary): Remove any protecting groups to yield the final prodrug.
-
Characterization: Confirm the structure and purity of the synthesized prodrug using analytical techniques such as NMR and mass spectrometry.
Visualizations
Caption: A logical workflow for troubleshooting the solubility of D-Phenylalanine-containing peptides.
Caption: A simplified workflow for monitoring peptide aggregation using the Thioflavin T (ThT) assay.
References
Common interferences in the quantification of D-Phenylalanine in biological samples
Welcome to the technical support center for the accurate quantification of D-Phenylalanine (D-Phe) in biological samples. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and interferences encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying D-Phenylalanine in biological samples?
A1: The main challenges in quantifying D-Phe stem from its chiral nature and the complex composition of biological matrices. Key difficulties include:
-
Chiral Separation: Distinguishing and separating D-Phe from its naturally abundant enantiomer, L-Phenylalanine (L-Phe), which is often present at concentrations thousands of times higher.
-
Matrix Effects: Co-eluting endogenous compounds in biological samples (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of D-Phe in mass spectrometry-based methods, leading to ion suppression or enhancement and inaccurate quantification.
-
Low Endogenous Concentrations: D-Phe is typically present at very low physiological concentrations, requiring highly sensitive analytical methods for its detection and quantification.
-
Interference from Isomers and Analogs: Structurally similar compounds can potentially interfere with the analysis, necessitating highly selective methods.
Q2: Which analytical techniques are most suitable for D-Phe quantification?
A2: Several analytical techniques can be employed for D-Phe quantification, each with its own advantages and disadvantages:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity, selectivity, and specificity. It can effectively distinguish D-Phe from L-Phe when coupled with a chiral stationary phase or a chiral derivatizing agent.
-
High-Performance Liquid Chromatography (HPLC) with Chiral Separation: HPLC systems equipped with a chiral column can directly separate D- and L-Phe. Detection is typically achieved using UV or fluorescence detectors, often requiring a derivatization step to enhance sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique that requires derivatization to increase the volatility of D-Phe for gas-phase analysis. Chiral separation can be achieved using a chiral GC column.
-
Enzymatic Assays: While some enzymatic assays are available for phenylalanine, they are generally specific for the L-enantiomer and not suitable for the direct quantification of D-Phe. However, D-amino acid oxidase (DAO) based methods can be used to specifically detect D-amino acids.
Q3: Is derivatization necessary for D-Phe analysis?
A3: Derivatization is often a crucial step, particularly for HPLC-UV/fluorescence and GC-MS methods.
-
For HPLC-UV/Fluorescence: Derivatization serves two main purposes: to introduce a chromophore or fluorophore for sensitive detection and to create diastereomers from the D- and L-enantiomers using a chiral derivatizing agent, allowing their separation on a standard achiral column.
-
For GC-MS: Derivatization is mandatory to increase the volatility of the amino acid, making it suitable for analysis in the gas phase.
-
For LC-MS/MS: While not always necessary due to the inherent sensitivity of the mass spectrometer, pre-column derivatization with a chiral reagent can be used to form diastereomers that are more easily separated chromatographically.
Common chiral derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs.[1][2]
Troubleshooting Guides
Issue 1: Poor or No Chiral Separation of D- and L-Phenylalanine
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Column | Ensure the selected chiral stationary phase (CSP) is suitable for the separation of amino acid enantiomers. Consult the column manufacturer's guide for recommended applications. |
| Incorrect Mobile Phase Composition | Optimize the mobile phase composition, including the organic modifier, additives, and pH. For chiral ligand-exchange chromatography, ensure the correct concentration of the metal ion (e.g., Cu(II)) and chiral ligand.[3] |
| Suboptimal Temperature | Adjust the column temperature. In chiral chromatography, temperature can significantly influence enantiomeric resolution. |
| Ineffective Derivatization (if applicable) | Verify the derivatization protocol. Ensure the derivatizing reagent is not expired and that the reaction conditions (pH, temperature, time) are optimal. |
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS/MS
| Possible Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | 1. Improve Sample Preparation: Employ more rigorous sample clean-up methods such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation of D-Phe from co-eluting matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled D-Phenylalanine (e.g., D-Phe-d5) is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction. 4. Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.[4] |
| Inadequate Internal Standard | If a stable isotope-labeled internal standard is not available, use a structural analog that has similar chromatographic and ionization behavior to D-Phe. However, be aware that it may not fully compensate for matrix effects. |
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Steps |
| Suboptimal MS/MS Parameters | Optimize the mass spectrometer parameters, including spray voltage, gas flows, and collision energy, to maximize the signal intensity for the specific MRM transition of D-Phe. |
| Inefficient Derivatization (for HPLC-UV/Fluorescence) | Ensure complete derivatization by optimizing the reaction conditions. Consider a different derivatizing reagent that provides a higher quantum yield for fluorescence detection. |
| Sample Degradation | Prepare samples fresh and keep them at a low temperature (e.g., 4°C) in the autosampler to prevent degradation.[5] |
| Low Injection Volume or Sample Concentration | Increase the injection volume (if it does not compromise peak shape) or concentrate the sample prior to analysis. |
Experimental Protocols
Chiral Separation of D/L-Phenylalanine using HPLC with a Chiral Stationary Phase
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
-
Instrumentation: HPLC system with UV or fluorescence detector.
-
Column: A teicoplanin-based chiral stationary phase (e.g., Chirobiotic T).
-
Mobile Phase: Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1, v/v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 260 nm.
-
Sample Preparation:
-
For plasma/serum samples, perform protein precipitation by adding 3 volumes of cold acetonitrile (B52724) or methanol.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification of D-Phenylalanine in Plasma by LC-MS/MS
This protocol outlines a method for the sensitive and selective quantification of D-Phe.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from low to high organic phase.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transition for Phenylalanine: Precursor Ion (Q1): m/z 166.1 -> Product Ion (Q3): m/z 120.1.[7]
-
-
Internal Standard: D-Phenylalanine-d5.
-
Sample Preparation:
-
To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds for protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for injection.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Phenylalanine Analysis
| Sample Preparation Technique | Principle | Potential for Matrix Effect Reduction | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Protein denaturation and precipitation using an organic solvent (e.g., acetonitrile). | Low to Moderate | Good, but can be variable. | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Moderate to High | Variable, requires optimization. | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, washed to remove interferences, and then eluted. | High | High and reproducible. | Low to Moderate |
Table 2: Hypothetical MRM Transitions for Phenylalanine and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenylalanine | 166.1 | 120.1 |
| Phenylalanine-d5 (IS) | 171.1 | 125.1 |
| Tyrosine | 182.1 | 136.1 |
| Tryptophan | 205.1 | 146.1 |
Note: These are common transitions and should be optimized for the specific instrument used.[7][8]
Visualizations
D-Phenylalanine Metabolism and Signaling
D-Phenylalanine is not a building block for proteins but has distinct metabolic pathways and pharmacological effects. It is primarily metabolized by the enzyme D-amino acid oxidase (DAO), which is a flavin adenine (B156593) dinucleotide (FAD)-dependent peroxisomal enzyme.[9][10][11] The oxidation of D-Phe produces an imino acid, ammonia, and hydrogen peroxide (a reactive oxygen species).[9][12] D-Phe has also been investigated for its therapeutic potential, including its ability to inhibit enzymes that degrade endorphins, potentially leading to analgesic effects, and its role in modulating the aggregation of L-Phe in phenylketonuria (PKU).[13][14]
Caption: Metabolic fate and therapeutic actions of D-Phenylalanine.
General Workflow for D-Phenylalanine Quantification
The accurate quantification of D-Phenylalanine from a biological matrix involves several critical steps, from sample collection to data analysis. A robust internal standard is essential for correcting variability throughout the process.
Caption: Experimental workflow for D-Phenylalanine quantification.
Logical Troubleshooting Flow for Chiral Separation
This diagram outlines a systematic approach to troubleshooting common issues encountered during the chiral separation of D- and L-Phenylalanine.
Caption: Troubleshooting logic for chiral separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species | Life Science Alliance [life-science-alliance.org]
- 10. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. medcentral.com [medcentral.com]
- 14. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Coupling Protocols for D-Phenylalanine in Solid-Phase Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful incorporation of D-Phenylalanine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with coupling D-Phenylalanine in SPPS?
The incorporation of D-Phenylalanine can present several challenges, primarily stemming from steric hindrance and potential side reactions. Due to its non-natural D-configuration and bulky side chain, D-Phenylalanine can lead to lower coupling efficiencies compared to L-amino acids.[1][2] Key challenges include:
-
Incomplete Coupling: The steric bulk of the D-Phenylalanine side chain can hinder the approach of the activated amino acid to the growing peptide chain on the solid support, resulting in incomplete coupling reactions.[3][4]
-
Racemization: Although less common for the Nα-amino acid being coupled in Fmoc-SPPS, racemization can be a concern, particularly at the C-terminal residue during resin loading.[3][5] Prolonged activation times and the use of strong bases can increase the risk of epimerization.[6][7]
-
Peptide Aggregation: Sequences containing multiple hydrophobic residues like D-Phenylalanine can be prone to aggregation, where the peptide chains interact with each other, hindering reagent accessibility and leading to failed sequences.[8][9][10]
-
Diketopiperazine Formation: This side reaction is more prevalent when Proline or Glycine are in the first two positions but can occur with other residues, leading to cleavage of the dipeptide from the resin.[3][11]
Q2: Which coupling reagents are most effective for incorporating D-Phenylalanine?
To overcome the challenges of coupling D-Phenylalanine, the use of highly efficient coupling reagents is recommended. These reagents rapidly form the active ester of the amino acid, promoting faster and more complete coupling.[4][6]
-
Uronium/Aminium Salts: Reagents such as HATU , HBTU , and COMU are known for their high reactivity and are well-suited for sterically hindered couplings with a reduced risk of racemization.[6][12]
-
Carbodiimides: While effective, carbodiimides like DIC (N,N'-diisopropylcarbodiimide) are often used with additives like HOBt (Hydroxybenzotriazole) or Oxyma to suppress racemization.[13]
Q3: What is "double coupling" and when should it be used for D-Phenylalanine?
Double coupling is the repetition of the coupling step with a fresh portion of activated amino acid and coupling reagents after the initial coupling reaction.[4][14] This technique is particularly useful for difficult couplings, such as those involving sterically hindered amino acids like D-Phenylalanine, to ensure the reaction goes to completion.[3][15] Monitoring the reaction with a qualitative test like the Kaiser test can indicate if a double coupling is necessary (a positive test indicates free amines are still present).[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the incorporation of D-Phenylalanine in your peptide sequence.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Coupling Efficiency / Incomplete Coupling | Steric hindrance of D-Phenylalanine. | - Use a more potent coupling reagent like HATU, HBTU, or COMU.- Perform a "double coupling".- Increase the coupling time (e.g., 2-4 hours).- Increase the excess of amino acid and coupling reagent (3-5 equivalents). | [3][4][6] |
| Peptide aggregation on the resin. | - Use solvents known to disrupt aggregation, such as a mixture of DCM/DMF/NMP (1:1:1).- Consider microwave-assisted synthesis to improve reaction kinetics. | [6][10] | |
| Presence of Deletion Sequences in Final Product | Incomplete Fmoc-deprotection or incomplete coupling. | - Ensure complete Fmoc removal by extending the piperidine (B6355638) treatment time or using a stronger base like DBU (with caution for Asp-containing peptides).- Implement double coupling for the D-Phenylalanine residue. | [15][16] |
| Racemization/Epimerization | Prolonged pre-activation of the amino acid. | - Minimize the pre-activation time before adding the activated amino acid to the resin. | [6] |
| Use of a strong base. | - Consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA. | [6] | |
| High reaction temperature. | - Perform the coupling reaction at room temperature or even 0°C to minimize racemization. | [6] | |
| Side Reactions (e.g., Diketopiperazine formation) | Sequence-dependent side reaction, especially with Pro or Gly at the C-terminus of the growing chain. | - If possible, modify the synthesis strategy to avoid having Pro or Gly in susceptible positions.- Use 2-Chlorotrityl (2-CTC) resin, as its steric bulk can help suppress this side reaction. | [3][11] |
Quantitative Data Summary
The choice of coupling reagent can significantly impact the efficiency of D-Phenylalanine incorporation. While exact coupling yields are sequence-dependent, the following table provides a general comparison of commonly used reagents.
| Coupling Reagent | Typical Reaction Time | Relative Reactivity | Notes on Racemization | Citation |
| HATU | 30-60 min | Very High | Low risk | [6] |
| HBTU | 30-60 min | High | Low risk | [6] |
| COMU | 30-60 min | Very High | Low risk, safer byproducts | [6] |
| DIC/HOBt | 1-2 hours | Moderate | HOBt helps suppress racemization | [3] |
| DIC/Oxyma | 1-2 hours | Moderate-High | Oxyma is an effective racemization suppressant | [13] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-D-Phenylalanine
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Phenylalanine (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
Protocol 2: HBTU-Mediated Coupling of Fmoc-D-Phenylalanine
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Phenylalanine (3.0 eq.), HBTU (2.9 eq.), and DIPEA (6.0 eq.) in DMF. Pre-activate for 2 minutes.[3]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.[3]
-
Monitoring: Use the Kaiser test to confirm the completion of the reaction (negative result: yellow beads).
-
Washing: Wash the resin with DMF, DCM, and IPA to remove excess reagents and byproducts.[6]
Visualizations
References
- 1. mdpi.org [mdpi.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. biotage.com [biotage.com]
- 16. peptide.com [peptide.com]
Minimizing racemization of D-Phenylalanine during peptide synthesis
Welcome to the technical support center for peptide synthesis involving D-Phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the racemization of D-Phenylalanine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of D-Phenylalanine peptide synthesis?
A1: Racemization is the undesirable conversion of the pure D-Phenylalanine enantiomer into a mixture of both D- and L-isomers during the peptide coupling reaction. The activation of the carboxylic acid group of D-Phenylalanine makes the alpha-proton acidic and susceptible to removal, which can lead to a loss of its stereochemical integrity.[1] This results in the incorporation of the undesired L-Phenylalanine diastereomer into your peptide sequence.
Q2: Why is it critical to minimize the racemization of D-Phenylalanine?
A2: The biological activity and therapeutic efficacy of a peptide are intrinsically linked to its precise three-dimensional structure.[1] The presence of the incorrect L-isomer of phenylalanine can drastically reduce or eliminate the desired biological effect. In some instances, it may even lead to unforeseen off-target effects or toxicity.[1] Therefore, maintaining the enantiomeric purity of D-Phenylalanine is paramount for synthesizing safe and effective peptide-based therapeutics.[1]
Q3: What is the primary mechanism leading to D-Phenylalanine racemization during peptide coupling?
A3: The predominant mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. When the carboxylic acid of the N-protected D-Phenylalanine is activated by a coupling reagent, the α-proton becomes acidic and can be abstracted by a base. The resulting planar intermediate can be re-protonated from either side, leading to a mixture of D and L configurations.[2] A secondary mechanism is direct enolization, where a strong base directly abstracts the alpha-proton of the activated amino acid.[3]
Q4: Which factors have the most significant impact on D-Phenylalanine racemization?
A4: Several factors during the coupling step can significantly influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical.[2][4]
-
Base: The type and concentration of the base used can promote racemization.[4][5][6]
-
Temperature: Elevated temperatures can increase the rate of racemization.[2][4][5][7]
-
Solvent: The polarity of the solvent can influence the stability of the activated intermediate and the rate of racemization.[2][4][5]
-
Activation Time: Prolonged activation of the carboxylic acid before the addition of the amine component increases the risk of racemization.[1][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: High levels of the L-Phenylalanine diastereomer detected in the final peptide.
-
Possible Cause: Inappropriate choice of coupling reagent.
-
Solution: Utilize coupling reagents known for low racemization. Onium salt reagents like HBTU, HATU, and PyBOP are generally efficient with minimal racemization when used with additives.[5][8] Carbodiimide (B86325) reagents such as DIC should always be used in conjunction with racemization-suppressing additives like HOBt, HOAt, or OxymaPure®.[2][3][9]
-
-
Possible Cause: Use of a strong or sterically unhindered base.
-
Solution: Replace strong bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) with a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally better choices.[5][6][10] Use the minimum necessary amount of base.
-
-
Possible Cause: Elevated reaction temperature.
-
Possible Cause: Prolonged pre-activation time.
-
Solution: Minimize the time the D-Phenylalanine is in its activated state before the amine is introduced. Ideally, add the coupling reagent to the mixture of the protected D-Phenylalanine and the amine component simultaneously (in-situ activation).[5]
-
Issue 2: Inconsistent racemization levels between different synthesis batches.
-
Possible Cause: Variability in solvent quality or type.
-
Possible Cause: Inconsistent reaction times and temperatures.
-
Solution: Strictly control and document reaction times and temperatures for each batch. Use a temperature-controlled reaction vessel.
-
Data on Factors Influencing Racemization
The following tables summarize the qualitative and quantitative impact of various factors on the racemization of Phenylalanine.
Table 1: Qualitative Comparison of Strategies to Minimize Racemization
| Strategy | Effectiveness | Notes |
| Use of Additives (HOBt, HOAt, OxymaPure®) | High | Commonly used with carbodiimides to suppress oxazolone (B7731731) formation.[3][6] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and the racemization side reaction.[3] |
| Use of Weaker/Sterically Hindered Base | High | Minimizes direct proton abstraction from the alpha-carbon.[5][6] |
| Use of Less Polar Solvents | Moderate | Solvent choice is often constrained by reagent solubility and resin swelling.[3] |
| Minimizing Pre-activation Time | High | Reduces the lifetime of the highly reactive, racemization-prone intermediate.[5] |
| Choice of Coupling Reagent | High | Onium salt reagents (HATU, HBTU) and phosphonium-based reagents (PyBOP) generally exhibit low racemization.[8][11] |
Table 2: Influence of Coupling Reagents on Racemization of Phenylalanine-Containing Peptides
| Coupling Reagent | Base | Racemization Level | Reference |
| HATU | DIPEA | Low | [10][11] |
| HBTU | DIPEA | Low | [8][11] |
| PyBOP | DIPEA | Low | [11] |
| COMU | TMP or DMP | Negligible | [10] |
| DEPBT | TMP or DMP | Negligible | [10] |
| DCC (alone) | - | Significant | [3] |
| DIC/HOBt | - | Low | [9] |
Note: The extent of racemization is sequence-dependent and influenced by other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Coupling Cycle in Solid-Phase Peptide Synthesis (SPPS) to Minimize Racemization
-
Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF) for an adequate time.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine (B6355638) in DMF solution to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-D-Phenylalanine-OH (e.g., 3 equivalents) and a suitable additive like HOBt or OxymaPure® (3 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 3 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the washed resin.
-
Add a hindered base such as NMM (e.g., 6 equivalents) if required by the coupling chemistry.
-
Allow the reaction to proceed at room temperature or 0°C, monitoring the progress with a ninhydrin (B49086) test.
-
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and then DCM to prepare for the next cycle.
Protocol 2: Chiral HPLC Analysis for Determining Enantiomeric Purity of D-Phenylalanine
This protocol outlines a general method for the analysis of N-acetyl-D/L-phenylalanine enantiomers, which can be adapted for cleaved peptide fragments containing Phenylalanine.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[12]
-
Chiral Column: A teicoplanin-based chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm) is effective for separating N-blocked amino acid enantiomers.[12]
-
Solvents: HPLC grade methanol (B129727), glacial acetic acid, and triethylamine.[12]
-
Sample: Hydrolyzed and derivatized peptide sample, or N-acetyl-D/L-phenylalanine standard.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine. Degas the mobile phase before use.[12]
-
Sample Preparation:
-
For a peptide sample, perform acid hydrolysis to break the peptide bonds and release the constituent amino acids.
-
Derivatize the amino acid mixture (e.g., N-acetylation) if necessary for better separation and detection.
-
Dissolve the prepared sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).[12]
-
Filter the sample through a 0.45 µm syringe filter before injection.[12]
-
-
HPLC Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
Data Analysis:
-
Integrate the peak areas for the D- and L-enantiomers.
-
Calculate the percentage of the undesired L-enantiomer from the peak areas to determine the extent of racemization.
-
Visual Guides
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Proteolytic Stability of D-Amino Acid-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the proteolytic stability of D-amino acid-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the proteolytic stability of D-amino acid-containing peptides necessary?
While the incorporation of D-amino acids is a primary strategy to confer resistance to standard proteases, these peptides can still be susceptible to degradation by specific enzymes or under certain physiological conditions.[1][2] Enhancing their stability is crucial for increasing their in vivo half-life, improving bioavailability, and maintaining therapeutic efficacy.[1][3]
Q2: What are the primary strategies to further enhance the stability of D-amino acid-containing peptides?
The main approaches can be categorized into three groups:
-
Chemical Modifications: Altering the peptide structure to block enzymatic cleavage sites. This includes N-terminal acetylation and C-terminal amidation, cyclization, PEGylation, and lipidation.[3][4][5]
-
Structural Constraints: Introducing conformational rigidity to make the peptide less accessible to proteases. Hydrocarbon stapling is a key technique in this category.[6]
-
Formulation Strategies: Protecting the peptide from the enzymatic environment. This involves encapsulation in delivery systems like liposomes or nanoparticles.[6][7]
Q3: How does N-terminal acetylation and C-terminal amidation improve stability?
N-terminal acetylation and C-terminal amidation protect the peptide from degradation by exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain. By modifying the terminal amine and carboxyl groups, these modifications prevent recognition by aminopeptidases and carboxypeptidases, respectively.
Q4: What is peptide cyclization and how does it enhance stability?
Peptide cyclization involves forming a covalent bond between two points in the peptide sequence, creating a ring structure. This can be head-to-tail, side chain-to-side chain, or backbone-to-side chain. Cyclization enhances stability by reducing the conformational flexibility of the peptide, making it a poorer substrate for proteases.[4][8][9] It also protects the terminal ends from exopeptidases in head-to-tail cyclized peptides.[9]
Q5: What is PEGylation and what are its advantages?
PEGylation is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide. This modification increases the peptide's hydrodynamic size, which shields it from proteolytic enzymes and reduces renal clearance, thereby prolonging its circulation half-life.[7][8] PEGylation can also improve the solubility of hydrophobic peptides.[10]
Q6: How does lipidation enhance peptide stability?
Lipidation involves attaching a lipid moiety to the peptide. This modification promotes binding to serum albumin, a long-lived plasma protein. This binding protects the peptide from degradation and reduces its clearance rate, significantly extending its half-life.[3][8]
Q7: Can combining different stabilization techniques provide synergistic effects?
Yes, combining multiple strategies can offer enhanced protection. For instance, a D-amino acid-containing peptide could be further stabilized by N- and C-terminal capping and then formulated into liposomes for delivery. This multi-pronged approach addresses different degradation pathways.[9]
Troubleshooting Guides
Issue 1: Peptide still shows rapid degradation in serum despite D-amino acid incorporation.
| Possible Cause | Troubleshooting Step | Rationale |
| Cleavage by specific D-peptidases | Analyze degradation products using mass spectrometry to identify cleavage sites. Synthesize analogs with modifications at or near these sites (e.g., N-methylation, unnatural amino acids). | Certain bacteria and organisms possess D-stereoselective peptidases that can degrade D-amino acid-containing peptides.[2] Pinpointing the cleavage site allows for targeted modifications to block enzyme access. |
| Exopeptidase activity | Perform N-terminal acetylation and/or C-terminal amidation. | If degradation is occurring from the termini, capping these ends will block exopeptidase action.[8] |
| Conformational flexibility | Attempt peptide cyclization (head-to-tail or side chain-to-side chain) or introduce hydrocarbon stapling. | A flexible peptide backbone can still be recognized and cleaved by some proteases. Introducing structural rigidity limits the peptide's ability to fit into the enzyme's active site.[6][9] |
Issue 2: Chemical modification (e.g., PEGylation, lipidation) leads to loss of biological activity.
| Possible Cause | Troubleshooting Step | Rationale |
| Modification site is critical for receptor binding | Perform site-directed modification to attach the moiety at a position distal to the binding motif. Use enzymatic labeling or introduce a unique cysteine residue for site-specific conjugation.[1] | Random modification (e.g., at lysine (B10760008) residues) can interfere with the peptide's interaction with its target. Site-specific strategies ensure that the modification does not hinder the active region. |
| Steric hindrance from the modification | Use a smaller PEG chain or a shorter lipid chain. Introduce a linker between the peptide and the modifying group. | A large modifying group can physically block the peptide from binding to its receptor. Reducing the size of the modification or increasing its distance from the peptide can alleviate this issue. |
| Change in peptide conformation | Analyze the secondary structure of the modified peptide using techniques like circular dichroism (CD) spectroscopy. | The attached moiety might induce a conformational change that is unfavorable for biological activity. Understanding this change can guide the redesign of the peptide or the modification strategy. |
Issue 3: Poor encapsulation efficiency or rapid leakage from liposomes.
| Possible Cause | Troubleshooting Step | Rationale |
| Mismatch between peptide and lipid properties | Optimize the lipid composition of the liposome (B1194612) (e.g., vary the charge of the lipid headgroups, adjust the acyl chain length). | The physicochemical properties of the peptide (e.g., charge, hydrophobicity) will dictate its interaction with the lipid bilayer. Matching these properties can improve encapsulation. |
| Inefficient encapsulation method | Experiment with different liposome preparation techniques such as thin-film hydration, reverse-phase evaporation, or extrusion.[9] Consider using a freeze-thaw protocol to improve loading.[11] | The chosen method of liposome formation can significantly impact the efficiency of peptide encapsulation. |
| Liposome instability | Incorporate cholesterol into the lipid bilayer. Use lipids with a higher phase transition temperature. | Cholesterol can increase the packing density of the lipid bilayer, reducing its permeability and enhancing its stability in biological fluids. |
Quantitative Data Summary
The following table summarizes the impact of various stabilization techniques on the half-life of different peptides.
| Peptide | Modification | Half-life (Unmodified) | Half-life (Modified) | Fold Increase | Reference(s) |
| Somatostatin | Shortened sequence and D-amino acid substitution (Octreotide) | a few minutes | 1.5 hours | - | [10][12] |
| GLP-1 | Site-specific PEGylation | - | 16-fold increase in plasma (rats) | 16 | [8] |
| GLP-1 | Lipidation (Liraglutide) | - | ~13 hours | - | [3] |
| GnRH | D-amino acid substitution (Triptorelin) | 5 minutes | 2.8 hours | ~33.6 | [8] |
| GIP | N-terminal acetylation (N-AcGIP) | 2-5 minutes | > 24 hours | > 288 | [8] |
| Interferon α-2b | PEGylation | - | 330-fold increase | 330 | [10][13] |
Experimental Protocols
Protocol 1: N-Terminal Acetylation of a Peptide
Objective: To cap the N-terminal amine of a peptide to prevent degradation by aminopeptidases.
Materials:
-
Peptide (1 nmol)
-
50 mM Ammonium (B1175870) bicarbonate buffer (pH ~8)
-
Acetic anhydride (B1165640)
-
Methanol
-
Lyophilizer
Procedure:
-
Prepare Acetylation Reagent: Mix 20 µL of acetic anhydride with 60 µL of methanol. Prepare this solution fresh before use.
-
Dissolve Peptide: Reconstitute 1 nmol of the peptide in 20 µL of 50 mM ammonium bicarbonate.
-
Reaction: Add 50 µL of the acetylation reagent to the peptide solution.
-
Incubation: Let the reaction mixture stand at room temperature for one hour.
-
Drying: Lyophilize the sample to dryness to remove the solvent and excess reagents.
-
Analysis: Analyze the product by mass spectrometry to confirm the addition of an acetyl group (+42 Da mass shift).[3]
Protocol 2: Serum Stability Assay
Objective: To determine the half-life of a peptide in serum.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL)
-
Human serum
-
10% (w/v) Trichloroacetic acid (TCA)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
Procedure:
-
Incubation: Mix the peptide with serum to a final concentration (e.g., 31.5 µmol/L) and incubate at 37°C with gentle shaking.[14]
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quenching and Precipitation: Add TCA to the aliquot to a final concentration of 3% (w/v) to stop the enzymatic reaction and precipitate the serum proteins.[14] Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the sample (e.g., 12,000 x g for 5 minutes) to pellet the precipitated proteins.
-
Sample Preparation: Carefully collect the supernatant and transfer it to an HPLC vial.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC. Integrate the peak area corresponding to the intact peptide for each time point.
-
Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to determine the half-life.[12]
Visualizations
Caption: Workflow for determining peptide serum stability.
Caption: Key strategies to enhance peptide stability.
References
- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Terminal Enrichment: Developing a Protocol to Detect Specific Proteolytic Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionsource.com [ionsource.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 9. brieflands.com [brieflands.com]
- 10. Peptide PEGylation Services - Creative Peptides [creative-peptides.com]
- 11. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Troubleshooting matrix effects in LC-MS/MS analysis of D-Phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of D-Phenylalanine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and how do they affect D-Phenylalanine analysis?
A: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, D-Phenylalanine.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of D-Phenylalanine in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[2][3]
Q2: I'm observing low signal intensity or high variability in my D-Phenylalanine quantification. Could this be due to matrix effects?
A: Yes, inconsistent or suppressed signal is a classic sign of matrix effects.[3] Phospholipids (B1166683) from biological samples like plasma or serum are a major cause of ion suppression in electrospray ionization (ESI) mode.[4] If you are using a simple protein precipitation method, it is likely that phospholipids are co-extracted with your analyte and interfering with its ionization.
Q3: How can I identify and quantify the extent of matrix effects in my assay?
A: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[1][5] This involves comparing the peak area of D-Phenylalanine spiked into a blank matrix extract (after the extraction process) to the peak area of D-Phenylalanine in a neat solution (e.g., mobile phase). The ratio of these responses, known as the matrix factor (MF), indicates the degree of ion suppression or enhancement.[1] An MF value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[1]
Q4: What is the most effective way to minimize matrix effects for D-Phenylalanine analysis in biological samples?
A: A multi-faceted approach is often the most effective. This includes:
-
Optimized Sample Preparation: Moving beyond simple protein precipitation to more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix components.[3][4][6] HybridSPE techniques are particularly effective at removing phospholipids.[4]
-
Chromatographic Separation: Improving the separation of D-Phenylalanine from co-eluting matrix components is crucial. This can be achieved by optimizing the mobile phase, gradient, and choice of a suitable chiral column for enantiomeric separation.[7]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[6][8][9] A SIL-IS, such as D-Phenylalanine-d5 or D-Phenylalanine-¹³C₆, will have nearly identical chemical properties and chromatographic behavior to the analyte. It will therefore experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[6][8]
Q5: My D-Phenylalanine peak is tailing. What could be the cause and how can I fix it?
A: Peak tailing in LC analysis can be caused by several factors, including secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns.[10][11][12] For a basic compound like D-Phenylalanine, this can be a common issue.[10]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Adding a buffer to your mobile phase, such as ammonium (B1175870) formate (B1220265) with formic acid, can help to mask the active silanol (B1196071) sites and improve peak shape.[10]
-
pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of D-Phenylalanine to maintain a consistent ionization state.
-
Column Choice: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.[12]
-
Check for Physical Issues: Tailing of all peaks could indicate a physical problem like a column void or a blocked frit.[12][13]
-
Q6: Should I use derivatization for D-Phenylalanine analysis?
A: Derivatization can be a useful strategy, especially for chiral separations on conventional reversed-phase columns.[7][14] It can improve chromatographic retention and detection sensitivity.[14] However, it also adds a step to the sample preparation process. Direct analysis of underivatized amino acids is possible with modern HILIC or specialized chiral columns.[9][15] The choice depends on the specific requirements of your assay and the available instrumentation.
Quantitative Data on Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects and ensuring accurate quantification of D-Phenylalanine. Below is a summary of expected performance for common extraction techniques based on literature for similar analytes.
| Sample Preparation Technique | Principle | Typical Analyte Recovery | Matrix Effect Mitigation | Throughput & Cost |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile).[6] | Good, but can be variable due to co-precipitation. | Low; high potential for co-eluting interferences like phospholipids.[4][6] | High throughput, low cost.[6] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent.[6] | Variable; dependent on solvent choice and analyte polarity. | Moderate reduction of matrix components.[6] | Moderate throughput and cost. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, washed to remove interferences, and then eluted.[6] | High and reproducible with optimized sorbent and solvents.[6] | Significant reduction of matrix interferences.[6][16] | Lower throughput, higher cost.[6] |
| HybridSPE® | Combines protein precipitation with phospholipid removal in a single device.[4] | High and reproducible.[4] | Excellent; specifically targets and removes phospholipids.[4] | High throughput, moderate cost. |
Detailed Experimental Protocol: Quantification of D-Phenylalanine in Human Plasma
This protocol is a representative example based on established methods for phenylalanine analysis.[8][9]
1. Materials and Reagents
-
D-Phenylalanine standard
-
D-Phenylalanine-d5 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Preparation of Solutions
-
D-Phenylalanine Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Phenylalanine in water/methanol (50:50, v/v).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of D-Phenylalanine-d5 in the same manner.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the stock solutions.
-
IS Spiking Solution: Dilute the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control, and unknown sample.
-
Add 50 µL of the plasma sample to the appropriately labeled tube.
-
Add 200 µL of the IS Spiking Solution to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean HPLC vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions (Example)
-
LC System: UHPLC system
-
Column: Chiral stationary phase column suitable for amino acid enantiomers (e.g., Astec CHIROBIOTIC V2, 150 x 2.1 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
D-Phenylalanine: Q1 (m/z 166.1) -> Q3 (m/z 120.1)
-
D-Phenylalanine-d5: Q1 (m/z 171.1) -> Q3 (m/z 125.1)
-
5. Data Analysis
-
Integrate the peak areas for D-Phenylalanine and D-Phenylalanine-d5.
-
Calculate the peak area ratio (D-Phenylalanine / D-Phenylalanine-d5).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of D-Phenylalanine in the unknown samples from the calibration curve.
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Sample Preparation Method Selection Guide
Caption: A decision-making guide for selecting an appropriate sample preparation method.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 11. lctsbible.com [lctsbible.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to D-Phenylalanine in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D-Phenylalanine against other neuroprotective agents, focusing on its potential role in neurodegenerative diseases. While direct comparative data is limited, this document synthesizes available research on its mechanisms and provides relevant experimental data and protocols to inform future studies.
Introduction to D-Phenylalanine
D-Phenylalanine (DPA) is the synthetic stereoisomer of the essential amino acid L-Phenylalanine. Unlike its L-counterpart, which is a precursor to neurotransmitters like dopamine (B1211576), D-Phenylalanine is not incorporated into proteins and exhibits distinct biological activities.[1] Its primary recognized mechanism is the inhibition of enkephalinases, enzymes that degrade endogenous opioid peptides called enkephalins.[2][3] This action, which preserves the body's natural pain-relieving and mood-modulating molecules, has led to its investigation for a range of neurological conditions. However, its specific role and efficacy in major neurodegenerative diseases like Alzheimer's and Parkinson's remain areas of active, albeit preliminary, investigation.
Mechanism of Action: A Comparative Overview
The therapeutic strategies for neurodegenerative diseases often target distinct pathological pathways. Here, we compare the proposed mechanism of D-Phenylalanine with two established therapeutic classes: NMDA receptor antagonists (e.g., Memantine) for Alzheimer's disease and dopamine precursors (e.g., L-DOPA) for Parkinson's disease.
| Compound | Primary Target / Pathway | Proposed Neuroprotective Mechanism | Strength of Evidence |
| D-Phenylalanine | Enkephalinase Enzymes[2][3] | Inhibition of enkephalin breakdown, leading to increased levels of endogenous opioids. This may indirectly modulate dopamine signaling, reduce neuroinflammation, and exert analgesic effects.[3][4] | Preliminary; based on biochemical studies and older animal/human trials primarily for pain and depression.[3][5] |
| Memantine (B1676192) | Extrasynaptic NMDA Receptors[6][7] | Low-affinity, uncompetitive antagonism of NMDA receptors, blocking pathological glutamate (B1630785) excitotoxicity without disrupting normal synaptic transmission required for learning and memory.[6][8] | Strong; established through numerous preclinical models and large-scale clinical trials in moderate-to-severe Alzheimer's disease.[8][9] |
| L-DOPA | Dopamine Synthesis | A metabolic precursor to dopamine, it crosses the blood-brain barrier to replenish depleted dopamine levels in the striatum of Parkinson's patients, providing symptomatic relief of motor deficits. | Strong; gold-standard symptomatic treatment for Parkinson's disease for decades. |
Proposed Signaling Pathway for D-Phenylalanine
The primary hypothesis for D-Phenylalanine's neuro-modulatory effects centers on its role as an enkephalinase inhibitor.
Comparative Performance Data
Direct quantitative comparisons of D-Phenylalanine with standard neurotherapeutics in disease-specific assays are scarce. The following table summarizes available data to provide context.
| Compound | Assay / Endpoint | Metric | Value | Disease Context |
| L-Phenylalanine * | NMDA-activated currents (Patch-clamp)[10] | IC₅₀ | 1.71 ± 0.24 mM | Phenylketonuria (Model of excitotoxicity) |
| Memantine | Cognitive Function (Meta-analysis)[9] | SMD vs. Placebo | -0.24 (p < 0.00001) | Alzheimer's Disease |
| Memantine | Behavioral Disturbances (Meta-analysis)[9] | SMD vs. Placebo | -0.16 (p = 0.01) | Alzheimer's Disease |
| D-Phenylalanine | Hot-plate test (in mice)[11] | Analgesia | Naloxone-reversible analgesia observed | Pain (Proxy for opioid system activation) |
| D-Phenylalanine | Aversive-threshold (in monkeys)[5] | Antinociception | Small, not statistically significant increase | Pain |
Key Experimental Protocols
For researchers aiming to validate the role of D-Phenylalanine, standardized protocols are essential. Below are detailed methodologies for relevant in vitro and in vivo experiments.
Protocol 1: In Vitro Neuroprotection Assay Against Aβ-Induced Toxicity
This protocol assesses a compound's ability to protect neuronal cells from toxicity induced by Amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The MTT assay measures cell viability by quantifying the metabolic activity of living cells.[12][13]
Objective: To determine if D-Phenylalanine protects SH-SY5Y neuroblastoma cells from Aβ₁₋₄₂-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Aβ₁₋₄₂ peptide
-
D-Phenylalanine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of D-Phenylalanine in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of D-Phenylalanine (e.g., 1 µM to 100 µM). Include a "vehicle control" group with medium only. Incubate for 2 hours.
-
Aβ₁₋₄₂-Induced Toxicity: Prepare an aggregated Aβ₁₋₄₂ solution (e.g., 10 µM final concentration). Add the Aβ₁₋₄₂ solution to all wells except the "untreated control" group.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C in 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Compare the viability of cells treated with Aβ₁₋₄₂ alone to those pre-treated with D-Phenylalanine.
Workflow for In Vitro Neuroprotection Assay
Protocol 2: In Vivo Assessment in a Neurotoxin-Induced Parkinson's Disease Model
This protocol describes the creation of a unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats, a standard method for inducing Parkinson's-like dopaminergic neuron loss, and subsequent behavioral testing to assess motor deficits.[14][15]
Objective: To evaluate if D-Phenylalanine administration can ameliorate motor deficits in a 6-OHDA rat model of Parkinson's disease.
Animals: Adult male Sprague-Dawley rats (250-300g).
Materials:
-
6-hydroxydopamine (6-OHDA)
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Ascorbic acid saline (vehicle for 6-OHDA)
-
Stereotaxic apparatus
-
D-Phenylalanine
-
Cylinder test apparatus
Procedure:
-
Pre-Surgery Protection: 30 minutes prior to surgery, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic terminals from 6-OHDA uptake.
-
Stereotaxic Surgery:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of 0.1% ascorbic acid-saline) unilaterally into the medial forebrain bundle or substantia nigra. The contralateral side serves as an internal control.
-
Allow animals to recover for 2-3 weeks for the lesion to stabilize.
-
-
Drug Administration:
-
Divide rats into groups: Sham (vehicle injection), 6-OHDA + Vehicle, and 6-OHDA + D-Phenylalanine (at various doses).
-
Administer D-Phenylalanine or vehicle daily (e.g., via oral gavage or i.p. injection) starting one day post-surgery and continuing for the duration of the study (e.g., 4 weeks).
-
-
Behavioral Testing (Cylinder Test):
-
Perform behavioral testing at baseline (before surgery) and at weekly intervals post-lesioning.
-
Place the rat in a transparent cylinder (20 cm diameter, 30 cm high).
-
Videotape the animal for 5 minutes.
-
A blinded observer should score the first 20 forelimb contacts made with the cylinder wall during rearing and exploration.
-
-
Data Analysis:
-
Calculate the percentage of contralateral (impaired) forelimb use: [(Contralateral touches) / (Total touches)] x 100.
-
A successful lesion typically results in a significant reduction in contralateral limb use.
-
Compare the scores between the vehicle-treated and D-Phenylalanine-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
-
-
Post-Mortem Analysis (Optional): At the end of the study, perfuse the animals and perform immunohistochemistry on brain slices for Tyrosine Hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.
Conclusion and Future Directions
The current body of evidence suggests that D-Phenylalanine's primary mechanism of action is the inhibition of enkephalinase, which distinguishes it from classic neuroprotective agents that target excitotoxicity or directly replenish neurotransmitters. While this mechanism presents a novel therapeutic angle, potentially through the modulation of endogenous opioid and dopamine systems, its efficacy in halting or reversing neurodegeneration is not yet established.
For drug development professionals, D-Phenylalanine represents a compound with a plausible, yet unproven, hypothesis for neuroprotection. Future research must focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies against standard-of-care agents like memantine and L-DOPA derivatives.
-
Dose-Response and Efficacy: Establishing clear dose-response relationships in validated animal models of Alzheimer's and Parkinson's disease.
-
Target Engagement and Biomarkers: Utilizing modern techniques to confirm enkephalinase inhibition in the CNS and measuring downstream effects on neurotransmitter levels and neuroinflammatory markers.
By employing rigorous protocols such as those outlined in this guide, the scientific community can effectively validate or refute the therapeutic potential of D-Phenylalanine and its derivatives in the complex landscape of neurodegenerative diseases.
References
- 1. Phenylalanine: Benefits, Side Effects, and Food Sources [healthline.com]
- 2. D-Phenylalanine - Wikipedia [en.wikipedia.org]
- 3. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memantine for the Treatment of Dementia: A Review on its Current and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Memantine for Alzheimer's Disease: An Updated Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of D-phenylalanine and its derivatives on enkephalin degradation in vitro: relation to analgesia and attenuation of the morphine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
Cross-Validation of Analytical Methods for D-Phenylalanine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of D-Phenylalanine is critical for ensuring the stereochemical purity and efficacy of pharmaceutical compounds. The presence of the D-enantiomer can have significantly different pharmacological and toxicological effects compared to its L-counterpart. This guide provides a comprehensive cross-validation of various analytical methods for D-Phenylalanine quantification, offering a comparative analysis of their performance based on experimental data.
Comparative Analysis of Analytical Methods
The selection of an optimal analytical method for D-Phenylalanine quantification hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and enzymatic assays are the most commonly employed techniques. The following table summarizes the performance characteristics of these methods based on available data.
| Parameter | HPLC-UV (Chiral Stationary Phase) | UPLC-MS/MS (Chiral Stationary Phase) | GC-MS (after derivatization) | Capillary Electrophoresis (CE) | Enzymatic Assay |
| Principle | Chromatographic separation on a chiral stationary phase followed by UV detection. | Chromatographic separation on a chiral stationary phase with highly sensitive and selective mass spectrometric detection. | Chromatographic separation of volatile derivatives followed by mass spectrometric detection. | Separation based on electrophoretic mobility in a capillary, often with a chiral selector in the buffer. | Enzymatic reaction specific to an enantiomer, leading to a detectable product. |
| Limit of Detection (LOD) | ~24 ng/mL[1][2] | ~0.1 ng/mL[3] | ~1.2 µmol/L (for Phenylalanine)[4] | ≤2 µM (for Phenylalanine)[5] | 15.6 µM (for L-Phenylalanine)[6] |
| Limit of Quantification (LOQ) | Not explicitly stated in all reviewed sources. | ~0.5 ng/mL[3] | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. |
| **Linearity (R²) ** | >0.99[1][2] | >0.99[3] | Not explicitly stated. | ≥ 0.9973 (for Phenylalanine)[5] | Not explicitly stated. |
| Precision (%RSD) | < 15%[3] | < 10%[3] | Not explicitly stated. | < 5.9% (intra-day for Phenylalanine)[5] | 1.2% (for L-Phenylalanine)[7] |
| Accuracy (% Recovery) | 85 - 115%[3] | 90 - 110%[3] | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. |
| Throughput | Moderate | High[3] | Moderate | High[5] | High |
| Sample Matrix Complexity | Suitable for relatively clean samples. | Ideal for complex matrices like biological fluids.[3] | Requires clean samples and derivatization. | Can handle some matrix complexity. | Can be sensitive to matrix interferences. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) with Chiral Stationary Phase
This method relies on the differential interaction of D- and L-Phenylalanine with a chiral stationary phase (CSP), leading to their separation.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A chiral column, such as one based on teicoplanin or other macrocyclic glycopeptides, is crucial for enantiomeric separation.[8][9]
-
Mobile Phase: The mobile phase composition is optimized to achieve the best resolution. A typical mobile phase might consist of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer.[8][10]
-
Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.[9]
-
Detection: UV detection is commonly performed at 210 nm or 260 nm.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for quantification, but it requires derivatization to make the amino acids volatile.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: A crucial step where D-Phenylalanine is reacted with a derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) to increase its volatility.[4]
-
Column: A non-polar capillary column is typically used for separation.[3]
-
Sample Preparation: Samples are extracted and then subjected to the derivatization reaction.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity.[4]
Capillary Electrophoresis (CE)
CE offers high separation efficiency and short analysis times. Chiral selectors are added to the background electrolyte to enable the separation of enantiomers.
-
Instrumentation: Capillary electrophoresis system with a UV or diode array detector.
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): The BGE contains a chiral selector, such as a cyclodextrin (B1172386) derivative or a chiral ionic liquid, to facilitate enantiomeric separation.[12]
-
Sample Preparation: Samples are dissolved in the BGE or a compatible buffer.
-
Detection: On-column UV detection is typically used.
Enzymatic Assay
Enzymatic assays offer high specificity for a particular enantiomer. For D-Phenylalanine, an enzyme that specifically acts on the D-enantiomer would be required.
-
Principle: An enzyme, such as a D-amino acid oxidase, can be used to specifically oxidize D-amino acids.[13] The reaction can be coupled to a colorimetric or fluorometric detection system.
-
Reagents: The assay typically includes the specific enzyme, a substrate that produces a detectable signal upon reaction, and a suitable buffer.
-
Procedure: The sample containing D-Phenylalanine is incubated with the enzyme and other reagents. The resulting signal (e.g., absorbance or fluorescence) is measured and correlated to the D-Phenylalanine concentration using a standard curve.
Workflow and Method Comparison Diagrams
The following diagrams illustrate the general workflow for cross-validating analytical methods and a logical comparison of the discussed techniques.
Caption: A generalized workflow for the cross-validation of analytical methods.
Caption: A logical comparison of different analytical techniques for D-Phenylalanine quantification.
References
- 1. Quantification of the D-(+)-enantiomer of phenylalanine in physiological fluids using high-performance liquid chromatography with column switching - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Quantification of the D-(+)-enantiomer of phenylalanine in physiological fluids using high-performance liquid chromatography with column switching - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination of phenylalanine and tyrosine in volumetrically collected dried blood spots using fully automated processing and analysis by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Detection of L-phenylalanine using molecularly imprinted solid-phase extraction and flow injection electrochemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Separation of D-Phenylalanine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Effects of D-Phenylalanine and Other Non-Canonical D-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of D-Phenylalanine against other notable non-canonical D-amino acids, including D-Serine, D-Aspartate, and D-Alanine. The information is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Overview of Biological Activity
Non-canonical D-amino acids, once considered biologically inert, are now recognized for their diverse and significant roles in physiological and pathological processes. While L-amino acids are the fundamental building blocks of proteins, their D-enantiomers exhibit unique activities, including neurotransmission, pain modulation, and regulation of the gut microbiome. This guide focuses on D-Phenylalanine and compares its effects with other well-studied D-amino acids.
Comparative Biological Effects
The following sections detail the distinct biological effects of D-Phenylalanine and other non-canonical D-amino acids, supported by quantitative data where available.
Pain Modulation: Endorphin System Regulation
D-Phenylalanine is primarily recognized for its role in pain management through the inhibition of enzymes that degrade endorphins, the body's natural painkillers.[1][2][3] It specifically targets carboxypeptidase A and enkephalinase, leading to elevated levels of endorphins and enkephalins, which in turn produces an analgesic effect.[1][3][4]
Clinical studies have explored various dosages of D-Phenylalanine for chronic pain, with mixed results. Some studies report significant pain relief, while others show no significant difference from placebo.[5][6]
Table 1: Clinical Trials of D-Phenylalanine for Pain Management
| D-Amino Acid | Condition | Dosage | Outcome | Reference |
| D-Phenylalanine | Chronic Pain | 750-1000 mg/day | Mixed results, some trials showed efficacy | [5] |
| D-Phenylalanine | Chronic Pain | 250 mg, 4 times/day for 4 weeks | No significant analgesic effect compared to placebo | [6] |
| DL-Phenylalanine | Chronic Pain | 1500-2000 mg/day | Suggested as an alternative if D-Phenylalanine is unavailable | [5] |
Other D-amino acids have not been as extensively studied for their direct role in pain modulation via the endorphin system.
Neuromodulation: NMDA Receptor Activity
Several D-amino acids are potent modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.
-
D-Serine is a potent co-agonist at the glycine (B1666218) site of the NMDA receptor and is considered a major gliotransmitter.[7][8][9][10] Its levels are altered in neuropsychiatric disorders like schizophrenia, and supplementation has been investigated as a therapeutic strategy.[11][12][13] Studies have shown that D-serine is more potent than glycine in activating the NMDA receptor.[9][10]
-
D-Aspartate also functions as an agonist at the NMDA receptor, specifically at the glutamate (B1630785) binding site.[14][15] It plays a role in neuronal development and synaptic plasticity.[14]
-
D-Alanine can also act as a co-agonist at the glycine site of the NMDA receptor.[16]
D-Phenylalanine , in contrast, does not directly act as a potent agonist at the NMDA receptor. Its primary neurological effects are linked to its precursor role in the synthesis of neurotransmitters like dopamine (B1211576) and norepinephrine, a property of its L-enantiomer, L-Phenylalanine.[17][18]
Table 2: Comparative Effects on NMDA Receptor Activity
| D-Amino Acid | Role at NMDA Receptor | Potency/Affinity | Key Neurological Function |
| D-Phenylalanine | Not a direct potent agonist | - | Indirectly influences neurotransmitter synthesis (via L-Phe) |
| D-Serine | Co-agonist (Glycine site) | More potent than Glycine | Synaptic plasticity, gliotransmission |
| D-Aspartate | Agonist (Glutamate site) | Potent agonist | Neuronal development, synaptic plasticity |
| D-Alanine | Co-agonist (Glycine site) | Active as a co-agonist | Neuromodulation |
Figure 1: NMDA Receptor Signaling Pathway
Caption: D-amino acids modulating NMDA receptor signaling.
Anticancer Activity
Recent studies have highlighted the potential of D-amino acids in cancer therapy. Their effects can vary, from inhibiting cancer cell proliferation to enhancing the efficacy of chemotherapy.
-
D-Phenylalanine has been incorporated into peptides, and its presence can enhance anticancer activity. For example, analogs of the cyclic peptide Galaxamide containing D-Phenylalanine showed increased cytotoxicity against cancer cell lines like MCF-7.[19]
-
Other D-amino acids, such as D-Leucine and D-Methionine , have also been shown to inhibit tumor cell proliferation.[20]
-
The mechanism of action can involve the production of reactive oxygen species (ROS) through the action of D-amino acid oxidase (DAAO), which is expressed in some tumor cells.[21]
Table 3: In Vitro Anticancer Activity of D-Amino Acid-Containing Peptides
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Galaxamide Analog-1 (L-Phe) | MCF-7 | 13.03 ± 0.33 | [19] |
| Galaxamide Analog-2 (D-Phe) | MCF-7 | 4.95 ± 0.18 | [19] |
| Galaxamide Analog-3 (D-Leu at pos 2) | HepG2 | 7.71 ± 0.11 | [19] |
| Galaxamide Analog-6 (D-Leu at pos 5) | HepG2 | 4.1 ± 0.20 | [19] |
Endocrine Regulation
D-Aspartate has been shown to play a significant role in the endocrine system, particularly in the regulation of testosterone (B1683101) synthesis.[2][22][23][24] In vivo and in vitro studies in rats have demonstrated that D-Aspartate administration leads to an increase in luteinizing hormone (LH) and testosterone levels.[2][22] However, studies in humans have yielded inconsistent results.[23][25]
D-Phenylalanine is not directly involved in hormone synthesis in the same manner as D-Aspartate. Its L-enantiomer is a precursor to tyrosine, which is essential for the synthesis of catecholamines and thyroid hormones.[17][18]
Table 4: Effect of D-Aspartate on Testosterone Levels
| Species | Dosage/Concentration | Outcome | Reference |
| Rat (in vivo) | i.p. injection | 3.0-fold increase in blood testosterone | [2][22] |
| Human (sedentary males) | 3.12 g/day for 12 days | 42% increase in testosterone | [23] |
| Human (resistance-trained men) | 3 g/day for 29 days | No significant alteration in testosterone | [25] |
Bacterial Cell Wall Synthesis
D-Alanine is a crucial component of the peptidoglycan layer of bacterial cell walls, making its synthesis and incorporation pathways attractive targets for antibiotics.[12][26] The dipeptide D-Alanyl-D-Alanine is essential for the cross-linking of peptidoglycan chains.[26]
D-Phenylalanine and other non-canonical D-amino acids are not typically found in bacterial peptidoglycan. However, some bacteria can incorporate non-canonical D-amino acids into their cell walls, which can alter the properties of the peptidoglycan and affect processes like biofilm formation.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the biological effects of D-amino acids.
Quantification of D-Amino Acids by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify D- and L-amino acid enantiomers in biological samples (e.g., brain tissue, cerebrospinal fluid, food).
Principle: This method involves pre-column derivatization of the amino acids with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), to form diastereomers. These diastereomers can then be separated on a standard reversed-phase HPLC column and detected by UV or fluorescence.[4][27][28][29][30]
General Procedure:
-
Sample Preparation: Homogenize tissue samples or centrifuge biofluids to remove proteins and other interfering substances.
-
Derivatization: React the amino acid extract with the chiral derivatizing agent (e.g., FDAA) under optimized conditions (e.g., specific pH, temperature, and time).
-
HPLC Separation: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the elution of the diastereomers using a UV or fluorescence detector at the appropriate wavelength.
-
Quantification: Determine the concentration of each D-amino acid by comparing its peak area to that of a known standard.
Figure 2: HPLC Analysis Workflow for D-Amino Acids
Caption: Workflow for quantifying D-amino acids using HPLC.
D-Amino Acid Oxidase (DAAO) Activity Assay
Objective: To measure the enzymatic activity of DAAO, which catalyzes the oxidative deamination of neutral D-amino acids.
Principle: DAAO activity can be determined by measuring the consumption of oxygen or the production of hydrogen peroxide or the corresponding α-keto acid. A common method is a coupled enzyme assay where the hydrogen peroxide produced reacts with a chromogenic substrate in the presence of horseradish peroxidase (HRP).
General Procedure:
-
Reaction Mixture: Prepare a reaction buffer containing the D-amino acid substrate, DAAO enzyme, HRP, and a chromogenic substrate (e.g., Amplex Red).
-
Initiate Reaction: Start the reaction by adding the DAAO enzyme.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set period.
-
Measurement: Measure the absorbance or fluorescence of the product at the appropriate wavelength.
-
Calculation: Calculate the DAAO activity based on the rate of product formation, using a standard curve.
Peptidoglycan Biosynthesis Inhibition Assay
Objective: To screen for inhibitors of bacterial peptidoglycan synthesis, a key target for antibiotics.
Principle: This whole-cell assay measures the incorporation of a radiolabeled precursor (e.g., [¹⁴C]N-acetylglucosamine) into the peptidoglycan of permeabilized bacterial cells.[31]
General Procedure:
-
Cell Preparation: Grow bacterial cells to mid-log phase and then permeabilize them (e.g., by freeze-thawing).
-
Reaction: Incubate the permeabilized cells with a reaction mixture containing the radiolabeled precursor, other necessary substrates, and the test compound (potential inhibitor).
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Separation: Separate the unincorporated radiolabeled precursor from the peptidoglycan by filtration.
-
Quantification: Measure the radioactivity of the filter using a scintillation counter to determine the amount of incorporated precursor. A decrease in radioactivity in the presence of the test compound indicates inhibition of peptidoglycan synthesis.
Conclusion
D-Phenylalanine exhibits a distinct biological profile compared to other non-canonical D-amino acids. Its primary, well-documented effect is the modulation of the endogenous opioid system through the inhibition of endorphin-degrading enzymes, leading to potential analgesic effects. In contrast, D-Serine, D-Aspartate, and D-Alanine are more directly involved in neuromodulation through their interactions with the NMDA receptor. Furthermore, D-Aspartate has a notable role in endocrine regulation, particularly testosterone synthesis, a function not prominently associated with D-Phenylalanine. In the context of anticancer research, D-Phenylalanine, when incorporated into peptides, can enhance cytotoxic activity, a property shared with other D-amino acids, though the mechanisms may differ. Finally, D-Alanine holds a unique and essential role in bacterial cell wall synthesis, a key target for antimicrobial agents.
This comparative guide highlights the diverse and specific functions of these D-amino acids, providing a foundation for further research and development in therapeutics and diagnostics. The provided experimental protocols offer a starting point for the quantitative assessment of these molecules in various biological contexts.
References
- 1. Cerebrospinal fluid D-serine and glycine concentrations are unaltered and unaffected by olanzapine therapy in male schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. medcentral.com [medcentral.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Phenylalanine – Health Information Library | PeaceHealth [peacehealth.org]
- 6. Analgesic effectiveness of D-phenylalanine in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 9. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduced D-serine to total serine ratio in the cerebrospinal fluid of drug naive schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.bgu.ac.il [cris.bgu.ac.il]
- 13. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 14. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. d-Amino Acid Position Influences the Anticancer Activity of Galaxamide Analogs: An Apoptotic Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. D-Amino Acids and Cancer: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Involvement of D-aspartic acid in the synthesis of testosterone in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Three and six grams supplementation of d-aspartic acid in resistance trained men - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. applications.emro.who.int [applications.emro.who.int]
- 29. myfoodresearch.com [myfoodresearch.com]
- 30. mdpi.com [mdpi.com]
- 31. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
D-Phenylalanine: A Novel Therapeutic Target Under the Microscope
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of D-Phenylalanine as a potential therapeutic target, offering an objective comparison with existing alternatives. We delve into the experimental data, detailed methodologies, and the underlying signaling pathways to equip researchers and drug development professionals with the critical information needed to evaluate its therapeutic potential.
At a Glance: D-Phenylalanine's Therapeutic Profile
D-Phenylalanine, a non-proteinogenic amino acid, has emerged as a molecule of interest for its potential analgesic and antidepressant properties. Its primary mechanism of action is the inhibition of enkephalinases, enzymes responsible for the degradation of endogenous opioid peptides called enkephalins. By preserving enkephalin levels, D-Phenylalanine may enhance the body's natural pain-relief and mood-regulating systems.
Performance Comparison: D-Phenylalanine in Clinical Trials
The clinical evidence for D-Phenylalanine's efficacy is still emerging and presents a mixed picture. Here, we compare the available data for its use in chronic pain and depression against a standard comparator.
Analgesic Efficacy in Chronic Pain
A key study evaluated the effectiveness of D-Phenylalanine in patients with chronic pain.[1][2]
| Treatment Group | Number of Patients | Primary Outcome Measure | Result |
| D-Phenylalanine (250 mg, four times daily) | 30 | Percentage of patients reporting more pain relief | 25% |
| Placebo | 30 | Percentage of patients reporting more pain relief | 22% |
| Conclusion | No significant analgesic effect compared to placebo.[1][2] |
Table 1: Analgesic Efficacy of D-Phenylalanine in Chronic Pain.[1][2]
Antidepressant Efficacy
A double-blind controlled study compared the antidepressant effects of DL-Phenylalanine (a racemic mixture of D- and L-Phenylalanine) with the tricyclic antidepressant Imipramine.[3]
| Treatment Group | Number of Patients | Duration | Primary Outcome Measure | Result |
| DL-Phenylalanine (150-200 mg/day) | 20 | 30 days | Hamilton Depression Scale (HAM-D) | No statistical difference between the two groups.[3] |
| Imipramine (150-200 mg/day) | 20 | 30 days | Hamilton Depression Scale (HAM-D) | No statistical difference between the two groups.[3] |
Table 2: Antidepressant Efficacy of DL-Phenylalanine vs. Imipramine.[3]
For context, a separate clinical trial on the SSRI escitalopram (B1671245) in patients with major depressive disorder showed a significant reduction in HAM-D scores from a baseline of 22.9 to 8.5 after 12 weeks of treatment.
Unraveling the Mechanism: Signaling Pathways
D-Phenylalanine's therapeutic effects are primarily attributed to its influence on the endogenous opioid system.
References
A Head-to-Head Comparison: Chemical Versus Enzymatic Synthesis of D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure D-phenylalanine, a critical chiral building block for numerous pharmaceuticals, relies on two primary methodologies: traditional chemical synthesis and modern enzymatic processes. This guide provides an objective, data-driven comparison of these two approaches, offering insights into their respective strengths and weaknesses to aid researchers and process chemists in selecting the optimal synthesis strategy.
At a Glance: Key Performance Metrics
| Parameter | Chemical Synthesis (Asymmetric Hydrogenation) | Enzymatic Synthesis (Hydantoinase Process) |
| Starting Materials | (Z)-methyl-2-acetamidocinnamate, Hydrogen gas | DL-5-benzylhydantoin |
| Catalyst/Enzyme | Chiral Rhodium complexes (e.g., Rh-DuPhos) | Hydantoinase, Carbamoylase, Hydantoin Racemase |
| Typical Yield | 83-92%[1][2] | 98-99.4%[3][4] |
| Enantiomeric Excess (ee) | Up to 99%[1] | >99%[3][4] |
| Reaction Temperature | 25-50°C | 30-50°C |
| Reaction Pressure | 1-10 atm (Hydrogen) | Atmospheric |
| Reaction Time | 6-12 hours | 12-48 hours[3][4] |
| Solvents | Organic solvents (e.g., Methanol, Dichloromethane) | Aqueous buffer |
| Environmental Impact | Higher E-factor, use of heavy metals and organic solvents | Lower E-factor, biodegradable catalysts, aqueous media[5][6][7][8][9][10] |
| Cost-Effectiveness | High catalyst cost, but potentially faster reaction times | Lower catalyst cost (enzymes), but potentially longer reaction times and downstream processing costs |
Deeper Dive: A Comparative Analysis
The choice between chemical and enzymatic synthesis of D-phenylalanine is a multifaceted decision, balancing factors of yield, purity, cost, and environmental impact.
Chemical Synthesis: Precision through Asymmetric Catalysis
The most prevalent chemical route to D-phenylalanine is the asymmetric hydrogenation of a prochiral precursor, typically (Z)-methyl-2-acetamidocinnamate.[1][2] This method utilizes sophisticated chiral transition metal catalysts, most commonly rhodium complexes with chiral phosphine (B1218219) ligands like DuPhos, to achieve high enantioselectivity.[11][12][13][14][15]
-
Advantages: This approach offers high optical purity, with enantiomeric excesses often exceeding 99%.[1] The reaction times can be relatively short, and the process is well-established in industrial settings.
-
Disadvantages: The primary drawbacks are the high cost and toxicity of the rhodium catalysts. The process also necessitates the use of organic solvents and hydrogen gas under pressure, which carry safety and environmental concerns.[10] Furthermore, removal of the metal catalyst from the final product is a critical and often challenging purification step. Another chemical approach involves the resolution of a racemic mixture of DL-phenylalanine, for instance, by using a chiral resolving agent like L-dibenzoyltartaric acid.[16][17][18][19][20][21][22] However, this method is often less efficient, with theoretical maximum yields of 50% for the desired enantiomer without an effective racemization step.
Enzymatic Synthesis: Nature's Catalysts for Green Chemistry
Enzymatic methods have emerged as a powerful and sustainable alternative to classical chemical synthesis.[3][23][24] The "hydantoinase process" is a cornerstone of industrial D-amino acid production.[4][10][25][26][27] This elegant one-pot, three-enzyme cascade utilizes whole-cell or immobilized enzymes to convert inexpensive racemic DL-5-benzylhydantoin into D-phenylalanine with exceptional yield and stereospecificity.[4][28]
-
Advantages: The enzymatic process boasts several key advantages. It operates under mild conditions (near-neutral pH, atmospheric pressure, and moderate temperatures) in aqueous media, significantly reducing the environmental footprint.[5][6][7][9] The enzymes are highly specific, leading to virtually no by-products and an enantiomeric excess often exceeding 99.9%.[4] The catalysts (enzymes) are biodegradable and can be produced from renewable resources.
-
Disadvantages: Reaction times for the hydantoinase process can be longer than for some chemical syntheses.[3] While the enzymes themselves can be cost-effective to produce, their immobilization and downstream processing to isolate the final product can contribute to the overall cost. The stability of the enzymes under operational conditions can also be a factor to consider.
Other enzymatic routes to D-phenylalanine include the use of transaminases and phenylalanine ammonia (B1221849) lyases (PALs), which offer alternative pathways with their own sets of advantages and challenges.[29][30][31][32]
Visualizing the Synthesis Pathways
To better illustrate the core processes, the following diagrams outline the experimental workflows for both a representative chemical and enzymatic synthesis of D-Phenylalanine.
References
- 1. An optimized method for the synthesis of D-phenylalanine_Chemicalbook [chemicalbook.com]
- 2. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]
- 3. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. environmentalenzymes.co.uk [environmentalenzymes.co.uk]
- 10. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajchem-b.com [ajchem-b.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ethz.ch [ethz.ch]
- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution - Google Patents [patents.google.com]
- 17. Method for preparing D-phenylalanine (2008) | Cao Junshan | 3 Citations [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 20. CN1226275C - Method for preparing D-phenylalanine by asymmetric conversion method - Google Patents [patents.google.com]
- 21. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Enzymatic conversion of D,L-benzylhydantoin to N-carbamoyl-D-phenylalanine - Nanjing Tech University [pure.njtech.edu.cn]
- 29. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
A Comparative Guide to Analytical Methods for Assessing the Enantiomeric Purity of D-Phenylalanine
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral molecules like D-Phenylalanine is of paramount importance. The presence of its L-enantiomer can significantly impact the pharmacological and toxicological properties of a final product. This guide provides an objective comparison of key analytical methods for determining the enantiomeric purity of D-Phenylalanine, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for assessing the enantiomeric purity of D-Phenylalanine hinges on several factors, including the required sensitivity, sample matrix, available instrumentation, and the desired analysis time. The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Separation of volatile, derivatized enantiomers based on their interaction with a chiral stationary phase. | Differential migration of charged enantiomers in an electric field, often with a chiral selector in the buffer. | Quantification based on the integration of specific, non-overlapping signals of enantiomers in an NMR spectrum, often using a chiral derivatizing agent. |
| Resolution (Rs) | Good to Excellent (e.g., 1.59 to 2.75) | Excellent | Excellent | Varies; depends on the chiral derivatizing agent and magnetic field strength. |
| Limit of Detection (LOD) | ~0.1 µg/mL | Low (sub-µg/mL) | < 0.1% of minor enantiomer | ~0.05% |
| Limit of Quantitation (LOQ) | Typically 3x LOD | ~0.04% for amino acid impurities | Low (sub-µg/mL) | ~0.15% |
| Analysis Time | 10 - 30 minutes | 15 - 40 minutes | 10 - 25 minutes | 5 - 20 minutes per sample |
| Sample Preparation | Minimal (dissolution in mobile phase) for direct methods; derivatization for indirect methods. | Derivatization to increase volatility and thermal stability is mandatory. | Minimal (dissolution in buffer). | Can be minimal (dissolution in deuterated solvent); derivatization may be needed for chiral discrimination. |
| Advantages | Wide availability of chiral stationary phases, robust, and well-established. | High resolution and sensitivity. | High efficiency, low sample and solvent consumption. | Absolute quantification without a specific reference standard for the impurity, non-destructive. |
| Disadvantages | Higher solvent consumption, potential for peak broadening. | Derivatization can be time-consuming and introduce errors. | Sensitive to changes in buffer composition and temperature, lower sample loading capacity. | Lower sensitivity compared to chromatographic methods, higher instrument cost. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols and workflows for each method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the enantioseparation of amino acids due to the commercial availability of a diverse range of chiral stationary phases (CSPs).
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 100% HPLC grade methanol (B129727) with 0.1% acetic acid and 0.1% triethylamine.
-
Sample: D-Phenylalanine dissolved in the mobile phase to a concentration of 0.1 mg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the D-Phenylalanine sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peak areas for the D- and L-Phenylalanine enantiomers.
-
Calculate the enantiomeric purity using the formula: % Enantiomeric Purity = [Area(D) / (Area(D) + Area(L))] x 100.
A Comparative In Silico Analysis of D- and L-Phenylalanine Binding to Receptor Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico docking performance of D-phenylalanine and L-phenylalanine to receptor binding sites. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows, this document serves as a valuable resource for researchers in pharmacology, biochemistry, and drug discovery. The stereochemistry of a ligand can significantly influence its binding affinity and downstream biological effects, making comparative studies of enantiomers like D- and L-phenylalanine crucial for rational drug design and understanding molecular recognition.
Data Presentation: Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to a receptor is a critical parameter in determining its potential efficacy. In silico docking simulations provide a quantitative estimate of this affinity, typically expressed as a binding energy or docking score (in kcal/mol), where a more negative value indicates a stronger interaction. The following table summarizes the results of comparative molecular docking studies for D- and L-phenylalanine against different protein targets.
| Receptor Target | Ligand | Binding Energy (kcal/mol) | Docking Software | Key Findings & Observations |
| Thermolysin | D-Phenylalanine | Favored by 2.0 +/- 1.8 kJ/mol | GROMOS (Molecular Dynamics) | The study indicated a slight preference for the D-enantiomer. The primary difference in binding was attributed to the orientation of the backbone plane and the rotational state of the Cα-Cβ bond. |
| L-Phenylalanine | --- | GROMOS (Molecular Dynamics) | ||
| Calcium-Sensing Receptor (CaSR) | L-Phenylalanine | Not explicitly stated in comparative terms | AutoDock Vina | L-Phenylalanine was identified as a positive allosteric modulator, enhancing the receptor's sensitivity to calcium. The study focused on the binding of the L-enantiomer and its functional consequences. |
| D-Phenylalanine | Not evaluated in this study | AutoDock Vina |
Note: The available quantitative data directly comparing the in silico binding of D- and L-phenylalanine is limited. The study on thermolysin provides a direct, albeit small, energetic difference. The research on the Calcium-Sensing Receptor highlights the biological importance of L-phenylalanine's binding but lacks a comparative docking analysis with its D-enantiomer. This underscores the need for further computational studies to explore the stereospecific interactions of phenylalanine with a broader range of receptors.
Experimental Protocols: In Silico Molecular Docking
The following protocol outlines a standard workflow for performing a comparative in silico docking study of D- and L-phenylalanine using AutoDock Vina, a widely used and validated molecular docking program.
1. Ligand and Receptor Preparation:
-
Ligand Preparation:
-
Obtain the 3D structures of D- and L-phenylalanine in SDF or MOL2 format from a chemical database such as PubChem.
-
Use a molecular modeling software (e.g., UCSF Chimera, AutoDock Tools) to add hydrogen atoms and assign appropriate partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds within each ligand to allow for conformational flexibility during docking.
-
Save the prepared ligands in the PDBQT file format, which is required by AutoDock Vina.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target receptor from the Protein Data Bank (PDB).
-
Prepare the receptor using software like AutoDock Tools. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges.
-
Save the prepared receptor in the PDBQT file format.
-
2. Grid Box Definition:
-
Define a 3D grid box that encompasses the binding site of the receptor. The size and center of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket.
3. Molecular Docking with AutoDock Vina:
-
Use the AutoDock Vina command-line interface or a graphical user interface (e.g., UCSF Chimera's AutoDock Vina plugin) to perform the docking simulations.
-
Specify the prepared receptor and ligand (D- or L-phenylalanine) PDBQT files and the grid box parameters.
-
Run the docking simulation for each enantiomer separately. AutoDock Vina will generate a set of predicted binding poses for each ligand, ranked by their docking scores.
4. Analysis of Results:
-
Analyze the output files to identify the binding pose with the most favorable (most negative) docking score for both D- and L-phenylalanine.
-
Compare the docking scores to determine which enantiomer exhibits a higher predicted binding affinity for the receptor.
-
Visualize the predicted binding poses of both enantiomers within the receptor's active site to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that contribute to binding and stereoselectivity.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for comparative in silico docking of D- and L-Phenylalanine.
Signaling Pathway Example: Calcium-Sensing Receptor (CaSR)
The following diagram illustrates a hypothetical signaling pathway of the Calcium-Sensing Receptor (CaSR), where the differential binding of D- and L-phenylalanine could lead to distinct downstream cellular responses. L-Phenylalanine is known to be a positive allosteric modulator of CaSR.
Caption: Hypothetical CaSR signaling pathway modulated by phenylalanine enantiomers.
Safety Operating Guide
Proper Disposal of D-Phenylalanine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
D-Phenylalanine is an amino acid commonly used in pharmaceutical and nutritional research. While it is not classified as a hazardous substance under OSHA or GHS regulations, proper handling and disposal are crucial for maintaining a safe and compliant laboratory environment.[1][2] This guide provides detailed, step-by-step procedures for the safe disposal of D-Phenylalanine and associated waste materials.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2][3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2][4]
-
Skin and Body Protection: A standard lab coat is sufficient for most procedures.
-
Respiratory Protection: Not normally required under conditions of standard use. If operations generate significant dust, a particle filter or dust mask may be used.[3][5]
In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][3][4]
Properties of D-Phenylalanine Relevant to Disposal
Understanding the physicochemical properties of D-Phenylalanine is essential for making informed disposal decisions. The following table summarizes key data.
| Property | Value | Citation |
| Molecular Formula | C₉H₁₁NO₂ | [6][7] |
| Molecular Weight | 165.19 g/mol | [6] |
| Appearance | White to off-white crystalline powder/solid. | [3][7] |
| Melting Point | 273 - 276 °C (decomposes) | [3][6][8] |
| Solubility | Soluble in water. | [6][9] |
| Stability | Stable under normal conditions. | [3][10] |
| Hazard Classification | Not classified as a hazardous substance. | [1][2] |
| Incompatibilities | Strong oxidizing agents, acids, and bases. | [3][9] |
Step-by-Step Disposal Protocols
The appropriate disposal method for D-Phenylalanine depends on its form (solid, aqueous solution, or contaminated material). Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
Protocol 1: Disposal of Solid D-Phenylalanine
Unused, expired, or surplus solid D-Phenylalanine should be managed as non-hazardous solid chemical waste.
Methodology:
-
Collection: Carefully place the solid D-Phenylalanine into a clean, sealable container. If possible, use the original container.
-
Labeling: Label the container clearly as "Non-Hazardous Waste: D-Phenylalanine." Include the approximate quantity.
-
Storage: Store the sealed container in a designated chemical waste storage area, away from incompatible materials.[3]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste contractor.[2][4] While some guidelines for non-hazardous solids permit landfill disposal, it is best practice to use a professional waste service.[11] Do not place solid chemical waste in general laboratory trash cans that are handled by custodial staff.[11]
Protocol 2: Disposal of Aqueous Solutions Containing D-Phenylalanine
As a water-soluble, non-hazardous compound, dilute aqueous solutions of D-Phenylalanine may be eligible for drain disposal in some jurisdictions, provided they meet specific criteria.[12][13][14][15]
Methodology:
-
Evaluation: Confirm that the solution contains only D-Phenylalanine and water, with no other hazardous chemicals (e.g., heavy metals, solvents).
-
Neutralization: Check the pH of the solution. It must be within the neutral range (typically 6.0-9.5) acceptable for your local wastewater treatment facility.[13] If necessary, neutralize the solution.
-
Consult EHS: Crucially, obtain approval from your institution's EHS department before proceeding. Many institutions have a blanket policy prohibiting the drain disposal of all chemicals to remain conservative.[16]
-
Drain Disposal (If Approved): If approved, flush the solution down the sanitary sewer with copious amounts of cold water (at least 20 parts water to 1 part solution) to ensure adequate dilution.[12]
-
Alternative (If Not Approved): If drain disposal is not permitted, collect the aqueous solution in a clearly labeled, sealed container (e.g., "Non-Hazardous Aqueous Waste: D-Phenylalanine"). Arrange for disposal via your institution's EHS department.
Protocol 3: Disposal of Contaminated Labware and Debris
Disposable items contaminated with D-Phenylalanine should be managed as solid waste.
Methodology:
-
Segregation: Separate grossly contaminated items (e.g., weigh boats with visible powder, heavily soaked wipes) from lightly contaminated items (e.g., gloves).
-
Collection: Place all contaminated disposables, such as gloves, weigh paper, and pipette tips, into a designated solid waste container. This container should be separate from regular trash.
-
Labeling: Label the container or bag (e.g., "Solid Waste Contaminated with D-Phenylalanine").
-
Disposal: Dispose of the container according to your institution's procedures for non-hazardous solid laboratory waste. This may involve placing it directly into the dumpster, but not into common laboratory trash bins.[11]
-
Non-Disposable Glassware: Glassware can be decontaminated by washing with soap and water according to standard laboratory procedures.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of D-Phenylalanine waste.
Caption: Workflow for the safe disposal of D-Phenylalanine.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. D-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. DL-Phenylalanine | 150-30-1 [chemicalbook.com]
- 11. sfasu.edu [sfasu.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 14. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling D-Phenylalanine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of D-Phenylalanine. By adhering to these procedural steps, you can minimize risks and maintain the integrity of your experiments. D-Phenylalanine is a non-proteinogenic amino acid used in various research and pharmaceutical applications. While not classified as a hazardous substance under OSHA's Hazard Communication Standard, it should be handled with care following good laboratory practices to mitigate risks associated with its physical form as a powder.[1][2]
Essential Safety Information at a Glance
This table summarizes key physical and chemical properties of D-Phenylalanine relevant to its safe handling.
| Property | Data | Reference |
| Physical State | Powder, Solid | [3][4] |
| Appearance | Off-white | [3][4] |
| Melting Point | 273 - 276 °C / 523.4 - 528.8 °F | [3][4] |
| Primary Hazards | May cause skin, eye, and respiratory irritation.[5] Combustible solid; avoid dust formation.[1][3] | |
| Incompatible Materials | Strong oxidizing agents, acids, bases.[3] | |
| Storage Temperature | Store in a cool, dry, well-ventilated place. | [3][6] |
Personal Protective Equipment (PPE) Protocol
When handling D-Phenylalanine, the primary risks are inhalation of dust particles and contact with skin and eyes.[7] Adherence to the following PPE protocols is mandatory to minimize exposure.
-
Eye and Face Protection:
-
Hand Protection:
-
Body Protection:
-
Respiratory Protection:
Operational Plan: Step-by-Step Handling Procedure
Proper handling is critical for laboratory safety and environmental responsibility. The following workflow outlines the necessary steps from preparation to disposal.
1. Preparation and Pre-Handling Checks:
- Consult the Safety Data Sheet (SDS) for D-Phenylalanine before beginning work.[10]
- Ensure a designated work area, preferably within a chemical fume hood or a well-ventilated space, is clean and uncluttered.[7][12]
- Verify that an eyewash station and safety shower are readily accessible.[13]
- Assemble all necessary equipment (spatula, weigh boat, containers) and the required PPE.
2. Handling the Compound:
- Don the appropriate PPE as detailed above.
- Handle D-Phenylalanine powder carefully to minimize dust generation.[3][7]
- When weighing the compound, do so in a vented enclosure or fume hood.[7]
- Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[3][14]
3. Post-Handling and Cleanup:
- Decontaminate all glassware and work surfaces thoroughly with soap and water after use.[10]
- Properly remove and dispose of contaminated gloves and other disposable materials.[9]
- Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][9]
Emergency and Spill Response
Accidents can happen; a clear and immediate response plan is crucial.
Accidental Exposure First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Get medical attention if symptoms occur.[4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[4][7]
Spill Containment and Cleanup:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.
-
Contain Spill: For small spills, dampen the solid material with water.[10]
-
Collect Material: Carefully sweep or shovel the dampened material into a suitable, sealed, and clearly labeled container for disposal.[3][9][10]
-
Clean Area: Use absorbent paper dampened with water to clean up any remaining material. Wash the contaminated area with soap and water.[10]
-
Dispose of Waste: Seal all contaminated materials (gloves, paper towels, etc.) in a vapor-tight plastic bag for disposal.[10]
Disposal Plan
Chemical waste generators are responsible for the proper disposal of chemical waste and must consult local, regional, and national regulations.[10]
-
Characterization: Determine if the D-Phenylalanine waste is contaminated with other hazardous materials. If so, it must be treated as hazardous waste.[10]
-
Segregation: Keep D-Phenylalanine waste separate from other chemical waste streams.[10]
-
Labeling: Clearly label the waste container with "D-Phenylalanine" and any other contaminants.[10]
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials, while awaiting pickup.[10]
-
Disposal: Dispose of the unused product and any contaminated materials in accordance with federal, state, and local environmental regulations for non-hazardous chemical waste.[7][9] Do not allow the product to enter the sewage system.[5][9] Arrange for collection by a licensed hazardous waste disposal company.[7][10]
Visual Workflow for Safe Handling
The following diagram illustrates the key procedural steps for the safe handling of D-Phenylalanine in the laboratory.
Caption: A procedural workflow for the safe handling of D-Phenylalanine.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. benchchem.com [benchchem.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
